molecular formula C5H7N3O B1371142 N-Methyl-1H-pyrazole-4-carboxamide CAS No. 1154383-52-4

N-Methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1371142
CAS No.: 1154383-52-4
M. Wt: 125.13 g/mol
InChI Key: KYHLCISBAUJJDH-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrazole-4-carboxamide (CAS 89280-01-3) is a high-purity chemical building block of significant interest in agricultural and medicinal chemistry research. This compound, with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol, serves as a versatile precursor and core scaffold in the design of novel active molecules . In agrochemical research, its structural motif is central to a major class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Pyrazole carboxamides derived from this scaffold, such as the commercial fungicides fluxapyroxad and benzovindiflupyr, exhibit potent activity by inhibiting mitochondrial respiration in fungal pathogens, making them a key area of study for crop protection . In pharmaceutical research, the pyrazole-carboxamide core is recognized for its diverse biological profile . Recent scientific investigations explore its potential as an inhibitor of enzymes like carbonic anhydrase (CA), with studies showing promising activity against human CA I and II isoenzymes, which are targets for conditions such as glaucoma and epilepsy . The compound's structure makes it a valuable template for synthesizing derivatives for structure-activity relationship (SAR) studies and probing novel biological mechanisms . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet prior to use and handle this material in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHLCISBAUJJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Methyl-1H-pyrazole-4-carboxamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its structural features, physicochemical parameters, spectral characteristics, and a representative synthetic protocol. Safety and handling considerations are also discussed, drawing parallels from structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties[1]. The functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This compound, belonging to this important class of compounds, serves as a key building block in the synthesis of more complex pharmacologically active molecules. Understanding its fundamental properties is therefore crucial for its effective utilization in drug discovery and development pipelines.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, five-membered aromatic ring containing two adjacent nitrogen atoms, with a methyl group at the N1 position and a carboxamide group at the C4 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₇N₃O[2][3][4]
Molecular Weight 125.13 g/mol [2][3][4]
CAS Number 1154383-52-4[2][5]
Appearance White to off-white solid (predicted)General knowledge
Boiling Point 454.3 ± 18.0 °C at 760 mmHg[6]
Melting Point Not available
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[7]Analogy to similar compounds
pKa Not experimentally determined. Predicted pKa for a structurally related nitro-substituted pyrazole carboxamide is ~10.57.[8]Analogy to similar compounds

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the amidation of a corresponding pyrazole-4-carboxylic acid ester. The following protocol describes a representative synthesis from ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Reaction Scheme

Synthesis_of_N_Methyl_1H_pyrazole_4_carboxamide reactant1 Ethyl 1-methyl-1H-pyrazole-4-carboxylate Reaction reactant1->Reaction reactant2 Methylamine (aq) reactant2->Reaction product This compound byproduct Ethanol Reaction->product Reaction->byproduct

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-methylpyrazole-4-carboxamide[9].

Materials:

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • 40 wt% Methylamine in water

  • Toluene

  • Deionized water

  • High-performance liquid chromatography (HPLC) system for reaction monitoring

Procedure:

  • To a reaction vessel equipped with a stirrer and a heating mantle, add ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.).

  • Add a 40 wt% aqueous solution of methylamine (excess, e.g., 5-10 equivalents) to the reaction vessel under a nitrogen atmosphere.

  • Heat the suspension to 50-55 °C and maintain this temperature for 3-4 hours, with continuous stirring. The solid reactant should gradually dissolve as the reaction progresses.

  • Monitor the reaction progress by HPLC to confirm the complete consumption of the starting ester.

  • Upon completion, remove the water and excess methylamine by distillation at approximately 65 °C.

  • Add toluene to the solid residue and perform azeotropic distillation to remove any remaining water. Repeat this step if necessary.

  • The resulting off-white solid is the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system if required.

Causality behind Experimental Choices:

  • Excess Methylamine: Using an excess of the amine nucleophile drives the amidation reaction to completion.

  • Heating: The reaction is heated to increase the rate of the nucleophilic acyl substitution.

  • Nitrogen Atmosphere: An inert atmosphere is used to prevent any potential side reactions with atmospheric components.

  • Azeotropic Distillation: Toluene forms an azeotrope with water, allowing for the efficient removal of water from the product, which can be important for stability and purity.

Spectral Characterization

Definitive experimental spectra for this compound are not widely published. However, based on the known spectral properties of pyrazole derivatives and related carboxamides, the expected spectral characteristics can be predicted.

¹H and ¹³C NMR Spectroscopy

The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are essential for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing nature of the carboxamide group and the aromaticity of the pyrazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole H-3~7.8 - 8.2 (s)~135 - 140
Pyrazole H-5~8.0 - 8.4 (s)~125 - 130
Pyrazole C-4-~115 - 120
N-CH₃~3.8 - 4.0 (s)~35 - 40
C=O-~160 - 165
Amide N-CH₃~2.8 - 3.0 (d, J≈5 Hz)~25 - 30
Amide NH~7.5 - 8.5 (broad s)-

Note: These are estimated values and may vary depending on the solvent and experimental conditions. The amide proton signal may be broad and its chemical shift can be highly dependent on concentration and temperature.

The assignment of signals can be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation)[9].

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400–3250N-H stretchAmide
3100–3000C-H stretchAromatic (pyrazole ring)
2950–2850C-H stretchAliphatic (methyl groups)
1680–1630C=O stretch (Amide I)Carboxamide
1570–1515N-H bend (Amide II)Carboxamide
~1550C=N, C=C stretchPyrazole ring
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 125

  • Potential Fragmentation Pathways: Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement (if applicable). For pyrazoles, fragmentation may involve the loss of HCN or N₂.

Safety and Handling

  • General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. The compound may be air-sensitive, so storage under an inert atmosphere is recommended.

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with plenty of soap and water.

    • Inhalation: Move to fresh air.

  • Disposal: Dispose of in accordance with local, regional, and national regulations.

It is crucial to consult the specific MSDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a representative synthetic protocol, and expected spectral characteristics. While some experimental data for this specific compound are not widely available, the information presented, drawn from reliable sources and analogous compounds, offers a solid foundation for researchers and drug development professionals working with this and related pyrazole derivatives.

References

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of N-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of N-Methyl-1H-pyrazole-4-carboxamide, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies to empower your research and development endeavors. We will explore the predicted physicochemical characteristics of this compound and provide robust, self-validating protocols for its empirical characterization.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole moiety is a cornerstone of numerous biologically active compounds, valued for its metabolic stability and versatile synthetic handles.[1] this compound (MW: 125.13 g/mol , Formula: C5H7N3O) represents a fundamental scaffold within this class, frequently incorporated into more complex molecules to modulate their pharmacological properties.[2][3][4] A thorough understanding of its solubility and stability is paramount for any application, from early-stage screening to formulation development. This guide will provide both predictive insights and the experimental means to quantify these critical parameters.

Predicted Solubility Profile of this compound

Predicting the solubility of a compound is a critical first step in its characterization. Based on its molecular structure and data from analogous compounds, we can construct a robust hypothesis for the solubility behavior of this compound.

The molecule's structure features a polar carboxamide group and a relatively aromatic pyrazole ring, suggesting a degree of solubility in polar solvents. However, the N-methyl group and the overall compact structure may limit extensive hydration, leading to an expectation of low aqueous solubility. This is corroborated by data on Aficamten, a complex drug containing this moiety, which is reported to be practically insoluble in water and aqueous buffers across a pH range of 2 to 9.[5]

In contrast, the related compound, 1-methyl-1H-pyrazole-4-carboxylic acid, which is more polar due to the carboxylic acid group, exhibits an aqueous solubility of 19.3 mg/mL.[6] This suggests that the carboxamide will be significantly less soluble in aqueous media. For organic solvents, studies on various pyrazole derivatives indicate a general trend of increased solubility in polar organic solvents.[7][8]

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very Low to InsolubleThe molecule is neutral with limited hydrogen bonding potential with water. Data from complex drugs containing this moiety support this prediction.[5]
Polar Protic Ethanol, MethanolLow to ModerateThe carboxamide can act as a hydrogen bond donor and acceptor, facilitating interaction with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can effectively solvate the polar carboxamide group without the competing hydrogen bonding network of water.
Non-Polar Hexane, TolueneVery LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.

Stability Profile and Predicted Degradation Pathways

The stability of this compound is governed by the chemical robustness of its constituent parts: the pyrazole ring and the carboxamide functional group.

The pyrazole ring is an aromatic heterocycle known for its considerable stability, particularly against oxidative degradation.[9] Therefore, degradation is most likely to occur at the carboxamide substituent. Carboxamides are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 1-methyl-1H-pyrazole-4-carboxylic acid and methylamine.[10] This hydrolytic cleavage is the most probable degradation pathway under aqueous conditions at pH extremes.

Under forced conditions, other degradation pathways could be induced. Strong oxidizing agents might lead to N-oxide formation or other oxidative degradation products, although the pyrazole ring itself is relatively resistant. Photostability is expected to be moderate, but direct exposure to high-intensity UV light could potentially lead to radical-mediated degradation.

G A This compound B 1-Methyl-1H-pyrazole-4-carboxylic Acid A->B Acid/Base Hydrolysis C Methylamine A->C Acid/Base Hydrolysis

Caption: Predicted primary degradation pathway of this compound.

Experimental Protocols for Solubility and Stability Assessment

The following protocols are designed to be self-validating and are based on industry-standard methodologies and regulatory guidelines.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[11][12] It involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours.[13] This extended incubation allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

  • Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase for analysis to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[14][15] These studies are conducted under conditions more stringent than accelerated stability testing, as outlined in the ICH guidelines.[1][16]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Neutralization and Dilution: At appropriate time points, withdraw samples. For acid and base hydrolysis samples, neutralize them before dilution. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

G cluster_0 Solubility Workflow cluster_1 Stability Workflow A Add Excess Compound to Solvent B Equilibrate (24-48h) A->B C Centrifuge B->C D Sample & Dilute Supernatant C->D E HPLC-UV Analysis D->E F Prepare Stock Solution G Apply Stress Conditions (Acid, Base, Heat, etc.) F->G H Sample at Time Points G->H I Neutralize & Dilute H->I J HPLC-UV Analysis I->J

Caption: Experimental workflows for solubility and stability testing.

Conclusion

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • Liu, R. (Ed.). (2008).
  • Alves, C., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. AAPS PharmSciTech, 16(5), 971-984.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from KK Wagh College of Pharmacy website.
  • Slideshare. (n.d.). Ich guideline for stability testing.
  • Smolecule. (2023). Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1.
  • MedCrave online. (2016). Forced Degradation Studies.
  • PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models.
  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
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  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid.
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  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • ResearchGate. (2023). Solubility of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.
  • Synquest Labs. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid.
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  • PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction.
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N-Methyl-1H-pyrazole-4-carboxamide: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry

Introduction

N-Methyl-1H-pyrazole-4-carboxamide, a key heterocyclic molecule, has garnered significant attention within the pharmaceutical and agrochemical industries. Its robust chemical architecture and versatile reactivity make it a critical building block in the synthesis of complex molecular entities with profound biological activities. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and its pivotal role in the development of novel therapeutics.

Chemical Identity:

  • IUPAC Name: this compound

  • CAS Number: 1154383-52-4[1]

  • Molecular Formula: C₅H₇N₃O

  • Molecular Weight: 125.13 g/mol

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in drug design and process development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug candidate's success.

PropertyValueSource
Molecular Weight 125.13 g/mol [2]
Molecular Formula C₅H₇N₃O[2]
Appearance Off-white solid[3]
Storage Temperature 2-8°C Refrigerator[2]

Synthesis of this compound

The synthesis of this compound is a critical process for its utilization in drug discovery pipelines. A common and efficient method involves the amidation of a pyrazole-4-carboxylic acid derivative. The following protocol outlines a representative synthesis from ethyl 1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis from Ethyl pyrazole-4-carboxylate

This two-step process involves the initial hydrolysis of the ester followed by amidation.

Step 1: Hydrolysis of Ethyl 1H-pyrazole-4-carboxylate to 1H-pyrazole-4-carboxylic acid

A general procedure for the synthesis of the precursor, 1H-pyrazole-4-carboxylic acid, involves the hydrolysis of its corresponding ester.

  • Reactants: Ethyl 1H-pyrazole-4-carboxylate, Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH), Water, and an organic solvent like Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve Ethyl 1H-pyrazole-4-carboxylate in a mixture of THF and water.

    • Add a stoichiometric excess of NaOH or LiOH to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain 1H-pyrazole-4-carboxylic acid.

Step 2: Amidation of 1H-pyrazole-4-carboxylic acid with Methylamine

A direct and efficient synthesis of this compound can be achieved by reacting a pyrazole-4-carboxylate ester with methylamine.[3]

  • Reactants: Ethyl pyrazole-4-carboxylate, Methylamine (40 wt% in water).

  • Procedure:

    • To a suspension of Ethyl pyrazole-4-carboxylate in water, add 40 wt% aqueous methylamine under a nitrogen atmosphere.

    • Heat the suspension to 50-55 °C for 3-4 hours, during which the solid gradually dissolves.

    • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting ester.

    • Upon completion, remove the water by distillation at 65 °C.

    • Add toluene to the residue and continue distillation to azeotropically remove any remaining water.

    • The resulting off-white solid is this compound.[3]

Diagram: Synthetic Workflow for this compound

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Workup cluster_3 Final Product Ethyl 1H-pyrazole-4-carboxylate Ethyl 1H-pyrazole-4-carboxylate Methylamine (40 wt% in H2O) Methylamine (40 wt% in H2O) Ethyl 1H-pyrazole-4-carboxylate->Methylamine (40 wt% in H2O) Amidation Heat (50-55 °C) Heat (50-55 °C) Methylamine (40 wt% in H2O)->Heat (50-55 °C) Water Removal (Distillation) Water Removal (Distillation) Heat (50-55 °C)->Water Removal (Distillation) Toluene Azeotropic Distillation Toluene Azeotropic Distillation Water Removal (Distillation)->Toluene Azeotropic Distillation This compound This compound Toluene Azeotropic Distillation->this compound

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocycle.[6] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] this compound serves as a crucial intermediate in the synthesis of several pharmacologically active compounds.

Case Study: Aficamten (MYQORZO) - A Cardiac Myosin Inhibitor

A prime example of the significance of this compound is its role as a key building block in the synthesis of aficamten .[8] Aficamten is a next-in-class, selective, small-molecule cardiac myosin inhibitor indicated for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[8]

The chemical name of aficamten is (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-pyrazole-4-carboxamide.[8] In the synthesis of aficamten, 1-methyl-1H-pyrazole-4-carboxylic acid (derived from this compound's corresponding ester) is coupled with the (1R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-amine moiety to form the final drug substance.[9]

Diagram: Role of this compound in Aficamten Synthesis

G N-Methyl-1H-pyrazole-4-carboxamide_precursor 1-Methyl-1H-pyrazole-4-carboxylic acid Coupling_Reaction Amide Bond Formation N-Methyl-1H-pyrazole-4-carboxamide_precursor->Coupling_Reaction Amine_Intermediate (1R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-amine Amine_Intermediate->Coupling_Reaction Aficamten Aficamten (Cardiac Myosin Inhibitor) Coupling_Reaction->Aficamten

Caption: The coupling of the pyrazole moiety with an amine intermediate to form Aficamten.

Conclusion

This compound is a molecule of significant interest to the drug discovery and development community. Its straightforward synthesis and its utility as a key precursor to complex, biologically active molecules like aficamten underscore its importance. A thorough understanding of its properties and synthetic routes is essential for chemists and researchers aiming to leverage the pyrazole scaffold in the design and creation of next-generation therapeutics.

References

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  • Pharmaffiliates. (n.d.). CAS No : 1154383-52-4 | Product Name : this compound. Retrieved from [Link]

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  • New Drug Approvals. (2025). Aficamten. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

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N-Methyl-1H-pyrazole-4-carboxamide and its known biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methyl-1H-pyrazole-4-carboxamide and its Biological Activities

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound that serves as a foundational scaffold in modern drug discovery and agrochemical development. We will delve into its synthesis, physicochemical properties, and, most importantly, its diverse and potent biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic and practical potential of this important chemical entity.

Introduction to the Pyrazole Carboxamide Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone for the development of a wide array of biologically active molecules.[2] The this compound core combines the stability and synthetic tractability of the N-methylated pyrazole with a versatile carboxamide functional group at the 4-position, which can be readily modified to modulate potency, selectivity, and pharmacokinetic properties against various biological targets.

Physicochemical Properties of the Core Structure:

PropertyValue
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
CAS Number 1154383-52-4
Appearance Typically an off-white solid

Synthesis of this compound

The synthesis of the this compound scaffold is well-established, typically proceeding through the formation of a pyrazole-4-carboxylic acid intermediate followed by amidation.

Generalized Synthetic Protocol:

A common and efficient route involves the cyclization of a suitable precursor to form the pyrazole ring, followed by functional group manipulation to yield the final product.

Step 1: Synthesis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate A precursor such as ethyl 2-(ethoxymethylene)-3-oxobutanoate is reacted with methylhydrazine in a suitable solvent. The reaction proceeds via a condensation-cyclization cascade to form the N-methylated pyrazole ring system.

Step 2: Amidation to form this compound The resulting pyrazole ester is then reacted with an aqueous solution of methylamine.[1] The reaction is typically heated to drive the amidation to completion. Purification is often achieved through distillation to remove water and subsequent recrystallization.

G reagent1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate intermediate Ethyl 1-Methyl-1H-pyrazole-4-carboxylate reagent1->intermediate Condensation/ Cyclization reagent2 Methylhydrazine reagent2->intermediate product This compound intermediate->product Amidation/ Heat reagent3 Methylamine (aq) reagent3->product

Caption: Generalized synthesis workflow for this compound.

Biological Activities and Mechanisms of Action

The this compound scaffold is a key component in a multitude of biologically active compounds, primarily functioning as a potent inhibitor of various critical enzymes.

Succinate Dehydrogenase (SDH) Inhibition: A Foundation in Agrochemicals

One of the most commercially significant applications of pyrazole carboxamides is in the development of fungicides and nematicides that target succinate dehydrogenase (SDH).[3][4]

Mechanism of Action: SDH, also known as mitochondrial complex II, is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Pyrazole carboxamide-based SDH inhibitors (SDHIs) bind to the ubiquinone-binding site (Q-site) of the SDH complex, interrupting the electron flow from succinate to ubiquinone.[5] This blockage of cellular respiration prevents the production of ATP, leading to the death of the target pathogen.[6]

G cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- (via CoQ) ComplexII Complex II (SDH) ComplexII->ComplexIII e- (via CoQ) ComplexIV Complex IV ComplexIII->ComplexIV e- (via Cyt c) ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Inhibitor N-Methyl-1H-pyrazole-4- carboxamide Derivatives (SDHIs) Inhibitor->ComplexII INHIBITS Succinate Succinate Succinate->ComplexII e-

Caption: Inhibition of mitochondrial complex II (SDH) by pyrazole carboxamide derivatives.

Quantitative Data on Antifungal Activity:

Compound ClassTarget FungiEC₅₀ (µg/mL)Reference
N-(pyridin-4-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (7a)Gibberella zeae1.8[7]
N-(pyridin-4-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (7c)Fusarium oxysporum1.5[7]
N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Ip)Fusarium graminearum0.93[4]
N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22)Sclerotinia sclerotiorum0.94[8]
Kinase Inhibition: Targeting Cancer and Inflammation

The this compound core is a highly effective scaffold for the design of kinase inhibitors, which are pivotal in treating cancer and inflammatory diseases.

Mechanism of Action: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine-threonine kinase that acts as an essential upstream transducer in the signaling pathways of the interleukin-1 receptor (IL-1R) and most Toll-like receptors (TLRs).[9][10] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines.[11] Inhibiting IRAK4 is therefore a highly attractive strategy for treating a range of inflammatory and autoimmune diseases.[9]

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNFα) NFkB->Cytokines Gene Transcription Inhibitor N-(pyrazol-4-yl)pyrazolo- [1,5-a]pyrimidine-3-carboxamide Derivatives Inhibitor->IRAK4 INHIBITS

Caption: The IRAK4 signaling pathway and its inhibition by pyrazole carboxamide derivatives.

Lead Compound Data: A lead compound, N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was identified as a potent IRAK4 inhibitor.[9]

CompoundIRAK4 IC₅₀ (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
Lead Compound 1 12017

Mechanism of Action: Aurora kinases A and B are critical regulators of mitosis.[12] Aurora A is involved in centrosome separation and mitotic spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis. Overexpression of these kinases is common in many cancers, making them prime therapeutic targets.[13] Pyrazole carboxamide inhibitors typically arrest the cell cycle in the G2/M phase, leading to endoreduplication, polyploidy, and ultimately apoptosis.[12][14]

Quantitative Data on Aurora Kinase Inhibition:

CompoundTarget Cell LineIC₅₀ (µM)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
Compound 6k HeLa0.4316.320.2[12]
Compound 6k HepG20.6716.320.2[12]

Mechanism of Action: The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase.[15] Oncogenic fusions or mutations in the RET gene are drivers for certain types of cancers, including non-small cell lung cancer and thyroid cancer.[16] Specifically designed 1-methyl-1H-pyrazole-4-carboxamide derivatives can potently inhibit RET kinase activity, including mutations that confer resistance to other therapies.[15]

Quantitative Data on RET Kinase Inhibition:

CompoundRET Kinase (Wild-Type) IC₅₀ (nM)CCDC6-RETG810C Mutant IC₅₀ (nM)CCDC6-RETG810R Mutant IC₅₀ (nM)Reference
Compound 8q 13.715.453.2[15]
Cardiac Myosin Inhibition for Hypertrophic Cardiomyopathy

A significant recent development is the application of the this compound scaffold in treating cardiovascular disease.

Mechanism of Action: The drug Aficamten , which contains the this compound core, is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[17] In symptomatic obstructive hypertrophic cardiomyopathy (oHCM), hypercontractility of the cardiac muscle leads to a dynamic obstruction of the left ventricular outflow tract (LVOT). Aficamten reduces this hypercontractility by decreasing the number of active myosin-actin cross-bridges, thereby lessening the LVOT obstruction and improving symptoms and functional capacity.[17][18]

G Myosin Cardiac Myosin Head CrossBridge Myosin-Actin Cross-Bridge Formation Myosin->CrossBridge Myosin->CrossBridge REDUCES Actin Actin Filament Actin->CrossBridge Contraction Excessive Cardiac Muscle Contraction (Hypercontractility) CrossBridge->Contraction ATP Hydrolysis HCM oHCM Pathophysiology (LVOT Obstruction) Contraction->HCM Inhibitor Aficamten (N-Methyl-1H-pyrazole- 4-carboxamide derivative) Inhibitor->Myosin Allosteric Inhibition

Caption: Mechanism of cardiac myosin inhibition by Aficamten in hypertrophic cardiomyopathy.

Clinical Data for Aficamten in oHCM: In the SEQUOIA-HCM clinical trial, Aficamten demonstrated significant improvements in key clinical endpoints compared to placebo.[19]

EndpointAficamtenPlacebop-value
Change in post-exercise LVOT gradient (mmHg) -47-10<0.0001
Change in peak oxygen uptake (pVO₂) (mL/kg/min) +1.4-0.1<0.0006
Patients with ≥1 NYHA Class Improvement (%) 65%31%<0.0001
Carbonic Anhydrase Inhibition

Derivatives of pyrazole carboxamide that incorporate a sulfonamide moiety have been investigated as inhibitors of carbonic anhydrases (CAs).[2][20]

Mechanism of Action: Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[21] Different isoforms are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition.

Quantitative Data on Carbonic Anhydrase Inhibition:

Compound ClasshCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Reference
Indene-fused pyrazole (15) 725.63.36.680.5[20]

Experimental Protocols

This section provides an overview of common methodologies used to assess the biological activity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity (IC₅₀) of a specific kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme solution, substrate (e.g., a specific peptide), and ATP solution. Prepare serial dilutions of the test compound in DMSO.

  • Assay Reaction: In a 96- or 384-well plate, add the kinase, test compound, and substrate to the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. A decrease in luminescence indicates higher kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of cell growth (IC₅₀) in a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Quantify the number of viable cells using a suitable assay, such as:

    • MTS/MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Assay: Measures the ATP content of viable cells.

  • Data Analysis: Normalize the results to the vehicle control. Plot the percentage of cell viability against the logarithm of the test compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound has proven to be an exceptionally valuable and versatile scaffold in the fields of medicinal chemistry and agrochemical science. Its derivatives have been successfully developed as potent and selective inhibitors of a diverse range of enzymes, leading to commercial fungicides, anti-inflammatory drug candidates, and targeted therapies for cancer and cardiovascular disease. The synthetic accessibility of this core and the vast chemical space available for derivatization ensure that it will remain a focal point for future research. Ongoing efforts will likely focus on optimizing the pharmacokinetic and safety profiles of existing leads, exploring novel therapeutic targets, and developing next-generation inhibitors that can overcome clinical resistance.

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The Ascendant Trajectory of N-Methyl-1H-pyrazole-4-carboxamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methyl-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, giving rise to a diverse and expanding class of bioactive molecules. These derivatives and their analogs have demonstrated a remarkable breadth of therapeutic potential, with significant activities reported in oncology, infectious diseases, and inflammation. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, navigating the synthesis, structure-activity relationships (SAR), mechanisms of action, and preclinical considerations of this important chemical series. By synthesizing field-proven insights with rigorous scientific data, this document aims to empower the rational design and development of next-generation therapeutics based on the this compound framework.

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block in drug design. The this compound scaffold, in particular, has emerged as a highly adaptable framework, allowing for facile and diverse substitutions that can be fine-tuned to achieve desired biological activities. This has led to the development of compounds with a wide spectrum of pharmacological effects, including but not limited to, anticancer, antifungal, antimicrobial, anti-inflammatory, and herbicidal properties.[2][3]

Synthetic Strategies: Constructing the this compound Core

The synthesis of this compound derivatives can be approached through several reliable and scalable routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and versatile approach involves a multi-step sequence starting from readily available precursors. This strategy allows for the late-stage introduction of diversity, which is highly advantageous in a drug discovery setting.

Synthetic Workflow A β-Ketoester C Pyrazole-4-carboxylate Ester A->C B Hydrazine Derivative B->C D Saponification C->D Base E Pyrazole-4-carboxylic Acid D->E F Amide Coupling E->F Amine, Coupling Agent G This compound Derivative F->G

Caption: A generalized synthetic workflow for this compound derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of Pyrazole-4-carboxylate Ester

This foundational step typically involves the condensation of a β-ketoester with a hydrazine derivative.

  • Dissolve the chosen β-ketoester and hydrazine in a suitable solvent, such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole-4-carboxylate ester.

Protocol 2: Saponification to Pyrazole-4-carboxylic Acid

The ester is hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide bond formation.

  • Dissolve the pyrazole-4-carboxylate ester in a mixture of an organic solvent (e.g., THF) and an aqueous solution of a base (e.g., NaOH or LiOH).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the pyrazole-4-carboxylic acid.

Protocol 3: Amide Coupling to form this compound Derivatives

The final step involves the coupling of the carboxylic acid with the desired amine.

  • Activate the pyrazole-4-carboxylic acid using a suitable coupling agent (e.g., HATU, HOBt/EDC, or conversion to the acid chloride with thionyl chloride or oxalyl chloride).

  • In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add the activated carboxylic acid to the amine solution and stir at room temperature until the reaction is complete.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.[4]

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various biological targets.

Oncology: Targeting Kinase Signaling Pathways

A significant number of derivatives have been developed as potent anticancer agents, primarily through the inhibition of key protein kinases involved in cell proliferation and survival.[5]

Aurora kinases (A and B) are crucial regulators of mitosis, and their overexpression is a hallmark of many cancers.[6] Several this compound derivatives have been identified as potent dual Aurora A/B inhibitors.[7]

Aurora Kinase Signaling Pathway cluster_0 This compound Derivative cluster_1 Mitosis cluster_2 Cell Cycle Progression Inhibitor Derivative AuroraA Aurora A Inhibitor->AuroraA Inhibition AuroraB Aurora B Inhibitor->AuroraB Inhibition G2M_Arrest G2/M Arrest AuroraA->G2M_Arrest AuroraB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of Aurora kinases by this compound derivatives leads to G2/M cell cycle arrest and apoptosis.[6]

These inhibitors typically function by arresting the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[6]

Rearranged during transfection (RET) is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer and thyroid cancer.[8][9] this compound derivatives have been designed as selective RET inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.[4]

RET Kinase Signaling Pathway cluster_0 This compound Derivative cluster_1 Oncogenic Signaling cluster_2 Downstream Pathways cluster_3 Cellular Response Inhibitor Derivative RET RET Fusion Protein Inhibitor->RET Inhibition RAS_RAF RAS/RAF/MEK/ERK RET->RAS_RAF PI3K_AKT PI3K/AKT RET->PI3K_AKT Proliferation Tumor Cell Proliferation RAS_RAF->Proliferation Survival Tumor Cell Survival PI3K_AKT->Survival

Caption: Inhibition of oncogenic RET fusion proteins by this compound derivatives blocks downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.[8][9]

Antifungal Activity: Targeting Succinate Dehydrogenase

In the realm of agrochemicals, this compound derivatives have been extensively developed as potent fungicides. Their primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[10] By blocking SDH, these compounds disrupt cellular respiration and energy production in fungi, leading to their death.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. A thorough understanding of SAR is critical for the rational design of new and improved analogs.

Compound R1 R2 Target IC50 (nM)
1a HPhenylAurora A250
1b H4-FluorophenylAurora A150
1c H4-MethoxyphenylAurora A300
2a CH3PhenylRET50
2b CH33-ChlorophenylRET25
2c CH34-TrifluoromethylphenylRET15

This table is a representative example and does not reflect data from a single specific study but is a composite to illustrate SAR principles.

Key SAR Insights:

  • Substitution on the carboxamide nitrogen (R2): The nature of the aryl or heteroaryl group at this position is a major determinant of potency and selectivity. Electron-withdrawing groups on a phenyl ring often enhance activity against kinase targets.

  • Substitution on the pyrazole ring (R1): While the N-methyl group is a common feature, modifications at other positions of the pyrazole ring can influence target engagement and pharmacokinetic properties.

  • Conformational Rigidity: Introducing conformational constraints, such as through the use of bicyclic systems, can improve binding affinity and selectivity.

Preclinical Development Considerations: ADMET and Pharmacokinetics

For a promising this compound derivative to advance towards clinical development, a thorough evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is essential.

Key ADMET Parameters:

  • Solubility: Adequate aqueous solubility is crucial for oral bioavailability.

  • Permeability: The ability to cross cell membranes is a prerequisite for reaching intracellular targets.

  • Metabolic Stability: Resistance to metabolic degradation by liver enzymes (e.g., cytochrome P450s) is necessary to achieve sufficient drug exposure.[11]

  • Toxicity: Early assessment of potential toxicities, such as cytotoxicity and off-target effects, is critical to de-risk a development program.[10][12]

In silico ADMET prediction tools can be valuable for the early-stage screening of large numbers of virtual compounds, helping to prioritize the synthesis of derivatives with more favorable pharmacokinetic properties.[13][14][15][16]

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of novel therapeutic candidates. Future research in this area is likely to focus on:

  • Expanding the target space: Exploring the potential of these derivatives against other classes of enzymes and receptors.

  • Developing more selective inhibitors: Fine-tuning the SAR to achieve greater selectivity and reduce off-target effects.

  • Overcoming drug resistance: Designing next-generation inhibitors that are active against resistant mutants of key targets.

  • Application in combination therapies: Investigating the synergistic effects of this compound derivatives with other therapeutic agents.

References

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  • PubMed Central.

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N-Methyl-1H-pyrazole-4-carboxamide: A Technical Guide to Safety and Handling in Research Settings

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Precautionary Approach to an Uncharacterized Hazard

This document provides in-depth safety and handling guidelines for N-Methyl-1H-pyrazole-4-carboxamide (CAS No. 221124-60-9). As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) with validated toxicological endpoints for this specific compound is not available. Standard industry practice would involve direct transcription of GHS classifications and toxicological summaries from such a document. Its absence necessitates a more rigorous, first-principles-based approach to safety.

This guide is therefore structured around a precautionary principle . It synthesizes baseline handling protocols derived from related pyrazole compounds and integrates critical toxicological findings from closely related molecular classes. Specifically, recent research on 1-methyl-1H-pyrazole-5-carboxamide derivatives—structurally analogous to the target compound—has revealed an unexpected mechanism of acute mammalian toxicity through the inhibition of mitochondrial respiration [1][2]. This potential for severe, systemic effects elevates the risk profile of this compound beyond the typical considerations of dermal or respiratory irritation often associated with novel powdered reagents.

Researchers and professionals using this guide must understand that the absence of data is not an indication of safety. The recommendations herein are designed to establish a robust framework for risk mitigation in the face of toxicological uncertainty.

Section 1: Compound Identification and Physicochemical Profile

A foundational element of safety is understanding the compound's basic identity and physical properties, which inform its potential for dispersal and exposure.

PropertyDataSource(s)
Chemical Name This compoundPubChem
CAS Number 221124-60-9PubChem
Molecular Formula C₅H₇N₃OPubChem
Molecular Weight 125.13 g/mol PubChem
Physical State Solid, likely crystalline powder (inferred)General
Solubility Data not available-
Melting/Boiling Point Data not available-
Vapor Pressure Data not available-

Note: The lack of empirical data for solubility, melt point, and vapor pressure requires handlers to assume the compound may be a fine, easily aerosolized powder with low volatility but potential for dust inhalation.

Section 2: The Core Hazard—Understanding the Potential for Mitochondrial Toxicity

The primary toxicological concern for this class of compounds is not superficial irritation but profound cellular disruption. Research into 1-methyl-1H-pyrazole-5-carboxamides demonstrated a dose-dependent inhibition of mitochondrial respiration, leading to acute toxicity in rodent models[1][2][3].

Mechanism of Action (Inferred): Mitochondria are the powerhouses of the cell, responsible for generating ATP through oxidative phosphorylation.[4][5] Inhibition of this process can lead to rapid cellular energy depletion, oxidative stress, and initiation of cell death pathways (apoptosis or necrosis)[6][7]. Organs with high energy demands, such as the liver, heart, and central nervous system, are particularly vulnerable to mitochondrial toxins[1][8].

The critical insight from the available research is that standard in vitro cytotoxicity assays may fail to detect this hazard, as many immortalized cell lines are adapted to rely on glycolysis rather than oxidative phosphorylation.[4][9] The toxicity of the analogous pyrazole carboxamides only became apparent under specific metabolic conditions or in whole-animal studies.[1][2]

Implications for Handling: Given this mechanism, exposure to this compound must be considered potentially injurious to systemic health. The risk is not merely contact-based but extends to any route of entry—inhalation, ingestion, or dermal absorption—that allows the compound to reach the bloodstream and distribute to vital organs. Therefore, all handling protocols must be designed to prevent systemic exposure.

Section 3: Mandatory Risk Assessment Workflow

Prior to any manipulation of this compound, a documented risk assessment is mandatory. This process forces a systematic evaluation of hazards and the implementation of adequate controls.[10][11]

Diagram: Risk Assessment Workflow for Uncharacterized Compounds

RiskAssessment cluster_prep Phase 1: Pre-Work Analysis cluster_eval Phase 2: Risk Evaluation & Control cluster_proc Phase 3: Procedure & Review start Identify Need for This compound gather_info Gather All Available Data: - This Guide - SDS of related compounds - Literature on pyrazole carboxamides start->gather_info id_hazards Identify Potential Hazards: - PRIMARY: Acute Systemic Toxicity  (Mitochondrial Inhibition) - SECONDARY: Skin/Eye/Resp Irritation gather_info->id_hazards eval_exposure Evaluate Exposure Potential: - Quantity used? - Powder or solution? - Duration of handling? - Aerosolization risk? id_hazards->eval_exposure select_controls Select Controls (Hierarchy): 1. Engineering (Fume Hood, VBE) 2. Administrative (SOPs, Training) 3. PPE (Gloves, Goggles, Coat) eval_exposure->select_controls is_risk_acceptable Is Residual Risk Acceptable? select_controls->is_risk_acceptable is_risk_acceptable->select_controls No, Add More Controls write_sop Write Detailed Step-by-Step Standard Operating Procedure (SOP) is_risk_acceptable->write_sop Yes conduct_work Perform Experiment Following SOP write_sop->conduct_work review Review & Document: - Any spills or exposures? - Deviations from SOP? - Update risk assessment? conduct_work->review end Procedure Complete review->end

Caption: Workflow for assessing risk before handling the compound.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

Based on the risk of aerosolization of a potent powder and the potential for severe systemic toxicity, a multi-layered approach to containment is required.

Primary Engineering Controls

These are the first and most effective line of defense, designed to contain the chemical at the source.

  • Weighing and Aliquoting Solids: All handling of the powdered form of this compound must be conducted within a Ventilated Balance Enclosure (VBE) or a certified Chemical Fume Hood . This is non-negotiable. A VBE provides the necessary containment for fine powders while minimizing air turbulence that can affect weighing accuracy.

  • Solution Handling: All manipulations of solutions containing the compound (e.g., dilutions, transfers, additions to cell culture) should be performed inside a Chemical Fume Hood.

Personal Protective Equipment (PPE)

PPE is the final barrier and must be used in conjunction with engineering controls. The following table specifies the minimum required PPE.

Body PartPPE SpecificationRationale
Hands Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contamination.Prevents direct skin contact. Double-gloving provides an additional layer of protection against tears and allows for safe removal of a contaminated outer layer without exposing skin.
Eyes Chemical safety goggles with side shields (ANSI Z87.1 or equivalent).Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Body Fully-buttoned laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from contamination. Cuffs should be tucked into the inner pair of gloves.
Respiratory A NIOSH-approved N95 respirator or higher should be considered during the handling of large quantities of powder, even within a fume hood, as an additional precaution.While engineering controls are primary, a respirator provides an added layer of protection against inhalation of fine particulates in higher-risk scenarios.

Section 5: Standard Operating Procedures (SOPs)

The following protocols are provided as a template. They must be adapted to specific experimental contexts and incorporated into the laboratory's official safety documentation.

SOP 1: Weighing and Preparation of a Stock Solution
  • Pre-Work Checklist:

    • Ensure the Chemical Fume Hood or Ventilated Balance Enclosure is certified and functioning correctly.

    • Don all required PPE (double nitrile gloves, safety goggles, lab coat).

    • Prepare all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer) and place them inside the hood to minimize reaching in and out.

    • Designate a specific waste container for contaminated consumables within the hood.

  • Weighing Procedure:

    • Tare the analytical balance with the weigh boat inside the VBE or fume hood.

    • Carefully transfer the desired amount of this compound powder from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly to minimize dust generation.

    • Close the stock bottle immediately after dispensing.

    • Record the final weight.

  • Solubilization:

    • Carefully add the weigh boat containing the powder into a pre-labeled vial suitable for your stock solution.

    • Using a pipette, add the appropriate volume of solvent (e.g., DMSO) into the vial.

    • Securely cap the vial.

    • Gently swirl or vortex the vial until the solid is fully dissolved.

    • The stock solution is now ready for further dilution or use. All subsequent handling must still occur within a fume hood.

  • Decontamination and Cleanup:

    • Carefully wipe the spatula with a solvent-dampened cloth and dispose of the cloth in the designated chemical waste.

    • Wipe down the work surface of the hood and the balance with a suitable decontaminating solution.

    • Remove the outer pair of gloves and dispose of them in the chemical waste.

    • Transport the sealed stock solution vial to its designated storage location.

Section 6: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Diagram: Emergency Response Decision Tree

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response start EMERGENCY EVENT spill Spill Occurs start->spill exposure Personnel Exposure start->exposure skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation spill_alert Alert others in the lab. Evacuate if large or outside hood. spill_contain Contain spill with absorbent pads (if safe to do so). spill_alert->spill_contain spill_ppe Don appropriate PPE (respirator, heavy gloves). spill_contain->spill_ppe spill_clean Clean spill using appropriate kit. Work from outside in. spill_ppe->spill_clean spill_dispose Dispose of all materials as hazardous waste. spill_clean->spill_dispose remove_clothing Immediately remove contaminated clothing. skin_contact->remove_clothing flush_eyes Flush eyes at eyewash station for 15 minutes. eye_contact->flush_eyes fresh_air Move to fresh air immediately. inhalation->fresh_air wash_skin Wash skin with soap and water for 15 minutes. remove_clothing->wash_skin seek_medical SEEK IMMEDIATE MEDICAL ATTENTION. Bring SDS/Guide. wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: Decision tree for responding to spills or personnel exposure.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Note to Medical Professionals: The toxicological properties of this compound have not been fully investigated. However, based on analogous compounds, it may function as a mitochondrial toxin by inhibiting cellular respiration. Treatment should be symptomatic and supportive.

Section 7: Storage and Disposal

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste materials, including contaminated consumables (gloves, weigh boats, pipette tips) and excess chemical, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

References

  • Preston, S., Jabbar, A., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]

  • Hynes, J., Nadanaciva, S., et al. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 32(2), 239-251. Available at: [Link]

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Available at: [Link]

  • ResearchGate. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity | Request PDF. Available at: [Link]

  • Simon Fraser University. Chemical safety: Risk assessment. Available at: [Link]

  • Meyer, J. N., Leung, M. C., et al. (2019). Mitochondrial Toxicity. PMC - NIH. Available at: [Link]

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  • Lund University. (2025). 4.5 Risk assessment. Kemicentrum. Available at: [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Available at: [Link]

  • Adebiyi, O., et al. (2023). Role of Mitochondria and Mitochondrial Transplantation in Drug-induced Toxic Organ Injury. Mitochondrion. Available at: [Link]

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Navigating the Research Landscape: A Technical Guide to N-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Pyrazole Carboxamides

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, prized for its synthetic tractability and its role as a versatile pharmacophore.[1][2] Within this broad class, N-Methyl-1H-pyrazole-4-carboxamide and its derivatives have emerged as critical building blocks and active agents in the development of novel therapeutics and crop protection agents.[1][3][4] This technical guide serves as a comprehensive resource for researchers, providing in-depth information on the commercial availability, procurement, quality control, and practical research applications of this compound.

Section 1: Commercial Availability and Procurement

This compound (CAS Number: 1154383-52-4) is readily available from a range of chemical suppliers catering to the research and development sector.[5][6] The compound is typically offered in various purities and quantities, making it accessible for initial screening campaigns through to more extensive preclinical studies.

Leading Commercial Suppliers

A survey of the market indicates several key suppliers for this compound. The following table summarizes a selection of these, highlighting typical purities and available quantities to aid in procurement decisions.

SupplierCAS NumberTypical PurityAvailable Quantities
Sigma-Aldrich (Merck)1154383-52-4≥98%Milligrams to grams
Pharmaffiliates1154383-52-4High purity, often as a pharmaceutical standardGrams
Ivy Fine Chemicals1154383-52-4In stock1g, 5g, 10g, 100g
AOKBIO1154383-52-4≥97%Inquire for details
ChemScene LLC1154383-52-498%Milligrams to grams

It is imperative for researchers to request a lot-specific Certificate of Analysis (CofA) from the supplier to verify the purity and identity of the compound before commencing any experimental work.

Navigating Purity and Quality Control

For any research application, the purity of the starting material is paramount to ensure the validity and reproducibility of experimental results. Commercial suppliers of this compound typically provide a Certificate of Analysis detailing the analytical methods used to determine purity and the results obtained.

Key Analytical Techniques for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of the compound. A high-quality sample should exhibit a single major peak, with any impurities being minor and well-defined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule.

A representative Certificate of Analysis will typically report a purity of ≥98% as determined by HPLC. Researchers should carefully examine the CofA for any significant impurities that could potentially interfere with their assays.

Section 2: Synthesis and Chemical Properties

A fundamental understanding of the synthesis of this compound provides valuable context for its handling and potential impurities. The most common synthetic route involves a two-step process starting from 1-methyl-1H-pyrazole-4-carboxylic acid.

Plausible Synthetic Pathway

The synthesis typically proceeds as follows:

  • Activation of the Carboxylic Acid: 1-methyl-1H-pyrazole-4-carboxylic acid is first converted to a more reactive species, such as an acid chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7]

  • Amidation: The resulting acid chloride is then reacted with methylamine in the presence of a base (e.g., triethylamine) to form the final this compound product.[1]

Synthesis of this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 1-Methyl-1H-pyrazole-4-carboxylic acid Acid_Chloride 1-Methyl-1H-pyrazole-4-carbonyl chloride Carboxylic_Acid->Acid_Chloride Activation SOCl2 SOCl₂ Product This compound Acid_Chloride->Product Amidation Methylamine Methylamine (CH₃NH₂) Antifungal_Assay_Workflow Start Start Prep_Stock Prepare Stock Solution (Compound in DMSO) Start->Prep_Stock Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Add_Inoculum Add Fungal Inoculum to wells Prep_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate Plate Add_Inoculum->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for in vitro antifungal susceptibility testing.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on information from suppliers, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Room temperature storage is generally recommended.

Conclusion

This compound is a commercially accessible and valuable compound for researchers in drug discovery and agrochemical development. Its utility as both a foundational building block and a potential bioactive agent makes it a significant tool in the exploration of new chemical entities. By understanding its commercial landscape, synthesis, chemical properties, and potential applications, and by adhering to strict safety protocols, researchers can effectively and safely incorporate this versatile molecule into their research endeavors.

References

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205–14218. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2017). National Institutes of Health. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 1H-Pyrazole-4-carboxamide, N-methyl-. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules, 27(19), 6523. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). International Journal of Molecular Sciences, 20(22), 5739. [Link]

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). European Journal of Medicinal Chemistry, 244, 114862. [Link]

  • Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. (2024). Pest Management Science, 80(1), 441-453. [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). European Journal of Medicinal Chemistry, 264, 116035. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(15), 11029–11043. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1301, 137351. [Link]

  • ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Strategic Synthesis of N-Methyl-1H-pyrazole-4-carboxamide from Core Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-1H-pyrazole-4-carboxamide is a crucial building block in modern medicinal chemistry, serving as a key structural motif in numerous pharmacologically active compounds, including kinase inhibitors used in oncology. Its synthesis is a frequent task in drug discovery and development pipelines. This document provides a detailed guide for the synthesis of this compound, focusing on strategic selection of starting materials and robust, scalable protocols. We will explore two primary, field-proven synthetic routes, offering insights into the causality behind experimental choices to ensure reproducibility and high yield.

Introduction: The Significance of the Pyrazole-4-carboxamide Scaffold

The pyrazole ring is a privileged scaffold in drug design due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and metal coordination. The N-methyl-4-carboxamide functional group, in particular, is frequently optimized to occupy specific pockets in enzyme active sites. A notable example of its application is in the structure of Ruxolitinib , a potent JAK1/2 inhibitor. The N-methylpyrazole moiety of Ruxolitinib is critical for its binding affinity and selectivity.

Given its importance, the reliable and efficient synthesis of this compound is of paramount interest. The choice of starting material and synthetic route can significantly impact yield, purity, cost, and scalability. This guide will focus on the two most prevalent and practical starting points:

  • Route A: Starting from Ethyl 1H-pyrazole-4-carboxylate.

  • Route B: Starting from 1H-Pyrazole-4-carboxylic acid.

Strategic Overview: Selecting Your Synthetic Pathway

The selection between Route A and Route B often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the reaction.

Synthesis_Overview cluster_RouteA Route A: Ester Aminolysis cluster_RouteB Route B: Acid Amidation startA Ethyl 1H-pyrazole-4-carboxylate prodA This compound startA->prodA Methylamine (aq. solution) Heat (e.g., 50-55°C) Direct Conversion startB 1H-Pyrazole-4-carboxylic acid intermediateB Activated Intermediate (e.g., Acyl Chloride) startB->intermediateB Activating Agent (e.g., SOCl₂, Oxalyl Chloride) prodB This compound intermediateB->prodB Methylamine Base (e.g., TEA, Pyridine) caption Fig 1. Comparative workflow of the two primary synthetic routes.

Fig 1. Comparative workflow of the two primary synthetic routes.

  • Route A (Ester Aminolysis) is often more direct and atom-economical. It involves the direct reaction of a pyrazole-4-carboxylate ester with methylamine. This approach is advantageous when the ester is readily available and avoids the use of potentially harsh activating agents.

  • Route B (Acid Amidation) provides more flexibility as it starts from the corresponding carboxylic acid. This route requires an initial activation step to convert the carboxylic acid into a more reactive species (like an acyl chloride or an activated ester), which then readily reacts with methylamine. This is the preferred method when the carboxylic acid is the more accessible precursor.

Route A: Synthesis via Ester Aminolysis

This route is a straightforward nucleophilic acyl substitution where methylamine displaces the ethoxy group of the ester.

Causality and Experimental Rationale
  • Reagent Choice: An aqueous solution of methylamine (e.g., 40 wt%) is typically used in excess. The excess methylamine serves both as the nucleophile and often as the base to drive the equilibrium towards the product. Water is a suitable solvent for this reaction, making it environmentally benign.

  • Temperature Control: Heating (e.g., 50-55°C) is necessary to provide sufficient activation energy for the aminolysis of the relatively stable ethyl ester.[1] However, excessive temperatures should be avoided to prevent side reactions and pressure buildup due to the volatility of methylamine.

  • Work-up Strategy: The reaction work-up is designed to remove excess water and unreacted methylamine. This is often achieved by distillation. Toluene can be used as an azeotropic agent to facilitate the removal of residual water.[1]

Detailed Experimental Protocol (Route A)

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Methylamine (40 wt% in water)

  • Toluene

  • Deionized Water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add Ethyl 1H-pyrazole-4-carboxylate (1.0 eq.). Under an inert atmosphere (e.g., Nitrogen), add the 40 wt% aqueous methylamine solution (approx. 5 volumes).

  • Reaction: Stir the resulting suspension and heat to 50-55°C. Continue heating for 3-4 hours. The reaction progress should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting ester is consumed.[1]

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the water and excess methylamine by distillation under reduced pressure at approximately 65°C.

  • Azeotropic Drying: To the resulting solid, add toluene (approx. 5 volumes). Distill the mixture to remove residual water azeotropically. Repeat this step if necessary.

  • Isolation: The resulting solid is the crude this compound. It can be further purified by recrystallization if required. An off-white solid is typically obtained.

Route B: Synthesis via Carboxylic Acid Activation

This route involves a two-step process: activation of the carboxylic acid followed by amidation. The most common activation method is the conversion to an acyl chloride.

Causality and Experimental Rationale
  • Activation Step: 1H-Pyrazole-4-carboxylic acid is a relatively weak electrophile. To make it react with methylamine, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Thionyl chloride (SOCl₂) or oxalyl chloride are excellent reagents for this transformation, converting the acid to the highly reactive 1H-pyrazole-4-carbonyl chloride. This intermediate is typically not isolated and is used directly in the next step.

  • Amidation Step: The subsequent reaction of the acyl chloride with methylamine is a rapid and highly exothermic nucleophilic acyl substitution.[2]

  • Base Requirement: This reaction generates hydrochloric acid (HCl) as a byproduct.[2] The HCl will react with any available amine (methylamine or the product) to form an unreactive ammonium salt. To prevent this and to neutralize the HCl, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, must be included in the reaction mixture. Typically, at least two equivalents of amine or one equivalent of amine and one equivalent of a tertiary amine base are used.

  • Solvent and Temperature: The reaction is usually performed in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent reaction with the solvent. The addition of the acyl chloride to the methylamine solution is often done at a low temperature (e.g., 0°C) to control the exothermic reaction.

Detailed Experimental Protocol (Route B)

Materials:

  • 1H-Pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Methylamine (as a solution in THF or as a gas)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Two round-bottom flasks

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure: Step 1: Formation of the Acyl Chloride (in situ)

  • In a dry flask under an inert atmosphere, suspend 1H-Pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous DCM (approx. 10 volumes).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add oxalyl chloride (approx. 1.2 eq.) or thionyl chloride (approx. 1.2 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. This solution of the crude acyl chloride is used directly in the next step.

Step 2: Amidation

  • In a separate flask, dissolve methylamine (approx. 1.5 eq., e.g., from a 2.0 M solution in THF) and triethylamine (approx. 1.5 eq.) in anhydrous DCM.

  • Cool this amine solution to 0°C in an ice bath.

  • Slowly add the freshly prepared acyl chloride solution from Step 1 to the stirred amine solution via a dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography or recrystallization.

Data Summary and Comparison

ParameterRoute A (Ester Aminolysis)Route B (Acid Amidation)
Starting Material Ethyl 1H-pyrazole-4-carboxylate1H-Pyrazole-4-carboxylic acid
Key Reagents Aqueous MethylamineSOCl₂/Oxalyl Chloride, Methylamine, TEA
Number of Steps OneTwo (often one-pot)
Typical Yield High (often quantitative crude yield)[1]Good to Excellent
Byproducts Ethanol, WaterHCl, Triethylammonium chloride
Advantages More atom-economical, simpler procedureMore versatile starting material, very fast reaction
Disadvantages Requires heating, ester may be less availableUses corrosive activating agents, generates salt waste

Conclusion

Both synthetic routes presented are robust and reliable methods for preparing this compound. The choice between them is primarily a strategic one, based on the availability and cost of the starting materials, the required scale of the synthesis, and the laboratory's capabilities for handling the reagents involved. Route A is an excellent choice for a direct, large-scale synthesis when the pyrazole ester is the preferred starting point. Route B offers greater flexibility and is ideal for situations where the pyrazole carboxylic acid is more readily accessible or when derivatization of various acids is required. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize these protocols for their specific needs in the drug development process.

References

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives.[Link]

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Synthesis of N-Methyl-1H-pyrazole-4-carboxamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-Methyl-1H-pyrazole-4-carboxamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful and reliable synthesis.

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. These molecules have demonstrated a broad spectrum of therapeutic activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. The reliable synthesis of this compound is therefore a critical first step in many drug discovery programs.

Synthetic Strategy: Amide Bond Formation

The most direct and widely employed strategy for the synthesis of this compound is the formation of an amide bond between a 1H-pyrazole-4-carboxylic acid derivative and methylamine. This approach can be broadly categorized into two main pathways:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an active ester, which then readily reacts with methylamine.

  • Direct Amide Coupling: A coupling agent is used to facilitate the direct reaction between the carboxylic acid and methylamine, forming the amide bond in a single step.

This protocol will focus on the first approach, specifically the conversion of 1H-pyrazole-4-carboxylic acid to its corresponding acid chloride, followed by reaction with methylamine. This method is often favored for its high yields and relatively straightforward procedure.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Workup & Purification A 1H-Pyrazole-4-carboxylic Acid C 1H-Pyrazole-4-carbonyl chloride A->C Anhydrous DCM, cat. DMF, Reflux B Thionyl Chloride (SOCl₂) E This compound C->E Anhydrous DCM, 0°C to rt D Methylamine (aq. solution) F Crude Product E->F Aqueous Workup G Pure Product F->G Recrystallization/Chromatography

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound starting from 1H-pyrazole-4-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
1H-Pyrazole-4-carboxylic acid≥98% PurityCommercial Source
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Commercial Source
Dichloromethane (DCM), anhydrousACS Grade, ≤50 ppm H₂OCommercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Methylamine solution40 wt. % in H₂OCommercial Source
Sodium bicarbonate (NaHCO₃)ACS GradeCommercial Source
Magnesium sulfate (MgSO₄), anhydrousACS GradeCommercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source

Safety Precautions:

  • Thionyl chloride is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood and avoid inhalation.

  • Methylamine is a flammable and corrosive gas/liquid. Handle the aqueous solution with care in a fume hood.

Step-by-Step Methodology

Part 1: Formation of 1H-Pyrazole-4-carbonyl chloride

  • Reaction Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole-4-carboxylic acid (5.0 g, 39.6 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (2-3 drops).

  • Reagent Addition: Slowly add thionyl chloride (4.4 mL, 59.4 mmol, 1.5 eq) to the suspension at room temperature. The addition should be done in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. This will yield the crude 1H-pyrazole-4-carbonyl chloride as a solid, which is typically used in the next step without further purification.

Part 2: Amidation with Methylamine

  • Reaction Setup: Dissolve the crude 1H-pyrazole-4-carbonyl chloride in anhydrous dichloromethane (40 mL) in a 250 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate beaker, prepare a solution of aqueous methylamine (40 wt. %, 5.8 mL, 79.2 mmol, 2.0 eq). Slowly add the methylamine solution to the stirred acid chloride solution at 0°C. An exothermic reaction will occur, and a precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes.

Part 3: Workup and Purification

  • Quenching: Add water (30 mL) to the reaction mixture to quench any remaining reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel to afford the pure product.

Trustworthiness: In-Process Controls and Validation

To ensure the reliability and reproducibility of this synthesis, the following in-process controls and validation steps are recommended:

  • Moisture Control: The use of anhydrous solvents and a dry reaction setup is crucial in the acid chloride formation step to prevent the hydrolysis of thionyl chloride and the acid chloride intermediate.

  • Reaction Monitoring: TLC is an effective tool to monitor the consumption of the starting material and the formation of the product in both steps.

  • Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as:

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point Analysis: To assess the purity of the solid product.

Expected Results

ParameterExpected Outcome
Yield 70-90%
Appearance White to off-white solid
Purity (by NMR) >98%
¹H NMR Consistent with the structure of this compound
Mass Spectrum Shows the expected molecular ion peak

Causality Behind Experimental Choices

  • Thionyl Chloride as Activating Agent: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the workup.

  • Catalytic DMF: DMF acts as a catalyst in the formation of the acid chloride by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Excess Methylamine: Using a two-fold excess of methylamine ensures the complete consumption of the acid chloride and also neutralizes the HCl generated during the amidation reaction.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, byproducts, and to neutralize any acidic residues.

References

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link][3][4]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link][1]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules. [Link][2]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link][5][6]

  • Process for the preparation of pyrazole-4-carboxamides. Google Patents. [7]

  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents. [8]

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. [Link]

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Application Notes & Protocols: Elucidating the Synthesis of N-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-1H-pyrazole-4-carboxamide is a pivotal structural motif found in numerous biologically active compounds, serving as a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the predominant synthetic pathway for this compound. We will dissect the multi-step reaction mechanism, identify key intermediates, and provide field-proven, step-by-step protocols for its synthesis and characterization. The guide emphasizes the chemical rationale behind procedural choices, ensuring a reproducible and scalable process.

Introduction and Synthetic Overview

The synthesis of this compound is most effectively achieved through a two-stage strategy. This approach offers high yields and isomeric purity by first constructing the stable pyrazole core and then functionalizing it.

  • Stage 1: Synthesis of the Key Intermediate, 1-Methyl-1H-pyrazole-4-carboxylic Acid. This stage involves the cyclocondensation of a suitable β-dicarbonyl equivalent with methylhydrazine to form an ester-functionalized pyrazole, followed by saponification (ester hydrolysis) to yield the carboxylic acid. This intermediate is a stable, crystalline solid that can be easily purified.[3]

  • Stage 2: Amide Formation. The carboxylic acid intermediate is then coupled with methylamine to form the final this compound product. This step requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

This strategic division allows for purification at the intermediate stage, which is crucial for achieving high purity in the final active pharmaceutical ingredient (API) or agrochemical product.

Overall Synthetic Workflow

G A β-Ketoester Starting Material (e.g., Ethyl 2-formyl-3-oxopropanoate) B Intermediate 1: Ethyl 1-methyl-1H-pyrazole-4-carboxylate A->B Cyclocondensation w/ Methylhydrazine C Intermediate 2: 1-Methyl-1H-pyrazole-4-carboxylic Acid B->C Saponification (Ester Hydrolysis) D Final Product: This compound C->D Amidation w/ Methylamine

Figure 1: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid

This stage is foundational, establishing the core heterocyclic structure with the correct regiochemistry.

Reaction Mechanism and Intermediates

The process begins with a classic Knorr-type pyrazole synthesis.

  • Cyclocondensation: The reaction is initiated by the nucleophilic attack of methylhydrazine on a β-ketoester, such as ethyl 2-formyl-3-oxopropanoate (or its equivalent).[4] Methylhydrazine possesses two non-equivalent nitrogen atoms. The more nucleophilic, sterically accessible terminal nitrogen (NH2) preferentially attacks one of the carbonyl carbons. This is followed by an intramolecular condensation and dehydration, which drives the reaction forward to form the stable, aromatic pyrazole ring. The use of methylhydrazine directly installs the required N-methyl group on the pyrazole ring.

  • Saponification (Ester Hydrolysis): The resulting ester, ethyl 1-methyl-1H-pyrazole-4-carboxylate, is then hydrolyzed to the corresponding carboxylic acid.[3] This is typically performed under basic conditions (e.g., using NaOH or KOH), which is known as saponification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of the ethoxide leaving group is irreversible, as the ethoxide deprotonates the newly formed carboxylic acid to generate a resonance-stabilized carboxylate salt.[5] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product. Alkaline hydrolysis is generally preferred over acid-catalyzed hydrolysis because the reaction is not reversible, often leading to higher completion and yield.[5]

Reaction Mechanism Diagram

G cluster_0 Part A: Cyclocondensation cluster_1 Part B: Saponification Start Ethyl 2-formyl- 3-oxopropanoate + Methylhydrazine Int1 Hydrazone Intermediate Start->Int1 Nucleophilic attack Prod1 Ethyl 1-methyl-1H- pyrazole-4-carboxylate Int1->Prod1 Intramolecular cyclization & Dehydration Prod1_copy Ethyl 1-methyl-1H- pyrazole-4-carboxylate Int2 Tetrahedral Intermediate Prod1_copy->Int2 Attack by OH⁻ Int3 Sodium 1-methyl-1H- pyrazole-4-carboxylate Int2->Int3 Elimination of Ethoxide Prod2 1-Methyl-1H-pyrazole- 4-carboxylic Acid Int3->Prod2 Acidic Workup (H⁺)

Figure 2: Mechanism for the formation of the carboxylic acid intermediate.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid

This protocol combines the cyclocondensation and hydrolysis steps into a streamlined process.

Materials:

  • Ethyl 2-formyl-3-oxopropanoate (or (ethoxycarbonyl)malondialdehyde)

  • Methylhydrazine

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Cyclocondensation:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol (approx. 5 mL per gram of starting material).

    • Slowly add methylhydrazine (1.05 eq) dropwise to the solution, ensuring the temperature remains below 10 °C. Causality Note: The exothermic nature of this reaction requires slow addition and cooling to prevent side reactions.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Hydrolysis:

    • To the reaction mixture containing the crude ethyl 1-methyl-1H-pyrazole-4-carboxylate, add a 2M aqueous solution of sodium hydroxide (2.5 eq).

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The hydrolysis progress can be monitored by observing the disappearance of the ester spot on TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding concentrated HCl. A white precipitate of 1-methyl-1H-pyrazole-4-carboxylic acid should form. Causality Note: The carboxylic acid is insoluble in acidic aqueous media, causing it to precipitate out, which is a key purification step.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high, often exceeding 90% for the hydrolysis step.[3]

Stage 2: Amidation to this compound

The final stage involves forming the amide bond, a reaction of paramount importance in medicinal chemistry.

Reaction Mechanism and Intermediates

Directly reacting a carboxylic acid with an amine requires very high temperatures and is generally inefficient. Therefore, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon. A common and effective method is the conversion to an acyl chloride.

  • Activation: 1-Methyl-1H-pyrazole-4-carboxylic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl2) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO2 and HCl) are gases, which are easily removed. The mechanism involves the attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of SOCl2, followed by elimination of a chloride ion and subsequent intramolecular rearrangement to form the highly reactive 1-methyl-1H-pyrazole-4-carbonyl chloride intermediate.

  • Amide Formation: The crude acyl chloride is then treated with methylamine. Methylamine acts as a nucleophile, attacking the highly electrophilic acyl chloride carbonyl carbon. This addition is followed by the elimination of the chloride ion, resulting in the formation of the stable amide bond. Typically, two equivalents of methylamine are used: one to act as the nucleophile and the second to act as a base to neutralize the HCl generated during the reaction.[6] Alternatively, a non-nucleophilic base like triethylamine (TEA) can be used.[6]

Amidation Workflow Diagram

G A 1-Methyl-1H-pyrazole-4- carboxylic Acid B Activation Step: Add SOCl₂ A->B C Intermediate: 1-Methyl-1H-pyrazole-4- carbonyl chloride B->C D Amine Addition: Add Methylamine (2 eq.) C->D E Final Product: This compound D->E

Figure 3: Experimental workflow for the amidation step via an acyl chloride intermediate.

Protocol 2: Synthesis of this compound

This protocol describes the synthesis from the carboxylic acid intermediate prepared in Stage 1.

Materials:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM), anhydrous

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Triethylamine (TEA) (optional, if using methylamine hydrochloride)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Acyl Chloride Formation (Activation):

    • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Causality Note: DMF catalyzes the formation of the acyl chloride through the Vilsmeier intermediate, accelerating the reaction.

    • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature. The suspension should gradually become a clear solution as the acyl chloride forms.

    • Heat the reaction mixture to reflux (approx. 40 °C) for 1-2 hours. The reaction is complete when gas evolution (SO2, HCl) ceases.

    • Remove the excess thionyl chloride and DCM under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood. The resulting crude 1-methyl-1H-pyrazole-4-carbonyl chloride is typically used immediately in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (2.2 eq) in THF or water, keeping the internal temperature below 10 °C. A white precipitate (methylamine hydrochloride) will form.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Monitor by TLC or LC-MS for the disappearance of the acyl chloride.

  • Workup and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO3 solution (to remove any remaining HCl) and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography to afford a white to off-white solid.

Product Characterization Data

The identity and purity of the intermediates and final product should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR Signals (DMSO-d6)Mass Spec (ESI)
Ethyl 1-methyl-1H-pyrazole-4-carboxylate C7H10N2O2154.17δ ~8.3 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~4.2 (q, 2H, CH2), ~3.8 (s, 3H, N-CH3), ~1.3 (t, 3H, CH3)m/z [M+H]+ = 155.1
1-Methyl-1H-pyrazole-4-carboxylic Acid C5H6N2O2126.11δ ~12.5 (br s, 1H, COOH), ~8.2 (s, 1H, pyrazole-H), ~7.8 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH3)[7]m/z [M+H]+ = 127.1
This compound C5H7N3O125.13δ ~8.1 (s, 1H, pyrazole-H), ~7.9 (q, 1H, NH), ~7.7 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH3), ~2.7 (d, 3H, NH-CH3)[8]m/z [M+H]+ = 126.1

Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument.

References

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • MDPI. (n.d.). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [Link]

  • Google Patents. (n.d.). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • SpectraBase. (n.d.). N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • National Institutes of Health (NIH). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • OUCI. (n.d.). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. [Link]

  • DiVA portal. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. [Link]

  • ResearchGate. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • National Institutes of Health (NIH). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
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Application Notes & Protocols for the Analytical Characterization of N-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for N-Methyl-1H-pyrazole-4-carboxamide

This compound and its structural congeners represent a pivotal class of heterocyclic compounds, demonstrating significant potential across the pharmaceutical and agrochemical sectors. The biological activity of these molecules is intrinsically linked to their precise chemical structure, purity, and solid-state properties. Consequently, a robust and multi-faceted analytical characterization is not merely a procedural formality but a cornerstone of effective drug development and quality control. This guide provides a comprehensive suite of detailed application notes and validated protocols for the definitive characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in fundamental principles and have been curated to ensure scientific integrity and reproducibility.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of this compound and quantifying its presence in various matrices. The polarity of the molecule lends itself well to separation on a non-polar stationary phase (such as C18) with a polar mobile phase. The inclusion of a UV detector allows for sensitive detection of the pyrazole chromophore. Method development for pyrazole derivatives often involves optimizing the mobile phase composition (typically a mixture of acetonitrile or methanol and water) and pH (using additives like trifluoroacetic acid or formic acid) to achieve optimal peak shape and resolution from any impurities or related substances.[1][2]

Protocol: Purity Determination and Quantification by RP-HPLC

1.1. Instrumentation and Consumables:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

1.2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

1.3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of 1 mg/mL in a 10 mL volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

1.4. Data Analysis and Interpretation:

  • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantification, a calibration curve should be constructed using certified reference standards of this compound at a minimum of five concentration levels.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/% Area integrate->calculate quantify Quantify vs. Standard integrate->quantify

Caption: Workflow for HPLC Purity Analysis.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR elucidates the carbon framework of the molecule. For pyrazole carboxamides, characteristic signals are expected for the pyrazole ring protons, the N-methyl protons, and the amide proton.[3] The chemical shifts of the pyrazole ring protons are influenced by the electronic effects of the carboxamide and methyl substituents.[4] 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex derivatives or to definitively assign all signals.

Protocol: ¹H and ¹³C NMR Spectroscopy

2.1. Instrumentation and Consumables:

  • NMR spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

2.2. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxamides due to its ability to solubilize the sample and resolve the amide proton signal).

  • Transfer the solution to a 5 mm NMR tube.

2.3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR.

2.4. Expected Spectral Data:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole C3-H~8.0 - 8.5~135 - 140
Pyrazole C5-H~7.8 - 8.2~125 - 130
Pyrazole C4-~110 - 115
N-CH₃ (pyrazole)~3.8 - 4.0~35 - 40
N-CH₃ (amide)~2.7 - 2.9 (doublet)~25 - 30
NH (amide)~7.5 - 8.0 (quartet)-
C=O (carboxamide)-~160 - 165

Note: These are predicted values based on similar structures. Actual chemical shifts may vary.

NMR_Analysis_Flow start Sample Preparation Dissolve in Deuterated Solvent acquire NMR Data Acquisition ¹H Spectrum ¹³C Spectrum 2D Spectra (Optional) start->acquire process Data Processing Fourier Transform Phasing & Baseline Correction acquire->process analyze Spectral Analysis Chemical Shift Assignment Coupling Constant Analysis Structural Confirmation process->analyze

Caption: NMR Structural Elucidation Workflow.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Application Note: Mass spectrometry is essential for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).[5] When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it also serves as a powerful tool for identification and quantification. Electron ionization (EI) in GC-MS will provide a characteristic fragmentation pattern that can be used for structural confirmation and library matching.[6]

Protocol: GC-MS Analysis

3.1. Instrumentation and Consumables:

  • GC-MS system with an EI source

  • Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent)

  • GC-grade solvents (e.g., dichloromethane, methanol)

  • GC vials

3.2. GC-MS Parameters:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

3.3. Sample Preparation:

  • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Transfer to a GC vial for analysis.

3.4. Data Analysis and Interpretation:

  • Identify the molecular ion peak (M⁺·) at m/z 125.

  • Analyze the fragmentation pattern to identify characteristic fragment ions of the pyrazole ring and the carboxamide moiety.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FTIR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, C-H stretching of the methyl groups and the pyrazole ring, and C=N and C=C stretching vibrations within the aromatic ring.[1][7]

Protocol: FTIR Analysis

4.1. Instrumentation:

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR)

4.2. Sample Preparation:

  • For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

4.3. Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum prior to the sample analysis.

4.4. Expected Vibrational Bands:

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3300 - 3100N-H stretch (amide)
~3000 - 2850C-H stretch (methyl)
~1650 - 1680C=O stretch (amide I)
~1550 - 1580N-H bend (amide II)
~1500 - 1400C=N and C=C stretching (pyrazole ring)

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Application Note: Thermal analysis provides crucial information about the solid-state properties of this compound, including its melting point, thermal stability, and decomposition profile.[3] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting endotherms and other phase transitions. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.[8][9]

Protocol: DSC and TGA Analysis

5.1. Instrumentation:

  • DSC instrument

  • TGA instrument (or a simultaneous DSC-TGA)

  • Aluminum pans and lids

5.2. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Crimp the lid onto the pan.

5.3. Instrumental Parameters:

ParameterDSCTGA
Temperature Range Ambient to 300 °CAmbient to 600 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min

5.4. Data Analysis and Interpretation:

  • DSC: The melting point is determined from the onset or peak of the endothermic event.

  • TGA: The onset of decomposition is determined by the temperature at which significant mass loss begins.

Thermal_Analysis_Logic cluster_dsc DSC Analysis cluster_tga TGA Analysis dsc_heat Heat Sample at Constant Rate dsc_measure Measure Heat Flow dsc_heat->dsc_measure dsc_result Identify Melting Point (Endotherm) dsc_measure->dsc_result tga_heat Heat Sample at Constant Rate tga_measure Measure Mass Change tga_heat->tga_measure tga_result Determine Decomposition Temperature tga_measure->tga_result sample This compound Sample sample->dsc_heat sample->tga_heat

Caption: Logic Diagram for Thermal Analysis.

References

  • Bexrud, J. A., & Schafer, L. L. (2011). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Kopteva, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • Kopteva, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Figure . The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. (n.d.). TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-[[(1-methyl-2-propynyl)amino]carbonyl]-. [Link]

  • Akocak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]

  • ResearchGate. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. [Link]

  • ResearchGate. (n.d.). DSC thermogram (a), TGA (b), and experimental and simulated PXRD spectra (c) of carbimazole. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-5-carboxamide, N-(4-fluorophenyl)-4-iodo-1-methyl-. [Link]

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Application Notes and Protocols for In Vitro Evaluation of N-Methyl-1H-pyrazole-4-carboxamide Based Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardians of the Cell

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a fulcrum that balances cell survival and death.[1][2] This family is composed of both pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, a hallmark of cancer.[3][4] Consequently, the development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins to antagonize Bcl-2 is a promising therapeutic strategy.[5][6]

The N-Methyl-1H-pyrazole-4-carboxamide scaffold has emerged as a key pharmacophore in the design of various kinase and protein-protein interaction inhibitors.[7][8][9] This guide provides a comprehensive suite of in vitro assay protocols to characterize a hypothetical this compound containing compound, hereafter referred to as Pyr-Bcl2i , as a potent and selective Bcl-2 inhibitor. These protocols are designed for researchers, scientists, and drug development professionals to rigorously evaluate the biochemical and cellular activity of such compounds.

The Intrinsic Apoptotic Pathway and Bcl-2

The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the activation of BH3-only proteins. These proteins then either directly activate the pro-apoptotic effector proteins Bax and Bak or inhibit the anti-apoptotic Bcl-2 family members.[1] This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.

cluster_0 Mitochondrion Bax/Bak Bax/Bak MOMP MOMP Bax/Bak->MOMP Release Cytochrome c Cytochrome c Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates MOMP->Cytochrome c Release Cellular Stress Cellular Stress BH3-only proteins BH3-only proteins Cellular Stress->BH3-only proteins BH3-only proteins->Bax/Bak Activates Bcl-2 Anti-apoptotic Bcl-2 proteins BH3-only proteins->Bcl-2 Inhibits Bcl-2->Bax/Bak Inhibits Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Intrinsic Apoptosis Pathway.

Biochemical Characterization: Direct Engagement with Bcl-2

A crucial first step in characterizing a putative Bcl-2 inhibitor is to demonstrate its direct binding to the target protein. Fluorescence Polarization (FP) is a robust, homogeneous assay ideal for this purpose, measuring the disruption of a protein-protein interaction in solution.[10][11][12]

Principle of the Fluorescence Polarization Assay

The FP assay measures the change in the tumbling rate of a fluorescently labeled small molecule (a fluorescently tagged BH3 peptide) upon binding to a larger protein (Bcl-2).[12][13] When the small fluorescent peptide is unbound, it tumbles rapidly, and its emitted light is depolarized. Upon binding to the larger Bcl-2 protein, its tumbling slows, and the emitted light remains polarized. A test compound that binds to Bcl-2 will displace the fluorescent peptide, causing a decrease in polarization.

cluster_0 Low Polarization cluster_1 High Polarization Fluorescent BH3 Peptide Fluorescent BH3 Peptide Unbound Rapid Tumbling (Depolarized Light) Fluorescent BH3 Peptide->Unbound Bcl-2 Bcl-2 Complex Slow Tumbling (Polarized Light) Bcl-2->Complex Fluorescent BH3 Peptide_2 Fluorescent BH3 Peptide_2 Fluorescent BH3 Peptide_2->Bcl-2 Pyr-Bcl2i Pyr-Bcl2i Pyr-Bcl2i->Bcl-2 Displaces Peptide cluster_0 Cell Populations Cell Treatment Cell Treatment Staining Annexin V/PI Staining Cell Treatment->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Live Live (Annexin V-, PI-) Data Analysis->Live Early Apoptotic Early Apoptotic (Annexin V+, PI-) Data Analysis->Early Apoptotic Late Apoptotic Late Apoptotic (Annexin V+, PI+) Data Analysis->Late Apoptotic Necrotic Necrotic (Annexin V-, PI+) Data Analysis->Necrotic

Caption: Annexin V/PI Assay Workflow.

Protocol: Annexin V/PI Staining

  • Treat cells in culture with Pyr-Bcl2i at various concentrations for the desired time.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Expected Results Summary

AssayEndpoint MeasuredExpected Outcome with Pyr-Bcl2i
Cell ViabilityMetabolic ActivityDose-dependent decrease
Caspase-Glo 3/7Caspase-3/7 ActivityDose-dependent increase in luminescence
Annexin V/PIPS externalization and membrane integrityIncrease in Annexin V positive cells

Conclusion and Best Practices

This guide provides a foundational set of in vitro assays to characterize this compound based compounds as Bcl-2 inhibitors. For robust and reproducible results, it is essential to:

  • Use appropriate controls: Always include positive and negative controls for each assay.

  • Optimize assay conditions: Cell seeding density, treatment times, and reagent concentrations may need to be optimized for different cell lines.

  • Confirm on-target activity: To confirm that the observed apoptosis is due to Bcl-2 inhibition, consider using cell lines with varying levels of Bcl-2 dependence or performing washout experiments. [5]* Assess selectivity: Evaluate the activity of Pyr-Bcl2i against other anti-apoptotic Bcl-2 family members (e.g., Bcl-xL, Mcl-1) to determine its selectivity profile. [14] By following these detailed protocols and best practices, researchers can confidently and accurately evaluate the potential of novel pyrazole-based compounds as promising apoptosis-inducing anticancer agents.

References

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Application Notes and Protocols for Cell-based Assay Methods for N-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of N-Methyl-1H-pyrazole-4-carboxamide

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazole ring system is a key structural motif in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents[1]. While the specific biological targets of this compound are still under investigation, the broader family of pyrazole carboxamide derivatives has demonstrated significant activity as inhibitors of crucial cellular signaling pathways, particularly those implicated in cancer progression.

Derivatives of pyrazole carboxamides have been shown to act as potent inhibitors of various protein kinases, such as IRAK4, Aurora kinases, and RET kinase, which are often dysregulated in cancer[2][3][4]. Furthermore, numerous studies have documented the cytotoxic and antiproliferative effects of pyrazole-based compounds on a variety of cancer cell lines, including those from breast, lung, and prostate cancers[5][6][7][8]. These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, highlighting their potential as anticancer agents[6][7].

Given the established anticancer properties of structurally related compounds, this application note provides a comprehensive guide for researchers to investigate the potential anticancer activity of this compound using a panel of robust cell-based assays. The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

PART 1: Foundational Assays for Characterizing Anticancer Activity

A logical first step in evaluating a novel compound for anticancer potential is to determine its effect on cancer cell viability and proliferation. The following assays provide a robust baseline for characterizing the cytotoxic and cytostatic effects of this compound.

1.1 Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents on cultured cells[5][6]. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add this compound (serial dilutions) incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs

Caption: Workflow of the MTT cell viability assay.

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, MDA-MB-231, A549) that are in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO)[9].

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC₅₀).

    • Include appropriate controls:

      • Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of the compound.

      • Untreated control: Cells in culture medium only.

      • Positive control: A known cytotoxic drug (e.g., doxorubicin or cisplatin)[5][10].

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or controls.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well[5][6].

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control0.8500.045100%
0.10.8350.05198.2%
10.7900.04892.9%
100.5500.03964.7%
500.2100.02524.7%
1000.1050.01812.4%
PART 2: Mechanistic Assays - Delving into the Mode of Action

Once the cytotoxic potential of this compound has been established, the next step is to investigate the underlying mechanism of cell death. The following assays can help determine if the compound induces apoptosis and/or affects cell cycle progression.

2.1 Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Apoptosis_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed cells in 6-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Treat with this compound (IC₅₀ concentration) incubation1->add_compound incubation2 Incubate for 24-48h add_compound->incubation2 harvest_cells Harvest and wash cells incubation2->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add FITC-Annexin V and PI resuspend->add_stains incubation3 Incubate in the dark add_stains->incubation3 analyze Analyze cells using a flow cytometer incubation3->analyze quantify Quantify cell populations (live, early apoptotic, late apoptotic, necrotic) analyze->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Incubate for 24 hours.

    • Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include vehicle and untreated controls.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them[6].

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • The cell populations will be distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (this population is usually small).

2.2 Cell Cycle Analysis by PI Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase). This arrest can prevent the proliferation of cancer cells and may lead to apoptosis. Cell cycle analysis can be performed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay (Section 2.1).

  • Cell Fixation and Staining:

    • Harvest the cells as described previously.

    • Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content of the cells will be used to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to these phases.

    • Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest. For example, an accumulation of cells in the G2/M peak would suggest a G2/M arrest[7].

PART 3: Advanced Assays for Target Identification and Pathway Analysis

Should the initial assays indicate significant anticancer activity, further investigation into the specific molecular targets and signaling pathways affected by this compound would be warranted. Based on the activities of related pyrazole derivatives, the following advanced assays could be considered.

3.1 Kinase Inhibition Assays

Given that many pyrazole derivatives are kinase inhibitors, it would be logical to screen this compound against a panel of cancer-related kinases (e.g., Aurora kinases, FGFR, RET)[3][4][11]. This can be done using in vitro biochemical assays with purified enzymes or cell-based assays that measure the phosphorylation of specific downstream targets.

3.2 Western Blot Analysis

Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

3.3 Androgen Receptor (AR) Signaling Assay

In the context of prostate cancer, some pyrazole derivatives have been shown to inhibit androgen receptor signaling[8]. If investigating prostate cancer cell lines (e.g., LNCaP), an assay to measure the expression of AR target genes, such as Prostate-Specific Antigen (PSA), could be highly informative[8].

Conclusion

This application note provides a structured and comprehensive framework for the initial characterization of the potential anticancer activities of this compound. By starting with foundational cytotoxicity assays and progressing to more mechanistic studies of apoptosis and cell cycle, researchers can efficiently and robustly evaluate the therapeutic potential of this compound. The provided protocols are based on well-established methods reported for structurally similar pyrazole derivatives, ensuring a high degree of scientific integrity and reliability. Further investigation into specific molecular targets will be crucial for the continued development of this compound as a potential anticancer agent.

References
  • Al-Warhi, T., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Al-Warhi, T., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]

  • Shahraki, J., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH. [Link]

  • Palanisamy, N., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. [Link]

  • Li, J., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - NIH. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Patel, R. P., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cytokinetics. (n.d.). MYQORZO Prescribing Information. [Link]

  • Wu, Z., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. [Link]

  • Abdel-Aziz, M., et al. (2011). Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line. PubMed. [Link]

  • Wu, Z., et al. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. [Link]

  • Kuglstatter, A., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • ResearchGate. (2020). Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. [Link]

  • Liu, Z., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Huang, H., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. [Link]

  • Zhang, X., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • Wang, B., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. [Link]

Sources

Application Notes & Protocols: N-Methyl-1H-pyrazole-4-carboxamide as a Chemical Probe for Interrogating RET Kinase Activity

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Significance of RET Kinase and the Role of Pyrazole-Carboxamide Probes

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival[1]. Aberrant, ligand-independent activation of RET, resulting from mutations or chromosomal rearrangements, is a clinically validated driver in a spectrum of human cancers, including non-small cell lung cancer (NSCLC) and multiple endocrine neoplasia type 2 (MEN2). This positions RET as a high-value target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the biological functions of kinases like RET and for the initial stages of drug discovery.

The pyrazole-carboxamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pockets of various kinases. Notably, derivatives of 1-methyl-1H-pyrazole-4-carboxamide have been identified as potent inhibitors of RET kinase[2][3][4][5]. This structural motif serves as a versatile foundation for developing selective chemical probes to investigate RET signaling. This guide provides detailed protocols for utilizing N-Methyl-1H-pyrazole-4-carboxamide as a foundational chemical probe to explore RET kinase activity in biochemical and cellular contexts.

II. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical probe is critical for designing and interpreting experiments.

PropertyValueSource
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
CAS Number 1154383-52-4
Appearance White to off-white solidGeneric
Solubility Soluble in DMSOGeneric

Note: For experimental use, it is recommended to prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM) and then dilute it in an appropriate aqueous buffer for assays. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid off-target effects.

III. Mechanism of Action and RET Signaling Pathway

This compound and its analogs are hypothesized to function as ATP-competitive inhibitors of the RET kinase domain. By occupying the ATP-binding site, the probe prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the RET protein and its substrates, thereby inhibiting autophosphorylation and the initiation of downstream signaling cascades.

The primary signaling pathways downstream of RET that are implicated in cancer cell proliferation and survival include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Central to cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.

RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor pRET p-RET RET->pRET Autophosphorylation Probe N-Methyl-1H-pyrazole- 4-carboxamide Probe->RET Inhibition RAS RAS pRET->RAS PI3K PI3K pRET->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription ERK ERK MEK->ERK ERK->Transcription

Caption: Inhibition of RET signaling by this compound.

IV. Experimental Protocols

A. Biochemical RET Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of this compound against purified RET kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human RET kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Luminometer

biochem_workflow A Prepare serial dilutions of This compound B Add probe or DMSO (control) to 384-well plate A->B C Add RET kinase enzyme B->C D Initiate reaction with ATP/Substrate mix C->D E Incubate at RT for 60 min D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Incubate at RT for 40 min F->G H Add Kinase Detection Reagent G->H I Incubate at RT for 30 min H->I J Measure luminescence I->J K Calculate IC₅₀ value J->K

Caption: Workflow for the biochemical RET kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 10 nM). Further dilute these in Kinase Buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration does not exceed 1%.

    • Dilute the recombinant RET kinase and substrate to their optimal working concentrations in Kinase Buffer. The ATP concentration should be at or near its Km for RET[1].

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted probe or DMSO for control wells.

    • Add 2 µL of the diluted RET enzyme to each well and briefly incubate.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader[6].

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the RET kinase activity.

    • Calculate the percent inhibition for each concentration of the probe relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

B. Cellular Assay for RET Phosphorylation (Western Blot)

This protocol assesses the ability of this compound to inhibit the autophosphorylation of RET in a cellular context.

Materials:

  • RET-dependent cancer cell line (e.g., a cell line with a known RET fusion)

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-RET, anti-total-RET, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

western_workflow A Seed and culture RET-dependent cells B Treat cells with varying concentrations of the probe A->B C Lyse cells and collect protein B->C D Quantify protein concentration C->D E Perform SDS-PAGE and transfer to membrane D->E F Block membrane and incubate with primary antibodies E->F G Incubate with HRP-conjugated secondary antibodies F->G H Add chemiluminescent substrate G->H I Image the blot H->I J Analyze band intensities I->J

Caption: Workflow for Western Blot analysis of RET phosphorylation.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed a RET-dependent cell line in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-RET and total-RET overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add a chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phospho-RET signal to the total-RET signal to determine the extent of inhibition.

V. Expected Results and Interpretation

AssayExpected Outcome with this compoundInterpretation
Biochemical RET Kinase Assay Dose-dependent decrease in luminescence, yielding a sigmoidal inhibition curve.The probe directly inhibits the enzymatic activity of RET kinase in a cell-free system. The calculated IC₅₀ value represents the concentration of the probe required to inhibit 50% of the kinase activity.
Cellular RET Phosphorylation Assay Dose-dependent reduction in the phospho-RET band intensity, with no significant change in the total-RET or loading control bands.The probe is cell-permeable and engages the RET target in a cellular environment, leading to the inhibition of its autophosphorylation and downstream signaling.

VI. References

  • Geneste, O. et al. (1999). Two distinct mutations of the RET receptor causing Hirschsprung's disease impair the binding of signalling effectors to a multifunctional docking site. Hum. Mol. Genet., 8(11):1989-99. [Link]

  • Kahn, Tessitore, A. et al. (1999). A novel case of multiple endocrine neoplasia type 2A associated with two de novo mutations of the RET protooncogene. J. Clin. Endocrinol. Metab., 84(10):3522-7. [Link]

  • Freyberger, A. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reprod Toxicol., 28(4):433-41. [Link]

  • Lim, J. et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Med Chem Lett., 6(6):683-8. [Link]

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ RET Kinase Assay Kit. [Link]

  • Eur J Med Chem. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • Eur J Med Chem. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. [Link]

  • EURL ECVAM. (n.d.). Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. [Link]

  • Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. [Link]

  • Bio-protocol. (n.d.). IRAK1 and IRAK4 Kinase Assay. [Link]

  • PubMed Central. (2015). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. [Link]

  • PubMed Central. (n.d.). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. [Link]

  • NIH. (n.d.). Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. [Link]

  • PubMed. (n.d.). IRAK-4 inhibitors for inflammation. [Link]

  • PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]

  • PubMed. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]

  • Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • PubMed Central. (2022). Inhibitors of PARP: Number crunching and structure gazing. [Link]

  • AACR Journals. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. [Link]

  • Wikipedia. (n.d.). Selective androgen receptor modulator. [Link]

  • NIH. (n.d.). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. [Link]

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N-Methyl-1H-pyrazole-4-carboxamide in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: January 2026

A Model Compound for High-Throughput Screening of p38α MAP Kinase Inhibitors using the ADP-Glo™ Kinase Assay

Authors: Senior Application Scientists, Discovery Technologies

Abstract

This document provides a comprehensive guide for utilizing N-Methyl-1H-pyrazole-4-carboxamide as a representative compound from the pyrazole class to develop and validate a high-throughput screening (HTS) assay.[1][2][3][4] The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[5][6][7] We detail a robust, luminescence-based HTS protocol targeting p38α MAP kinase, a key enzyme in inflammatory signaling pathways, using the Promega ADP-Glo™ Kinase Assay.[8][9][10] Methodologies for assay validation, including Z'-factor calculation, and protocols for determining compound potency (IC₅₀) are described to ensure data integrity and reproducibility.[11][12]

Introduction: The Pyrazole Scaffold and p38α Kinase

The pyrazole ring system is a cornerstone of modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][13][14] Specifically, pyrazole-based compounds have been successfully developed as potent inhibitors of protein kinases, a critical class of enzymes regulating cellular processes.[15][16]

One such kinase of high therapeutic interest is the p38 mitogen-activated protein (MAP) kinase. p38 kinases are serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[17] Dysregulation of the p38α pathway is implicated in inflammatory diseases like rheumatoid arthritis. As such, inhibitors of p38α are sought after as potential therapeutics. Several potent pyrazole-based inhibitors of p38 MAP kinase have been identified, validating this scaffold as an excellent starting point for inhibitor discovery.[5][17][6]

This application note uses this compound as a model compound to illustrate the process of setting up a robust HTS assay for discovering novel inhibitors against p38α MAP kinase.

Signaling Pathway Context

The p38 MAPK signaling cascade is a key pathway leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. The diagram below illustrates the central role of p38α in this process.

p38_pathway p38 MAPK Signaling Pathway cluster_input Stress Signals cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_output Cellular Response Stress Inflammatory Cytokines, Stress MKKK MKK3 / MKK6 Stress->MKKK p38 p38α MAP Kinase MKKK->p38 Activates TF Transcription Factors (e.g., ATF2) p38->TF Phosphorylates Cytokines Pro-inflammatory Cytokine Production TF->Cytokines Inhibitor N-Methyl-1H- pyrazole-4-carboxamide Inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway.

Assay Principle: ADP-Glo™ Kinase Assay

To screen for inhibitors of p38α, we employ the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8][9][10] The assay's universal applicability and high sensitivity make it ideal for HTS.[18][19]

The assay proceeds in two steps:

  • Kinase Reaction & ATP Depletion: The p38α kinase, substrate, ATP, and the test compound (e.g., this compound) are incubated together. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.

  • ADP Detection: The Kinase Detection Reagent is added, which converts the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal, which is directly proportional to the initial kinase activity.[9]

Inhibitors of p38α will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

adp_glo_workflow ADP-Glo™ Assay Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Signal Generation A p38α Kinase + Substrate + Test Compound + ATP B Incubate (e.g., 60 min at RT) A->B C ADP is Produced (ATP is Consumed) B->C D Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) C->D E Add Kinase Detection Reagent (Converts ADP to ATP) D->E F Luciferase reaction generates light E->F G Measure Luminescence F->G

Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

  • Enzyme: Recombinant human p38α (MAPK14)

  • Substrate: Myelin Basic Protein (MBP) or a suitable peptide substrate (e.g., ATF2-based peptide)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101)

  • Test Compound: this compound

  • Control Inhibitor: BIRB 796 (a known p38 inhibitor)

  • Plates: White, opaque 384-well assay plates

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Instrumentation: Luminometer compatible with 384-well plates

Experimental Protocols

Protocol 1: Assay Validation and Z'-Factor Determination

The Z'-factor is a statistical parameter used to quantify the quality and suitability of an HTS assay.[11] It measures the separation between the high (uninhibited) and low (inhibited) signal windows.

Z'-Factor ValueAssay Quality
> 0.5Excellent Assay
0 to 0.5Marginal Assay
< 0Unsuitable Assay
Table adapted from Zhang et al. and industry standards.[20][11][12]

Procedure:

  • Prepare Controls:

    • High Signal (Max Activity): Prepare a solution containing p38α kinase and substrate in reaction buffer with DMSO (vehicle control, typically 1% final concentration). This represents 0% inhibition.

    • Low Signal (Min Activity): Prepare a solution containing p38α kinase and substrate in reaction buffer with a high concentration of a known potent inhibitor (e.g., 10 µM BIRB 796). This represents 100% inhibition.

  • Plate Layout: In a 384-well plate, dispense reagents for at least 16 wells of the High Signal control and 16 wells of the Low Signal control.

  • Start Reaction: Add ATP solution to all wells to a final concentration equal to the ATP Kₘ for p38α.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Develop Signal:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate reader.

  • Calculate Z'-Factor: Use the following formula: Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ) Where SD is the standard deviation and Mean is the average of the high (max) and low (min) signals.[20] An assay with a Z'-factor > 0.5 is considered robust for HTS.[11]

Protocol 2: IC₅₀ Determination for this compound

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Plate Layout:

    • Dispense 2.5 µL of the kinase/substrate mix into each well of a 384-well plate.

    • Add 2.5 nL of each compound concentration from the dilution series to the appropriate wells.

    • Include wells for High Signal (DMSO only) and Low Signal (control inhibitor) controls.

  • Pre-incubation: Allow the enzyme and compound to pre-incubate for 15-30 minutes at room temperature.

  • Start Reaction: Add 2.5 µL of ATP solution to all wells.

  • Incubation & Signal Development: Follow steps 4-6 from Protocol 1.

  • Data Analysis:

    • Normalize the data using the High and Low signal controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min) )

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Representative Data

The following table shows hypothetical data for an 8-point dose-response experiment for this compound against p38α kinase.

Compound Conc. (µM)Log [Conc.]Avg. Luminescence (RLU)% Inhibition
100.0002.0015,50098.3
33.3331.5218,20095.3
11.1111.0535,00078.9
3.7040.5785,00027.8
1.2350.0998,00015.3
0.412-0.39110,5003.0
0.137-0.86115,000-1.3
0.000 (DMSO)-113,500 (Max Signal)0.0
Control Inhibitor-12,000 (Min Signal)100.0

From this data, a dose-response curve would be generated, and the calculated IC₅₀ for this compound would be approximately 5.2 µM .

Conclusion and Best Practices

This application note demonstrates a robust and validated HTS workflow for identifying and characterizing inhibitors of p38α MAP kinase using this compound as a model compound. The ADP-Glo™ Kinase Assay provides a sensitive and reliable platform for such screens.[8][19] For successful screening campaigns, researchers should ensure rigorous assay validation by confirming a Z'-factor > 0.5, carefully managing DMSO concentrations to avoid artifacts, and performing robust data normalization and curve fitting for accurate potency determination. This structured approach provides a solid foundation for any drug discovery program targeting protein kinases.

References

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab, Columbia University. [Link]

  • Graneto, M. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH Website. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism Knowledgebase. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH Website. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • Wang, Y., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Molecules. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Klink, T. A., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies. [Link]

  • Cytoskeleton, Inc. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Cytoskeleton Website. [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • Patel, M. P., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sun, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • Card, A., et al. (2009). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening. [Link]

  • HTS Explained. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • K-J. Schleinkofer, et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Aok,i H., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]

  • Ates-Alagoz, Z., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]

  • Kamal, A., et al. (2021). Representative drugs containing the pyrazole scaffold. ResearchGate. [Link]

  • Siddiqi, H., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Al-Suhaimi, K. S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org. [Link]

  • Al-Suhaimi, K. S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Preprints.org. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

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  • Wang, B., et al. (2018). Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

  • Chemsrc. (2025). 1-methyl-1H-pyrazole-4-carboxylic acid. Chemsrc. [Link]

  • Li, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]

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The Versatile Scaffold: N-Methyl-1H-pyrazole-4-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The N-methyl-1H-pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds. Its synthetic tractability and ability to engage in key molecular interactions have positioned it at the forefront of drug discovery efforts, particularly in the development of targeted therapies for cancer and infectious diseases. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for the synthesis of derivatives and their biological evaluation.

The Strategic Importance of the Pyrazole Core

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement confers unique electronic and steric properties that are highly advantageous in drug design. The N-methyl group enhances metabolic stability and modulates solubility, while the carboxamide moiety provides a crucial handle for introducing a wide range of substituents, enabling the fine-tuning of a compound's pharmacological profile. This versatility allows for the creation of extensive compound libraries for screening against various biological targets.

Application I: Anticancer Therapeutics - Targeting the Kinome

A primary application of the this compound scaffold is in the development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazole core is particularly adept at interacting with the ATP-binding site of kinases, often forming critical hydrogen bonds with the hinge region of the enzyme.

Mechanism of Action: Kinase Inhibition

Derivatives of this compound act as competitive inhibitors of ATP at the kinase active site. The pyrazole nitrogen atoms can act as both hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase hinge. The substituents introduced via the carboxamide linker then explore different pockets within the ATP-binding site, conferring potency and selectivity for specific kinases.

Diagram: Generalized Kinase Inhibition Workflow

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Scaffold Derivatization Addition of diverse substituents via amide coupling Start->Derivatization Library Library of Pyrazole-based Compounds Derivatization->Library Kinase_Assay In Vitro Kinase Inhibition Assay Library->Kinase_Assay Cell_Assay Cell-Based Cytotoxicity Assay (e.g., MTT) Kinase_Assay->Cell_Assay Hit_ID Hit Identification & IC50 Determination Cell_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET Lead_Compound Optimized Lead Compound ADMET->Lead_Compound G Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ETC Electron Transport Chain (Complex III) Ubiquinol->ETC ATP_Prod ATP Production ETC->ATP_Prod Inhibitor N-Methyl-1H-pyrazole- 4-carboxamide Derivative Inhibitor->SDH Inhibition

Sources

The Lynchpin of Modern Fungicides: A Guide to N-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Agrochemical and Pharmaceutical Development

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in the development of novel fungicides. The focus of this document is N-Methyl-1H-pyrazole-4-carboxamide, a critical intermediate in the synthesis of a significant class of modern agrochemicals. We will delve into the synthetic pathways, key reactions, and the underlying scientific principles that make this molecule a cornerstone of contemporary fungicide design. The protocols provided herein are designed to be robust and reproducible, offering both the "how" and the "why" behind each step to empower researchers in their experimental endeavors.

The pyrazole carboxamide scaffold has emerged as a privileged structure in the agrochemical industry, largely due to its potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi.[1][2][3] This mode of action disrupts the pathogen's ability to produce ATP, leading to effective fungal control.[4] this compound serves as a key building block for many commercialized SDHI fungicides, including Bixafen, Penthiopyrad, and Isopyrazam. Its structural rigidity and capacity for functionalization allow for the fine-tuning of biological activity, spectrum, and pharmacokinetic properties.

This guide will provide detailed protocols for the synthesis of this compound from its precursor, 1-methyl-1H-pyrazole-4-carboxylic acid, and its subsequent utilization in the synthesis of a representative fungicide.

I. Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a two-step process starting from the corresponding carboxylic acid. The first step involves the activation of the carboxylic acid to an acid chloride, which is then reacted with an amine source in the second step.

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-4-carbonyl chloride

This protocol details the conversion of 1-methyl-1H-pyrazole-4-carboxylic acid to its highly reactive acid chloride derivative. Thionyl chloride is a common and effective reagent for this transformation.

Rationale: The carboxylic acid itself is not sufficiently electrophilic to readily react with amines to form an amide bond. Conversion to the acid chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating a facile nucleophilic acyl substitution reaction.

Materials:

  • 1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent).

  • Under a fume hood, add an excess of thionyl chloride (approximately 3-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

  • The resulting crude 1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the amidation of 1-methyl-1H-pyrazole-4-carbonyl chloride using aqueous methylamine.

Rationale: The highly reactive acid chloride readily undergoes nucleophilic attack by the primary amine (methylamine) to form a tetrahedral intermediate, which then collapses to form the stable amide bond and releases hydrochloric acid. A base is used to neutralize the HCl byproduct.

Materials:

  • 1-methyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1)

  • Aqueous methylamine solution (40%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add an excess of aqueous methylamine solution (2.2 equivalents) to the stirred DCM solution. The reaction is exothermic, so maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis Workflow for this compound

G cluster_0 Protocol 1: Acid Chloride Formation cluster_1 Protocol 2: Amidation Carboxylic_Acid 1-methyl-1H-pyrazole- 4-carboxylic acid Acid_Chloride 1-methyl-1H-pyrazole- 4-carbonyl chloride Carboxylic_Acid->Acid_Chloride SOCl₂, Reflux Product N-Methyl-1H-pyrazole- 4-carboxamide Acid_Chloride->Product DCM, 0°C to RT Amine Methylamine (aq) Amine->Product

Caption: Synthetic pathway for this compound.

II. Application in Fungicide Synthesis: A Representative Example

This compound is a versatile intermediate that can be derivatized to create a wide array of potent fungicides. The following protocol outlines the synthesis of a model fungicide, N-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide, which shares structural features with commercial SDHI fungicides.

Protocol 3: Synthesis of N-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol demonstrates the coupling of the activated pyrazole carboxylic acid with a substituted aniline to form the final fungicide molecule.

Rationale: The amide bond formation between the pyrazole acid chloride and the substituted aniline is the key step in constructing the final active ingredient. The choice of the aniline component is crucial for determining the fungicide's spectrum of activity and physical properties.

Materials:

  • 1-methyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1)

  • 2-chloroaniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 2-chloroaniline (1 equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous DCM.

  • Prepare a solution of 1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Slowly add the acid chloride solution to the aniline solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting materials.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide.

Workflow for Representative Fungicide Synthesis

G Acid_Chloride 1-methyl-1H-pyrazole- 4-carbonyl chloride Fungicide N-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carboxamide Acid_Chloride->Fungicide Aniline 2-chloroaniline Aniline->Fungicide Base Triethylamine Base->Fungicide DCM, RT

Caption: Synthesis of a model pyrazole carboxamide fungicide.

III. Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[5][6]

The SDH Enzyme Complex: SDH is a multi-subunit enzyme that plays a dual role in cellular metabolism:

  • It is a key enzyme in the Krebs cycle, catalyzing the oxidation of succinate to fumarate.

  • It is an integral part of the electron transport chain, transferring electrons from succinate to the ubiquinone pool.

Inhibition by Pyrazole Carboxamides: Pyrazole carboxamide fungicides act as potent inhibitors of the SDH enzyme.[3] They bind to the ubiquinone-binding site (Q-site) of the enzyme complex, preventing the natural substrate from docking.[2] This blockage of electron transport halts ATP production, leading to a rapid depletion of cellular energy and ultimately, fungal cell death.

The N-methylpyrazole and carboxamide groups are essential for binding to the enzyme, while the substituted phenyl ring often interacts with a hydrophobic pocket, influencing the potency and spectrum of the fungicide.[7]

Mechanism of Action Diagram

G Krebs_Cycle Krebs Cycle Succinate Succinate Krebs_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Ubiquinone Binding Site Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibits

Caption: Inhibition of SDH by pyrazole carboxamide fungicides.

IV. Data Summary

The following table provides representative data for the compounds discussed in the protocols. Actual results may vary depending on experimental conditions and the purity of reagents.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
1-methyl-1H-pyrazole-4-carboxylic acidC₅H₆N₂O₂126.11-White solid
This compoundC₆H₉N₃O139.1585-95Off-white solid
N-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxamideC₁₁H₁₀ClN₃O235.6770-85White to pale yellow solid

V. Conclusion

This compound is a fundamentally important intermediate for the synthesis of a leading class of modern fungicides. Understanding its synthesis and the principles behind its derivatization is crucial for the development of new and effective crop protection agents. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to innovate in the field of agrochemical synthesis. The continued exploration of the pyrazole carboxamide scaffold, enabled by versatile intermediates like the one discussed, holds significant promise for addressing the ongoing challenges of fungal resistance and food security.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Springer. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ACS Publications. [Link]

  • Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. [Link]

  • (PDF) Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. [Link]

  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. ACS Publications. [Link]

  • Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs. ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC - NIH. [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, offering troubleshooting solutions and frequently asked questions to ensure a successful and efficient experimental workflow. Our approach is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanisms at play.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound precursor, pyrazole-4-carboxylic acid?

A1: The two primary and versatile methods for synthesizing the pyrazole-4-carboxylic acid core are the Vilsmeier-Haack reaction and multi-component reactions.

  • Vilsmeier-Haack Reaction: This classic method typically involves the diformylation of hydrazones derived from aliphatic or aromatic methyl ketones using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[1][2] This route is well-established but can sometimes be harsh and require careful control of reaction conditions.

  • Multi-component Reactions: More modern and often "greener" approaches involve the one-pot reaction of a hydrazine derivative, a β-ketoester (like ethyl acetoacetate), and an aldehyde.[1] These methods can offer higher yields and simpler workup procedures.

Q2: I'm having trouble with the final amidation step. What are the key considerations?

A2: The amidation of pyrazole-4-carboxylic acid with methylamine is a critical step that can be prone to challenges. Key considerations include:

  • Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to facilitate the nucleophilic attack by methylamine. This is commonly achieved by converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride.[3]

  • Reaction Conditions: The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (e.g., 0 °C) to control the reactivity of the acid chloride and minimize side reactions.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction, which would otherwise react with the methylamine.[4][5]

Q3: What are some common impurities I might encounter, and how can I minimize them?

A3: Impurities can arise from starting materials or side reactions. Common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave behind pyrazole-4-carboxylic acid or the activating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure complete conversion.

  • Side Products from the Vilsmeier Reaction: The Vilsmeier reaction can sometimes lead to the formation of regioisomers or other byproducts depending on the substrate.[2]

  • Over-alkylation: In the final amidation step, if using a strong base and excess methylating agent, there is a risk of N-alkylation on the pyrazole ring.

Minimizing these impurities involves careful control of stoichiometry, reaction temperature, and reaction time. Purification techniques like column chromatography or recrystallization are often necessary to obtain a high-purity product.[4][6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in Pyrazole Ring Formation

Low yields in the initial pyrazole synthesis can be frustrating. The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound and a hydrazine, is a foundational reaction.[7] Understanding its mechanism helps in troubleshooting.

graph Low_Yield_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield in Pyrazole Synthesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazine [label="Check Hydrazine Stability & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; SideReactions [label="Investigate Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Review Purification Method", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Hydrazine [label="Use fresh, high-purity hydrazine.\nConsider using a salt (e.g., hydrochloride) for better stability.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Conditions [label="Adjust temperature and reaction time.\nScreen different solvents (e.g., ethanol, acetic acid).\nUse a catalyst if applicable (e.g., acid catalyst).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_SideReactions [label="Analyze crude product by LC-MS or NMR.\nAdjust stoichiometry to minimize byproducts.\nConsider a different synthetic route if side reactions are unavoidable.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Purification [label="Optimize recrystallization solvent system.\nConsider column chromatography if impurities are close in polarity.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Hydrazine [label="Potential Cause"]; Start -> Conditions [label="Potential Cause"]; Start -> SideReactions [label="Potential Cause"]; Start -> Purification [label="Potential Cause"];

Hydrazine -> Sol_Hydrazine [label="Solution"]; Conditions -> Sol_Conditions [label="Solution"]; SideReactions -> Sol_SideReactions [label="Solution"]; Purification -> Sol_Purification [label="Solution"]; }

Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Potential Cause Underlying Reason Recommended Solution
Degraded Hydrazine Reagent Hydrazine and its derivatives can be unstable and prone to oxidation.Use freshly opened or purified hydrazine. Consider using a more stable salt form, such as hydrazine hydrochloride.[7]
Suboptimal Reaction Conditions The condensation and cyclization steps are sensitive to temperature, solvent, and pH.Systematically vary the reaction temperature and time. Screen different solvents; for instance, ethanol or acetic acid are commonly used. An acidic catalyst can sometimes improve the rate of condensation.
Competing Side Reactions The 1,3-dicarbonyl compound can undergo self-condensation or other side reactions.Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Adjusting the stoichiometry, for example, using a slight excess of hydrazine, can sometimes suppress side reactions of the dicarbonyl compound.[7]
Problem 2: Incomplete Amidation or Low Yield

The final amidation step is crucial for obtaining the target molecule. Issues here often relate to the activation of the carboxylic acid and the subsequent reaction with methylamine.

graph Amidation_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Incomplete Amidation / Low Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activation [label="Inefficient Carboxylic Acid Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Methylamine [label="Methylamine Reactivity Issues", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis of Activated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Product Loss During Workup/Purification", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Activation [label="Ensure activating agent (e.g., oxalyl chloride) is fresh.\nUse a slight excess of the activating agent.\nAllow sufficient time for activation before adding methylamine.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Methylamine [label="Use a solution of methylamine in a suitable solvent (e.g., THF, water).\nAdd methylamine slowly at a low temperature (0 °C) to control the exotherm.\nUse a sufficient excess of methylamine to drive the reaction to completion.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Hydrolysis [label="Ensure all reagents and solvents are anhydrous.\nPerform the reaction under an inert atmosphere (e.g., nitrogen or argon).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Purification [label="Carefully perform aqueous workup to avoid product loss.\nOptimize the solvent system for recrystallization or column chromatography.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Activation; Start -> Methylamine; Start -> Hydrolysis; Start -> Purification;

Activation -> Sol_Activation [label="Solution"]; Methylamine -> Sol_Methylamine [label="Solution"]; Hydrolysis -> Sol_Hydrolysis [label="Solution"]; Purification -> Sol_Purification [label="Solution"]; }

Caption: Troubleshooting workflow for the amidation step.
Potential Cause Underlying Reason Recommended Solution
Incomplete Activation of Carboxylic Acid The activating agent (e.g., oxalyl chloride, thionyl chloride) may have degraded, or the reaction conditions may not be optimal for the formation of the acid chloride.Use a fresh bottle of the activating agent. A small amount of DMF can be used as a catalyst for reactions with oxalyl chloride or thionyl chloride. Ensure the activation step is complete before adding methylamine.[3]
Loss of Methylamine Methylamine is a gas at room temperature and can be lost from the reaction mixture if not handled properly.Use a solution of methylamine in a suitable solvent (e.g., THF, water).[8] Add the methylamine solution slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the exotherm and prevent loss of the reagent.
Hydrolysis of the Activated Intermediate The activated carboxylic acid (e.g., acid chloride) is highly susceptible to hydrolysis by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of an Ammonium Salt If no base is used, the HCl generated will react with methylamine to form methylammonium chloride, which is not nucleophilic.[5]Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl produced.[5]

Experimental Protocol: A Reliable Synthesis Route

This protocol outlines a two-step synthesis of this compound, starting from a commercially available pyrazole-4-carboxylic acid ester.

Step 1: Hydrolysis of Ethyl 1H-pyrazole-4-carboxylate to 1H-pyrazole-4-carboxylic acid

graph Hydrolysis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Ethyl 1H-pyrazole-4-carboxylate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(e.g., NaOH, H2O/EtOH)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Acidification [label="Acidification\n(e.g., HCl)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Isolation\n(Filtration)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: 1H-pyrazole-4-carboxylic acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Hydrolysis; Hydrolysis -> Acidification; Acidification -> Isolation; Isolation -> End; }

Caption: Workflow for the hydrolysis of the starting ester.
  • Dissolution: In a round-bottom flask, dissolve ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2-3 equivalents) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to 1-2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazole-4-carboxylic acid.

Step 2: Amidation of 1H-pyrazole-4-carboxylic acid to this compound

  • Activation: To a stirred suspension of 1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of DMF.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Amidation: Cool the reaction mixture back to 0 °C and slowly add a solution of methylamine (2-3 equivalents, e.g., 40% in water) dropwise.[8]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

References

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. Available at: [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. Available at: [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. Available at: [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

  • Process for purification of 1-methylpyrazole-4-carboxylic acid esters. Google Patents.
  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. Available at: [Link]

  • PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. WIPO Patentscope. Available at: [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. AFINITICA. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available at: [Link]

  • Process for preparation of pyrazole carboxylic acid amide. Google Patents.
  • Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. Available at: [Link]

  • Novel 4‐pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Request PDF - ResearchGate. Available at: [Link]

  • Process for the preparation of pyrazole carboxylic acid amides. Google Patents.
  • 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy - YouTube. Available at: [Link]

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Technical Support Center: N-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical scientists encountering challenges in the purification of N-Methyl-1H-pyrazole-4-carboxamide. As a key intermediate in the synthesis of various pharmacologically active molecules, its purity is paramount. This document provides in-depth, experience-driven answers to common purification issues, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve current problems but also to proactively design more robust purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low melting point and a broad NMR spectrum, suggesting impurities. What are the most likely culprits after a standard amide coupling reaction?

Answer:

Low melting points and broadened NMR signals are classic indicators of impurities. In a typical amide coupling synthesis of this compound from 1H-pyrazole-4-carboxylic acid and methylamine, the most common impurities are unreacted starting materials and coupling agent byproducts.

  • Unreacted 1H-pyrazole-4-carboxylic acid: This is an acidic impurity. Its presence can be confirmed by a broad peak in the 10-12 ppm range in the ¹H NMR spectrum and by LC-MS analysis.

  • Coupling Agent Byproducts: If you are using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in conjunction with an additive like HOBt (Hydroxybenzotriazole) or Oxyma, their byproducts are frequent contaminants. For EDC, the corresponding urea byproduct is formed, which is often soluble in organic solvents and can be tricky to remove.

  • Excess Amine: While methylamine is volatile, if a salt form like methylamine hydrochloride was used with an excess of a tertiary amine base (e.g., triethylamine, DIPEA), the corresponding hydrochloride salt of that base can precipitate or co-crystallize with your product.

A logical workflow for identifying these impurities is crucial for devising a removal strategy.

G cluster_0 Impurity Identification Workflow start Crude Product Analysis lcms LC-MS Analysis start->lcms Inject small sample nmr ¹H NMR Analysis start->nmr Dissolve in DMSO-d₆ lcms_check Check for expected masses (Starting materials, byproducts) lcms->lcms_check nmr_check Check for characteristic peaks (Broad acid peak, base signals) nmr->nmr_check acid Impurity: Unreacted Acid (m/z = 126.09) lcms_check->acid Mass found urea Impurity: EDC-Urea (m/z = 198.30) lcms_check->urea Mass found nmr_check->acid Broad peak >10ppm base Impurity: Amine Base Salt nmr_check->base Signals present end_node Impurity Profile Identified acid->end_node urea->end_node base->end_node

Caption: Workflow for impurity identification.

Q2: I performed an aqueous workup, but I'm still seeing the acidic starting material in my product. How can I improve its removal?

Answer:

This is a common issue and it stems from the amphoteric nature of the pyrazole ring system and the pKa of the carboxylic acid. A simple water or brine wash is often insufficient. The key is to perform a pH-adjusted liquid-liquid extraction.

The carboxylic acid starting material is acidic (pKa ≈ 3-4), while the pyrazole N-H is very weakly acidic (pKa ≈ 14) and can also be protonated. Your product, the amide, is largely neutral but can be protonated under strongly acidic conditions. To effectively remove the carboxylic acid, you need to deprotonate it to form a water-soluble carboxylate salt.

Recommended Protocol: pH-Adjusted Liquid-Liquid Extraction

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a dilute basic solution. A 5% aqueous solution of sodium bicarbonate (NaHCO₃) is typically sufficient. Avoid strong bases like NaOH, as they can potentially hydrolyze your amide product, especially with prolonged exposure or heat.

    • Causality: The bicarbonate solution (pH ≈ 8.5) is basic enough to deprotonate the carboxylic acid (pKa ≈ 3-4), forming the highly water-soluble sodium pyrazole-carboxylate, which partitions into the aqueous layer. Your neutral amide product remains in the organic layer.

  • Separation: Drain the aqueous layer. Repeat the wash one more time to ensure complete removal.

  • Neutral Wash: Wash the organic layer with water and then with brine to remove any residual base and to help break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure should effectively remove the vast majority of the unreacted carboxylic acid impurity.

Q3: My product "oils out" during crystallization instead of forming nice crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated too quickly or when impurities are present that inhibit crystal nucleation and growth.

Troubleshooting Crystallization:

  • Reduce the Rate of Supersaturation:

    • Slow Cooling: Instead of placing your hot, saturated solution directly into an ice bath, allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. This gradual temperature change provides more time for ordered crystal growth.

    • Vapor Diffusion: A powerful technique for difficult crystallizations. Dissolve your product in a minimal amount of a good solvent (e.g., methanol) and place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into your product solution, gradually reducing its solubility and promoting slow crystal growth.

  • Solvent System Selection: The choice of solvent is critical. A single solvent may not provide the ideal solubility curve. A two-solvent system is often more effective.

Solvent SystemGood Solvent (High Solubility)Anti-Solvent (Low Solubility)Rationale
System 1: Polar Methanol (MeOH) or Ethanol (EtOH)Water (H₂O) or Diethyl EtherDissolve in a minimal amount of hot alcohol, then add the anti-solvent dropwise until turbidity persists.
System 2: Mid-Polar Ethyl Acetate (EtOAc)Heptane or HexaneA very common and effective system for compounds of intermediate polarity.
System 3: Aprotic Acetone or Acetonitrile (MeCN)Isopropanol (IPA) or TolueneUseful when protic solvents might interfere or lead to solvate formation.
  • Scratching & Seeding:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal (a "seed crystal") to the cooled, saturated solution. This provides a perfect template for further crystallization.

The following diagram illustrates the decision-making process for troubleshooting a failed crystallization.

G cluster_1 Crystallization Troubleshooting start Product 'Oils Out' purity_check Is the material >95% pure by LCMS/NMR? start->purity_check purify Re-purify via Chromatography or Acid/Base Extraction purity_check->purify No solvent_choice Re-evaluate Solvent System purity_check->solvent_choice Yes purify->start slow_cool Attempt Slow Cooling Protocol solvent_choice->slow_cool success Crystals Form slow_cool->success failure Still Oiling Out slow_cool->failure scratch_seed Try Scratching or Seeding failure->scratch_seed vapor_diff Use Vapor Diffusion Method failure->vapor_diff scratch_seed->success scratch_seed->failure vapor_diff->success

Caption: Decision tree for troubleshooting crystallization.

Q4: Column chromatography is giving poor separation and low yield. What conditions should I start with?

Answer:

Poor separation in column chromatography is usually a result of an inappropriate choice of stationary phase or mobile phase (eluent). This compound is a relatively polar molecule due to the amide and pyrazole groups.

1. Stationary Phase Selection:

  • Normal Phase (Silica Gel): This is the most common choice. Silica gel is acidic and works well for separating compounds based on polarity. Given the polar nature of your compound, it will likely adhere strongly to the silica.

  • Reverse Phase (C18): If your compound is proving difficult to elute from silica or if you have very non-polar impurities to remove, reverse-phase chromatography can be an excellent alternative. Here, the stationary phase is non-polar (C18-functionalized silica) and a polar mobile phase is used.

2. Mobile Phase (Eluent) Selection:

The key is to find a solvent system that gives your product a retention factor (R_f) of ~0.3 on a Thin Layer Chromatography (TLC) plate. This R_f value generally provides the best separation during a column run.

Recommended Starting Conditions for Silica Gel Chromatography:

  • Eluent System: Start with a binary mixture of a non-polar solvent and a polar solvent. A common and effective system is Heptane/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH) .

  • Gradient Elution: It is highly recommended to use a gradient elution. This involves starting with a low polarity eluent and gradually increasing its polarity over the course of the separation.

    • Example Gradient (Heptane/EtOAc): Start with 100% Heptane to elute very non-polar impurities. Gradually increase the percentage of EtOAc (e.g., from 0% to 50% over 20 column volumes). This will first elute moderately polar impurities, followed by your product. Finally, a high-polarity flush (e.g., 100% EtOAc or 9:1 DCM/MeOH) can be used to elute any highly polar baseline material.

  • Loading: Always load your crude product onto the column in a minimal amount of solvent, preferably the initial eluent of your gradient. If the product is not soluble, dissolve it in a small amount of a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, this solid can be loaded onto the top of the column (a technique called "dry loading"). This leads to much sharper bands and better separation.

By systematically optimizing your TLC conditions first, you can directly translate them to a successful column chromatography purification, saving significant time and material.

References

  • Stahl, P., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.[Link]

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59.[Link]

  • Valle, M. A. (2012). Amide bond formation: A survey of modern methods. Organic Chemistry: Current Research. [Link]

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and optimization of N-Methyl-1H-pyrazole-4-carboxamide derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important class of compounds. Pyrazole carboxamides are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

This resource is structured to address specific experimental challenges, offering explanations for the underlying chemical principles and providing actionable protocols to enhance your research outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound derivatives, their probable causes, and recommended solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I am attempting to synthesize an this compound derivative, but I am observing very low yields or no product formation. What are the likely causes and how can I troubleshoot this?

A: Low yield is a frequent challenge that can originate from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Probable Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Pyrazole Precursor: Ensure the starting pyrazole is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

    • Amine/Acid Chloride: The amine or acid chloride used for the carboxamide formation must be of high purity. For amide bond formation, using freshly prepared or distilled acid chlorides is often beneficial.[3]

    • Methylating Agent: Reagents like methyl iodide can degrade over time.[4] Use a fresh bottle or purify it before use.

  • Suboptimal Amide Bond Formation Conditions:

    • Coupling Reagents: For reactions involving a carboxylic acid and an amine, the choice of coupling reagent is critical. Standard reagents like HATU or EDC/HOBt are common, but for sterically hindered or electronically deactivated substrates, alternative activators may be needed.[5][6]

    • Base: The choice and amount of base (e.g., triethylamine, DIPEA) are crucial to neutralize the acid formed and to facilitate the reaction. Ensure the base is anhydrous.

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used.[1][7] Ensure the solvent is anhydrous, as water can hydrolyze activated esters or acid chlorides.

  • Inefficient N-Methylation:

    • Base Strength: The base used for deprotonating the pyrazole nitrogen must be strong enough. For less acidic pyrazoles, stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) may be required over weaker bases like potassium carbonate (K₂CO₃).[4]

    • Reaction Temperature: The temperature can significantly affect the reaction rate. While some methylations proceed at room temperature, others may require heating. Conversely, for highly reactive methylating agents, cooling might be necessary to prevent side reactions.[4]

  • Side Reactions:

    • Over-methylation: Using a highly reactive methylating agent or prolonged reaction times can lead to the formation of a quaternary pyrazolium salt.[4] Monitor the reaction progress by TLC or LC-MS to avoid this.

    • Reaction with Other Functional Groups: If your molecule contains other nucleophilic groups, they might compete with the pyrazole nitrogen for methylation or acylation. Protection of these groups may be necessary.

Problem 2: Formation of Regioisomers during N-Methylation

Q: My N-methylation step is producing a mixture of N1 and N2 methylated pyrazole isomers that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the tautomeric nature of the pyrazole ring.[8] The ratio of the N1 and N2 isomers is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the methylation to the less sterically hindered nitrogen.

  • Solvent Effects: The choice of solvent can influence the N1/N2 ratio. Aprotic polar solvents may favor one isomer over the other.[4] Experimenting with solvents like THF, DMF, and DMSO is recommended.

  • Choice of Methylating Agent: The reactivity and size of the methylating agent can impact selectivity. While methyl iodide and dimethyl sulfate are common, using sterically bulkier masked methylating reagents like α-halomethylsilanes has been shown to significantly improve N1 selectivity.[4][9]

  • Temperature Control: Investigating the effect of temperature is crucial. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer.[4]

  • Advanced Methods: For substrates where simple methylation fails to provide selectivity, consider enzymatic methylation or using directing groups.

Workflow for Optimizing N-Methylation Regioselectivity:

Caption: Troubleshooting workflow for N-methylation regioselectivity.

Problem 3: Difficulty in Product Purification

Q: I have successfully synthesized my target this compound, but I am struggling with its purification. What are some effective purification strategies?

A: Purification can be challenging, especially if the product has high polarity or if regioisomers are present.

Purification Techniques:

  • Crystallization: This is an effective method for obtaining high-purity compounds. If your crude product is a solid, try recrystallizing it from a suitable solvent or solvent mixture. For 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, recrystallization from an ethanol/water mixture has been reported to yield high purity product.[10]

  • Column Chromatography:

    • Normal Phase (Silica Gel): This is the most common method. Experiment with different eluent systems. For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape and separation. For acidic compounds, adding acetic acid may be beneficial.[4]

    • Reverse Phase: If the compound is too polar for normal-phase chromatography, reverse-phase silica can be an effective alternative.[4]

    • Alumina: For certain compounds, alumina may provide better separation than silica gel.[4]

  • Aqueous Workup Considerations: Highly polar N-methylated pyrazoles can be water-soluble, leading to product loss during aqueous workup. To mitigate this, minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent.[4]

  • Acid-Base Extraction: If your compound has acidic or basic properties, you may be able to purify it by converting it into a salt, washing away neutral impurities, and then neutralizing to recover the purified product. The formation of acid addition salts has been used for pyrazole purification.[11]

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable method for synthesizing this compound derivatives?

A1: A common and effective synthetic route involves a two-step process: 1) formation of the amide bond, followed by 2) N-methylation of the pyrazole ring.

General Experimental Protocol:

Step 1: Amide Bond Formation (Example using an acid chloride)

  • Dissolve the starting pyrazole-4-carboxylic acid in a suitable anhydrous solvent (e.g., DCM or THF).

  • Add a reagent to convert the carboxylic acid to an acid chloride (e.g., thionyl chloride or oxalyl chloride with a catalytic amount of DMF). Stir at room temperature until the conversion is complete (monitor by TLC or LC-MS).

  • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine, ~1.5-2.0 equivalents) in an anhydrous solvent.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.[1]

  • Perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate to obtain the crude pyrazole-4-carboxamide.

Step 2: N-Methylation

  • Dissolve the pyrazole-4-carboxamide in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Add a base (e.g., NaH or K₂CO₃, ~1.1-1.5 equivalents) and stir for a short period at room temperature.

  • Add the methylating agent (e.g., methyl iodide, ~1.1-1.5 equivalents).

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.[4]

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the final product.

Q2: How do I choose the appropriate analytical techniques to monitor my reaction and characterize the final product?

A2: A combination of chromatographic and spectroscopic techniques is essential.

TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and preliminary assessment of product purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative monitoring of reaction conversion and identification of product and by-product masses.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and determination of isomeric ratios.[7]
Infrared (IR) Spectroscopy Identification of key functional groups, such as C=O (amide) and N-H stretches.[7]
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition of the final product.[7]

Q3: What are the key safety precautions to consider when working with the reagents for this synthesis?

A3: Safety is paramount in the laboratory.

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Chlorides and Thionyl Chloride: These reagents are corrosive and react with moisture to release HCl gas. Always handle them in a fume hood.

  • Solvents: Work with flammable organic solvents in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Diagram of a General Synthetic Workflow:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Methylation A Pyrazole-4-carboxylic Acid B Activation (e.g., SOCl₂) A->B C Pyrazole-4-carbonyl Chloride B->C E 1H-Pyrazole-4-carboxamide C->E D Amine (R-NH₂) + Base D->E F 1H-Pyrazole-4-carboxamide I This compound F->I G Base (e.g., NaH) G->I H Methylating Agent (e.g., MeI) H->I

Caption: General two-step synthesis of N-Methyl-1H-pyrazole-4-carboxamides.

This guide provides a foundation for troubleshooting and optimizing the synthesis of this compound derivatives. Successful synthesis relies on a careful and systematic approach to reaction setup, monitoring, and purification.

References
  • Technical Support Center: Selective N-Methylation of Pyrazoles. Benchchem. 4

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. 1

  • N-Methylpyrazole-4-carboxaMide synthesis. ChemicalBook.

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health.

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central.

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate.

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.

  • N-methylation of pyrazole. Reddit.

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives.

  • Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. PubMed.

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed.

  • Method for purifying pyrazoles. Google Patents.

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.

  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate.

  • Tips and tricks for difficult amide bond formation? Reddit.

  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry.

  • This compound. Sigma-Aldrich.

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journals.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central.

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PubMed Central.

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central.

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

  • Process for preparation of pyrazole carboxylic acid amide. Google Patents.

  • Pyrazole synthesis. Organic Chemistry Portal.

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Technical Support Center: N-Methyl-1H-pyrazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of N-Methyl-1H-pyrazole-4-carboxamide. This resource, designed by application scientists, provides in-depth troubleshooting guides and frequently asked questions to address common challenges in the laboratory. Our goal is to help you optimize your synthetic protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the synthesis and purification of this compound.

Synthesis & Reaction Optimization
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily related to the amide coupling step between 1-Methyl-1H-pyrazole-4-carboxylic acid and methylamine.

Common Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is critical. If this step is incomplete, the subsequent reaction with methylamine will be sluggish.

    • Troubleshooting:

      • Choice of Coupling Reagent: Standard reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective.[1][2] However, for challenging couplings, stronger phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can significantly improve yields.[1][2]

      • Activation Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. Perform the activation at 0 °C to minimize side reactions before adding methylamine.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Troubleshooting:

      • Solvent: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are generally preferred.[3][4]

      • Temperature: While the activation is done at a low temperature, the coupling reaction with methylamine may benefit from being allowed to warm to room temperature and stirred for several hours to ensure completion.[3]

      • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • N-Acylurea Formation: With carbodiimide reagents like DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the amine. The addition of 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by forming an active ester intermediate that is more reactive towards the amine.[1]

Q2: I am observing multiple spots on my TLC plate post-reaction. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these impurities is key to optimizing the reaction and purification strategy.

Potential Impurities & Identification:

Potential Impurity Likely Cause Identification/Confirmation
Unreacted 1-Methyl-1H-pyrazole-4-carboxylic acidIncomplete reaction or insufficient coupling reagent.Co-spot with starting material on TLC. Will be acidic and can be removed with a basic wash.
N-Acylurea byproduct (with DCC/EDC)Side reaction of the activated carboxylic acid.Often a less polar spot than the product. Can be difficult to remove by simple extraction.
Isomeric PyrazolesIf the pyrazole ring was formed in a preceding step, regioisomers can be a common issue.[5][6]Characterization by 1H and 13C NMR is essential to confirm the correct isomer.
Purification Challenges
Q3: I am struggling to purify the final product. What are the recommended purification methods?

Effective purification is essential to obtain this compound with high purity. A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove many common impurities.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will remove unreacted methylamine and other basic impurities.

    • Base Wash: A dilute base wash (e.g., saturated NaHCO3) will remove unreacted carboxylic acid.[7]

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing pyrazole derivatives include ethanol, isopropanol, or mixtures of ethanol/water or isopropanol/water.[3][8]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common stationary phase.[3][4]

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased to elute the desired compound. A common starting point is a 4:6 mixture of ethyl acetate and hexane.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Coupling

This protocol outlines a general procedure for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methylamine (as a solution in THF or as a gas)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-Methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.1 equivalents) and EDC (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add triethylamine or DIPEA (1.2 equivalents) to the reaction mixture, followed by the slow addition of methylamine (1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the "Purification Challenges" section.

Visualizing the Workflow

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification A 1-Methyl-1H-pyrazole-4-carboxylic acid B Activate with EDC/HOBt in DCM A->B C Add Methylamine & Base B->C D Reaction at Room Temperature C->D E Quench with Water D->E F Acid Wash (1M HCl) E->F G Base Wash (Sat. NaHCO3) F->G H Dry & Concentrate G->H I Crude Product H->I J Recrystallization I->J If solid K Column Chromatography I->K If oil or impure solid J->K If still impure L Pure this compound J->L If pure K->L

Caption: A flowchart of the synthesis and purification process.

Troubleshooting Low Yield

G A Low Yield Observed B Check Carboxylic Acid Activation A->B C Review Reaction Conditions A->C D Investigate Side Reactions A->D E Use stronger coupling reagent (e.g., PyBOP) Ensure anhydrous conditions B->E Inefficient? F Optimize solvent (DCM/DMF) Monitor with TLC for optimal time/temp C->F Suboptimal? G Add HOBt to suppress N-acylurea formation D->G Suspected?

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • National Institutes of Health. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Chinese Journal of Applied Chemistry. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective hydrolysis of nitriles to amides. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-Methyl-1H-pyrazole-4-carboxamide Solubility in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility challenges encountered during in vitro and in vivo assays. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental results.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C5H7N3O--INVALID-LINK--[1]
Molecular Weight 125.13 g/mol --INVALID-LINK--[2]
Calculated LogP -0.9--INVALID-LINK--[3]
Hydrogen Bond Donors 2--INVALID-LINK--[3]
Hydrogen Bond Acceptors 3--INVALID-LINK--[3]

The negative LogP value suggests that this compound is a relatively polar molecule, which would theoretically favor aqueous solubility. However, practical experience often reveals that even compounds with favorable calculated properties can present solubility challenges in complex assay media.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the solubility of this compound.

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: This is a common challenge. The solubility of a compound in a simple aqueous solution can be very different from its solubility in a complex buffer containing salts, proteins, and other components.

Initial Steps:

  • Visual Inspection: Before use, always visually inspect your solid compound. If it appears clumpy or has a crystalline sheen, it might have poor initial wettability.

  • Sonication: Gentle sonication can help to break up solid aggregates and increase the surface area available for dissolution.

  • Gentle Warming: Warming the solution to 37°C can increase the rate of dissolution. However, be cautious as prolonged heating can degrade some compounds. Always verify the thermal stability of your compound.

Advanced Strategies:

If the initial steps are unsuccessful, consider the following formulation approaches:

  • Co-solvents: For many poorly water-soluble drugs, co-solvents are a first line of approach to enhance solubility.[4] Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[5] From this stock, you can perform serial dilutions into your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid artifacts in biological assays.

  • pH Adjustment: The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This can significantly impact solubility. If your compound has ionizable groups, adjusting the pH of your buffer may improve solubility.[6] Experiment with a range of pH values around the pKa of the compound if it is known.

  • Excipients: Consider the use of solubilizing agents such as cyclodextrins. These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate poorly soluble compounds, thereby increasing their aqueous solubility.[7][8]

Q2: I've prepared a high-concentration stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often called "precipitation upon dilution," is a frequent issue when a compound is much less soluble in the aqueous buffer than in the organic stock solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation upon dilution.

Key Strategies to Mitigate Precipitation:

  • Slower Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to rapidly disperse the compound and avoid localized high concentrations that can trigger precipitation.

  • Intermediate Dilution Step: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help to keep the compound in solution.

  • Use of Surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to stabilize the compound and prevent precipitation.

  • Kinetic vs. Thermodynamic Solubility: For most in vitro assays, you are dealing with kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution) rather than thermodynamic solubility (the true equilibrium solubility). Preparing fresh dilutions immediately before use is crucial.

Q3: How do I determine the optimal solvent and concentration for my stock solution?

A3: The ideal stock solution should have a high enough concentration to allow for significant dilution into the final assay medium while keeping the solvent concentration minimal.

Protocol for Solubility Screening:

  • Solvent Selection: Test the solubility of this compound in a small panel of common, biocompatible solvents.

SolventPolarity IndexGeneral Notes
Water 10.2Ideal for direct use, but often has low solubility for organic compounds.
DMSO 7.2Excellent solubilizing power for a wide range of compounds. Can be toxic at higher concentrations.
Ethanol 5.2Good co-solvent, generally less toxic than DMSO.
Methanol 6.6Good solvent, but can be more toxic than ethanol.
Acetone 5.1Can be used, but its volatility can be a concern.
  • Small-Scale Solubility Test:

    • Weigh a small, precise amount of your compound (e.g., 1 mg) into several vials.

    • Add a measured volume of each test solvent (e.g., 100 µL) to each vial.

    • Vortex and sonicate the vials.

    • Visually inspect for complete dissolution.

    • If the compound dissolves, add more compound in known increments until saturation is reached.

    • If the compound does not dissolve, add more solvent in measured increments.

This will give you a semi-quantitative measure of solubility in different solvents and help you choose the best one for your stock solution.

Advanced Formulation Strategies

For particularly challenging solubility issues, more advanced formulation techniques may be necessary, especially for in vivo studies.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Workflow for Cyclodextrin Formulation:

Caption: Workflow for preparing a cyclodextrin formulation.

Salt Formation

If this compound has an ionizable functional group, forming a salt can significantly improve its aqueous solubility and dissolution rate.[6] This is a common strategy in drug development to enhance bioavailability.[9][10] The choice of the counter-ion is critical and requires careful screening.

Summary and Recommendations

  • Start with the Basics: Always begin with simple methods like sonication and gentle warming before moving to more complex formulations.

  • DMSO is a Powerful Tool, Use it Wisely: Prepare high-concentration stock solutions in DMSO and be mindful of the final solvent concentration in your assay.

  • Characterize Your Compound: Invest time in determining the approximate solubility of this compound in different solvents and buffers. This upfront effort will save you time and prevent failed experiments.

  • Consider Advanced Formulations for Persistent Issues: For compounds with very poor solubility, explore the use of co-solvents, pH adjustments, cyclodextrins, or salt forms.

  • Always Include Controls: When using any solubilizing agent, ensure you have appropriate vehicle controls in your experiments to account for any effects of the excipients themselves.

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with this compound and ensure the accuracy and reliability of your research findings.

References

Stability testing of N-Methyl-1H-pyrazole-4-carboxamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the stability of N-Methyl-1H-pyrazole-4-carboxamide. It is designed to move beyond a simple checklist of procedures, offering insights into the rationale behind experimental design and providing robust troubleshooting strategies. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor.[1][2][3]

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purpose and execution of stability testing for a novel molecule like this compound.

Q1: Why is stability testing essential for this compound?

Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] For this compound, this process is crucial for:

  • Identifying Degradation Pathways: Understanding the chemical breakdown of the molecule helps in identifying potential degradants that could be inactive or, more critically, toxic.

  • Developing Stable Formulations: The data informs the selection of appropriate excipients, packaging, and storage conditions to ensure the final drug product remains safe and effective throughout its shelf life.

  • Establishing Shelf-Life and Retest Periods: Stability data is a regulatory requirement for defining the shelf-life of the drug product and the re-test period for the drug substance.[3]

  • Creating Stability-Indicating Analytical Methods: The forced degradation studies, a key part of initial stability testing, are used to develop and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Q2: What are the primary functional groups on this compound that I should be concerned about?

The structure of this compound contains two key functional groups that are the most probable sites of degradation:

  • The Amide Linkage (-CONHCH₃): Amide bonds are susceptible to hydrolysis, especially under acidic or basic conditions.[4][5][6][7] This is often the most significant degradation pathway for molecules containing this functional group.

  • The Pyrazole Ring: While aromatic and generally stable, the pyrazole ring system can be susceptible to electrophilic attack, particularly at the C4 position.[8][9] It can also undergo degradation under strong oxidative or photolytic conditions.

Q3: What are "forced degradation" or "stress testing" studies?

Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing.[1] The goal is not to determine the shelf-life but to deliberately degrade the molecule to:

  • Generate potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method by showing that the parent peak decreases as degradant peaks increase.

According to ICH guidelines, typical stress conditions include hydrolysis (acid and base), oxidation, photolysis, and thermal stress.[1][2]

Q4: My initial stress studies show no degradation. What are my next steps?

This is a common scenario, especially for stable molecules. If initial, mild stress conditions do not yield significant degradation (ideally 5-20%), you should progressively increase the severity of the conditions. For example:

  • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl or NaOH), increase the temperature (e.g., from 60°C to 80°C), or extend the exposure time.

  • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).

  • Thermal: Increase the temperature, but be mindful of the compound's melting point.

It is crucial to document all conditions, even those that did not produce degradation, as this information contributes to the overall stability profile of the molecule.

Part 2: Experimental Design & Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

Overall Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Prep Prepare Stock Solution of this compound (e.g., 1 mg/mL in Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid State) Prep->Thermal Photo Photolytic Stress (ICH Q1B Conditions) Prep->Photo Control Control Sample (Solvent, No Stressor, Protected from Light) Prep->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Control->Dilute Neutralize->Dilute HPLC Inject into Stability-Indicating HPLC-UV/MS System Dilute->HPLC Analyze Analyze Data: - % Degradation - Peak Purity - Mass Balance HPLC->Analyze

Caption: General workflow for forced degradation studies.

Detailed Protocols

Initial Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL. A common solvent system is a mixture of methanol and water. This stock will be used for the hydrolytic and oxidative studies. For thermal and photolytic studies, the solid drug substance will be used directly.

1. Acid Hydrolysis

  • Objective: To investigate degradation via acid-catalyzed hydrolysis of the amide bond.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 1N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Store a control sample (stock solution in solvent) under the same conditions, protected from light.

2. Base Hydrolysis

  • Objective: To investigate degradation via base-catalyzed hydrolysis of the amide bond.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points.

    • Immediately neutralize the aliquot with an equivalent amount of 1N HCl.

    • Dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Objective: To assess the molecule's susceptibility to oxidation.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction by taking aliquots at various time points.

    • Dilute directly with the mobile phase for HPLC analysis.

4. Thermal Degradation

  • Objective: To evaluate the stability of the solid drug substance at elevated temperatures.

  • Procedure:

    • Place a thin layer of the solid this compound powder in a glass vial.

    • Store the vial in a temperature-controlled oven at 80°C.

    • At each time point, withdraw a sample, allow it to cool, and prepare a solution of known concentration for HPLC analysis.

    • Store a control sample at room temperature, protected from light.

5. Photolytic Degradation

  • Objective: To determine if the molecule is sensitive to light.

  • Procedure:

    • Expose a thin layer of the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[10][11][12][13]

    • Simultaneously, keep a control sample covered with aluminum foil to protect it from light.

    • At the end of the exposure period, prepare solutions of both the light-exposed and control samples for HPLC analysis.

Part 3: Potential Degradation Pathways & Troubleshooting

Hypothesized Degradation Pathways

Based on the chemical structure, we can predict the most likely degradation products. The primary goal of your analysis will be to confirm or refute these hypotheses.

1. Hydrolytic Degradation (Acid/Base Catalyzed) The most probable degradation pathway is the hydrolysis of the amide bond to form 1-methyl-1H-pyrazole-4-carboxylic acid and methylamine.[5][7][14]

G This compound This compound 1-Methyl-1H-pyrazole-4-carboxylic Acid + Methylamine 1-Methyl-1H-pyrazole-4-carboxylic Acid + Methylamine This compound->1-Methyl-1H-pyrazole-4-carboxylic Acid + Methylamine H₂O, H⁺ or OH⁻

Caption: Hypothesized hydrolytic degradation pathway.

2. Oxidative Degradation Oxidation could potentially occur at several sites. N-dealkylation is a possibility, or oxidation on the pyrazole ring could lead to ring-opened products or N-oxides.

G This compound This compound N-Oxides or\nRing-Opened Products N-Oxides or Ring-Opened Products This compound->N-Oxides or\nRing-Opened Products [O] (e.g., H₂O₂)

Caption: Potential oxidative degradation pathways.

Troubleshooting Guide
Issue Encountered Potential Cause Recommended Solution
No significant degradation (<5%) observed under any condition. The molecule is highly stable, or the stress conditions are too mild.Systematically increase the severity of stress: higher acid/base concentration, higher temperature, longer exposure time. Ensure you document these more strenuous conditions.
Complete degradation (>90%) observed immediately. The stress conditions are too harsh.Reduce the severity: lower the temperature, decrease the concentration of the stressor, or shorten the initial time point (e.g., check at 5, 15, 30 minutes).
Poor mass balance in HPLC analysis (sum of parent and degradant peaks is <95%). A degradant is not being detected by the UV detector (lacks a chromophore), the degradant is not eluting from the column, or the parent compound has precipitated.Use a mass spectrometer (LC-MS) to search for non-chromophoric degradants. Adjust the mobile phase or gradient to ensure all components elute. Visually inspect the sample for precipitation.
Degradant peaks are not well-resolved from the parent peak. The HPLC method is not "stability-indicating."Method development is required. Adjust the mobile phase composition, gradient slope, column type (e.g., C18, Phenyl-Hexyl), or pH of the mobile phase to achieve adequate separation.
Example Data Summary

Your final data can be summarized in a table to provide a clear overview of the molecule's stability profile.

Stress Condition Time (hours) % Assay of Parent Compound Major Degradant Peak (RRT) % Area of Major Degradant
Control 2499.8--
1N HCl @ 60°C 2485.20.7513.5
1N NaOH @ 60°C 889.50.759.8
3% H₂O₂ @ RT 2498.11.121.2
Thermal @ 80°C 4899.5--
Photolytic ICH Q1B Exposure99.2--

(Note: RRT = Relative Retention Time. This is hypothetical data for illustrative purposes.)

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products, 1998. [Link]

  • Robert, J.D., and Caserio, M.C., Basic Principles of Organic Chemistry, 2nd ed., W. A. Benjamin, Inc., 1977. [Link]

  • Chemistry Steps, Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • AMSbiopharma, ICH Guidelines: Drug Stability Testing Essentials, 2025. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxamides. This class of compounds shows significant promise in various fields, from oncology to agriculture, primarily by targeting key enzymes like kinases and succinate dehydrogenase (SDH).[1][2][3][4][5][6][7] However, as with many targeted therapies, the emergence of resistance poses a significant challenge to their long-term efficacy.

This guide is designed to provide you with in-depth, practical solutions to the common and complex issues you may encounter during your experiments. It moves beyond simple protocol recitation to explain the 'why' behind the troubleshooting steps, grounding our advice in established scientific principles and field-proven insights. Our goal is to empower you to anticipate, diagnose, and overcome resistance, thereby accelerating your research and development efforts.

Section 1: Understanding the Core Problem - Mechanisms of Resistance (FAQs)

Before troubleshooting, it's crucial to understand the enemy. Resistance to pyrazole carboxamides is not a single entity but a multi-faceted problem. Here are the most frequently encountered mechanisms.

Q1: What are the primary ways that cells or organisms become resistant to pyrazole carboxamides?

A1: Resistance typically arises from one of three main strategies employed by the cell or organism:

  • Target Modification: The most direct form of resistance. The target protein (e.g., a specific kinase or SDH) undergoes genetic mutations.[8][9] These mutations can either prevent the pyrazole carboxamide from binding effectively or alter the protein's conformation, rendering the drug ineffective even if it does bind. This is a common issue with kinase inhibitors where point mutations in the ATP-binding pocket can confer resistance.[10]

  • Reduced Intracellular Drug Concentration: The compound can't work if it can't reach its target. This is often due to:

    • Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which act as cellular pumps to actively remove the drug from the cell.[11][12][13][14][15]

    • Decreased Influx: Changes in membrane permeability that reduce the uptake of the compound.

  • Metabolic Inactivation: The cell can develop or upregulate metabolic pathways that chemically modify and inactivate the pyrazole carboxamide, often through hydroxylation or conjugation, preparing it for removal.[16]

  • Bypass Pathway Activation: The cell activates alternative signaling pathways that compensate for the function of the inhibited target.[10] For example, if a pyrazole carboxamide inhibits a key kinase in a growth pathway, the cell might upregulate a parallel pathway to continue sending pro-survival signals.[17]

Q2: How quickly can I expect to see resistance develop in my cell culture models?

A2: The timeline for developing acquired resistance in vitro is highly variable and depends on several factors:

  • Compound Potency & Selectivity: A highly potent and selective inhibitor may exert stronger selective pressure, potentially leading to the faster emergence of resistant clones.

  • Cell Line Plasticity: Some cell lines are more genetically unstable and prone to mutations or adaptive changes.

  • Dosing Strategy: Continuous exposure to a concentration around the IC50 value often provides the ideal selective pressure for resistance to develop. Pulsed or high-concentration treatments may kill off most cells before resistance can emerge.

In a typical in vitro setting, you might start observing a rightward shift in your dose-response curve (indicating a higher IC50) anywhere from a few weeks to several months of continuous culture.

Table 1: Summary of Major Resistance Mechanisms & Initial Diagnostic Clues
Resistance MechanismKey Cellular ChangeCommon Experimental Observation
Target Modification Point mutations or amplification of the target gene.Loss of efficacy not restored by efflux pump inhibitors. Confirmed by sequencing.
Increased Efflux Overexpression of ABC transporter proteins (e.g., P-gp, BCRP).Efficacy is restored when co-administered with an ABC transporter inhibitor (e.g., verapamil, Ko143).
Metabolic Inactivation Upregulation of metabolic enzymes (e.g., Cytochrome P450s).Detection of drug metabolites in cell lysate or media via LC-MS.
Bypass Activation Increased phosphorylation or expression of proteins in parallel signaling pathways.Western blot or phospho-proteomic analysis shows activation of compensatory pathways.

Section 2: Troubleshooting Experimental Failures & Unexpected Results

This section addresses specific problems you might encounter at the bench. Each answer provides a causal explanation and a clear path forward.

Q3: My pyrazole carboxamide, which was initially potent, is now showing a significantly higher IC50 value in my cancer cell line after several passages. What's happening?

A3: Causal Explanation & Troubleshooting Steps

This is a classic sign of acquired resistance . The most likely culprits are target mutation or increased drug efflux. Your task is to differentiate between these possibilities.

Step 1: The Efflux Pump Hypothesis Test. The first and easiest hypothesis to test is the role of ABC transporters.[12][13]

  • Action: Perform a co-treatment experiment. Run your standard cell viability (e.g., MTT, CellTiter-Glo) or apoptosis assay, but this time, include a condition where your resistant cells are treated with the pyrazole carboxamide in combination with a known ABC transporter inhibitor.

    • For P-gp (ABCB1), use Verapamil (typically 5-10 µM) or Tariquidar .

    • For BCRP (ABCG2), use Ko143 (typically 0.5-1 µM).

  • Interpreting the Results:

    • IC50 Restored: If the IC50 value returns to (or near) the original sensitive level, you have strong evidence for efflux-mediated resistance.

    • IC50 Unchanged: If the IC50 remains high, the resistance mechanism is likely independent of these major efflux pumps, pointing towards target modification or bypass pathway activation.

Step 2: Workflow for Diagnosing Resistance Mechanism

Below is a visual workflow to guide your experimental decisions.

G start Observation: IC50 has increased significantly exp1 Experiment: Run IC50 assay +/- ABC Transporter Inhibitor (e.g., Verapamil, Ko143) start->exp1 res1_sens Result: Sensitivity is restored exp1->res1_sens IC50 decreases res1_resist Result: Sensitivity is NOT restored exp1->res1_resist IC50 unchanged conc1 Conclusion: Resistance is mediated by ABC transporter efflux. res1_sens->conc1 exp2 Hypothesis: Target Modification or Bypass Pathway res1_resist->exp2 next_steps Next Steps: 1. Validate pump overexpression (qPCR/Western). 2. Test next-gen compounds designed to evade efflux. conc1->next_steps exp2_seq Experiment: Sequence the target gene's coding region from resistant and parental cells. exp2->exp2_seq exp2_phospho Experiment: Perform phospho-proteomic or Western blot analysis for key bypass pathway nodes. exp2->exp2_phospho res2_mut Result: Mutation found in resistant cells. exp2_seq->res2_mut res2_nomut Result: No mutation found. exp2_seq->res2_nomut conc2_bypass Conclusion: Resistance is likely due to bypass pathway activation. exp2_phospho->conc2_bypass conc2_mut Conclusion: Resistance is likely due to on-target mutation. res2_mut->conc2_mut res2_nomut->exp2_phospho

Caption: Troubleshooting workflow for acquired resistance.
Q4: I am developing a pyrazole carboxamide as an antifungal SDHI. My compound works well in vitro, but fails in field trials. Why?

A4: Causal Explanation & Troubleshooting Steps

This discrepancy often points towards metabolic instability or environmental degradation. The compound is likely being inactivated before it can effectively reach its target in a complex biological system.

  • Action 1: Metabolic Stability Assay.

    • Incubate your compound with liver microsomes (if for use in animals) or a relevant plant/fungal S9 fraction.

    • Monitor the disappearance of the parent compound over time using LC-MS. A short half-life (<30 minutes) suggests high metabolic turnover.

  • Action 2: Metabolite Identification.

    • Using the samples from the stability assay, use high-resolution mass spectrometry to identify the major metabolites. Common modifications include hydroxylations, demethylations, or glucuronide conjugations.

  • Path Forward: Medicinal Chemistry Intervention.

    • Once you identify the metabolic "soft spot," you can work with a chemist to block that position. For example, if a phenyl ring is being hydroxylated, adding a fluorine atom at that position can block the metabolic process without drastically changing the compound's electronics or sterics. This is a common strategy in drug design to enhance bioavailability and efficacy.[16]

Section 3: Key Experimental Protocols

Here we provide validated, step-by-step protocols for the key assays mentioned in our troubleshooting guides.

Protocol 1: Determination of IC50 Shift with an Efflux Pump Inhibitor

This protocol validates whether increased drug efflux is the cause of observed resistance.

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Pyrazole carboxamide stock solution (in DMSO)

  • Efflux pump inhibitor (e.g., Verapamil, Ko143) stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density. Allow cells to adhere for 24 hours.

  • Compound Preparation:

    • Prepare a 2x concentration serial dilution of your pyrazole carboxamide in culture medium.

    • Prepare four sets of treatment media: a. Medium + Pyrazole Carboxamide (for single-agent dose-response) b. Medium + Pyrazole Carboxamide + Efflux Inhibitor (at a fixed concentration, e.g., 5µM Verapamil) c. Medium + Efflux Inhibitor only (control) d. Medium + Vehicle (DMSO) only (control)

  • Treatment:

    • Remove the old medium from the cells.

    • Add 50 µL of the appropriate 2x treatment media to the corresponding wells. You will treat both parental and resistant cells with all four media sets.

  • Incubation: Incubate the plates for 72 hours (or your standard assay duration) under normal cell culture conditions.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and read the plate on a luminometer or spectrophotometer.

  • Data Analysis:

    • Normalize the data to the vehicle-only control wells (100% viability).

    • Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 for each condition.

    • Validation Check: The efflux inhibitor alone should have minimal toxicity at the concentration used.

Expected Outcome: For efflux-mediated resistance, you will observe a significant leftward shift (decrease) in the IC50 value for the resistant cells when co-treated with the efflux inhibitor, making it similar to the IC50 of the parental cells.

Protocol 2: Target Gene Sequencing

This protocol identifies mutations in the target gene that may confer resistance.

Materials:

  • Parental and resistant cell pellets

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)

  • PCR primers flanking the coding sequence of your target gene

  • High-fidelity DNA polymerase (e.g., Phusion®, Q5®)

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both parental and resistant cell pellets using a commercial kit. Quantify the DNA using a NanoDrop or similar instrument.

  • PCR Amplification:

    • Design primers that flank the entire coding region of your target gene. If the gene is large, design multiple overlapping primer sets.

    • Perform PCR using a high-fidelity polymerase to minimize PCR-induced errors. Use 50-100 ng of genomic DNA as a template.

    • Run the PCR products on an agarose gel to confirm the amplification of a single band of the correct size.

  • PCR Product Purification: Purify the PCR product from the reaction mixture using a spin-column-based kit to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Send the purified PCR product and the corresponding forward and reverse primers to a sequencing facility.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cells against the sequence from the parental cells using software like SnapGene or BLAST.

    • Look for single nucleotide polymorphisms (SNPs) that result in a non-synonymous amino acid change.

    • Validation Check: The sequence from your parental cell line should match the reference sequence for that gene to ensure your primers and PCR were accurate.

Expected Outcome: In cases of target-mediated resistance, you will identify one or more amino acid-changing mutations in the resistant cell line that are absent in the parental line. Further structural modeling or functional assays may be needed to confirm the mutation's impact on drug binding.

Section 4: Advanced Strategies & Pathway Visualization

Overcoming resistance often requires moving beyond single-agent therapies. Combination therapies that target both the primary pathway and the resistance mechanism are a powerful strategy.[17]

Targeting a Kinase and its Bypass Pathway

A common resistance mechanism to a kinase inhibitor is the upregulation of a parallel signaling pathway. For instance, if your pyrazole carboxamide inhibits Kinase A in the MAPK pathway, cancer cells might adapt by upregulating the PI3K/AKT pathway to maintain survival signals.

G cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway (Bypass) RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT PI3K->AKT Upregulated in Resistance mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor1 Pyrazole Carboxamide (Kinase A Inhibitor) Inhibitor1->RAF Blocks Inhibitor2 AKT Inhibitor (Combination Therapy) Inhibitor2->AKT Blocks Bypass

Caption: Kinase inhibitor resistance via bypass pathway activation.

Strategy: In this scenario, a logical next step is a combination therapy . By co-administering your primary pyrazole carboxamide with an inhibitor of a key node in the bypass pathway (like an AKT inhibitor), you can create a synergistic effect that resensitizes the cells to treatment. This dual-pronged attack closes the escape route the cancer cells have developed.

References

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. (2023). PubMed.
  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (n.d.).
  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. (n.d.).
  • Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. (2022). Journal of Agricultural and Food Chemistry.
  • 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry.
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2023). Journal of Agricultural and Food Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.
  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry.
  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (2007). PubMed.
  • Metabolism of pyrazole. Structure elucidation of urinary metabolites. (1977). PubMed.
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  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (n.d.). PubMed.
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Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of N-Methyl-1H-pyrazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" offer a versatile and robust scaffold for developing novel drugs across various disease areas. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4][5] Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6]

This guide focuses on a specific, highly promising class of pyrazole derivatives: analogs of N-Methyl-1H-pyrazole-4-carboxamide . We will provide a comparative analysis of their biological activities, supported by experimental data and detailed protocols. Our objective is to elucidate the critical structure-activity relationships (SAR) that govern their efficacy, offering researchers and drug development professionals a technically grounded resource for advancing their own discovery programs. We will delve into the causality behind experimental design, ensuring a transparent and reproducible framework for evaluation.

Synthetic Strategies: Building the Analog Library

The generation of a diverse library of analogs is foundational to any SAR study. The this compound core is amenable to several reliable synthetic routes, most commonly involving the formation of an amide bond between a pyrazole-4-carboxylic acid precursor and a desired amine.

A generalized synthetic workflow allows for diversification at multiple points, enabling the systematic exploration of chemical space. Key steps often include the initial formation of the pyrazole ring, followed by functionalization and the final amidation reaction. The choice of coupling agents (e.g., DCC, HATU) and reaction conditions is critical for achieving high yields and purity, which are prerequisites for accurate biological assessment.[7][8]

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Amidation A Starting Materials (e.g., Hydrazine + Dicarbonyl) B Pyrazole-4-carboxylic acid precursor A->B Cyclization C Activation (e.g., Acid Chloride Formation) B->C e.g., SOCl2 E Final Analog (N-R-pyrazole-4-carboxamide) C->E Amide Coupling D Primary/Secondary Amine (R-NH2) D->E

Caption: Generalized synthetic workflow for pyrazole-4-carboxamide analogs.

Comparative Biological Profile: A Multi-Target Landscape

Analogs of this compound have demonstrated potent activity against a range of biological targets. The following sections compare their performance in key therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The most extensively studied application of pyrazole carboxamides is in oncology. These compounds have shown remarkable efficacy in inhibiting key regulators of the cell cycle and signal transduction pathways.

a) Kinase Inhibition:

Many cancers are driven by aberrant kinase activity. Pyrazole-4-carboxamide analogs have been identified as potent inhibitors of several critical oncogenic kinases.

  • Aurora Kinases A and B: These are key regulators of mitosis, and their abnormal expression is linked to chromosomal instability. Analogs have been developed that selectively inhibit both Aurora A and B with nanomolar potency (IC₅₀ values of 16.3 nM and 20.2 nM, respectively, for promising compounds).[9] This dual inhibition leads to mitotic arrest and apoptosis.[9][10]

  • Cyclin-Dependent Kinases (CDKs): As engines of the cell cycle, CDKs are prime targets. Certain pyrazole derivatives exhibit significant inhibitory activity against CDK2/cyclin A2, leading to cell cycle arrest in the G2/M phase.[4][6]

  • Epidermal Growth Factor Receptor (EGFR): Pyrazole-benzoxazine hybrids have shown potent EGFR inhibitory activity, with IC₅₀ values superior to the standard drug erlotinib in some cases.[6]

b) Cellular Cytotoxicity:

The ultimate measure of an anticancer agent is its ability to kill cancer cells. These analogs have been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum cytotoxicity.

Analog Class Target Cell Line IC₅₀ (µM) Primary Mechanism Reference
Pyrazole-4-carboxamidesHeLa (Cervical), HepG2 (Liver)0.43 - 0.67Dual Aurora A/B Inhibition[9]
Pyrazole-fused CurcuminMDA-MB-231 (Breast), HepG2 (Liver)3.64 - 16.13Tubulin Polymerization Inhibition[6]
Indolo-pyrazolesSK-MEL-28 (Melanoma)3.46Tubulin Polymerization Inhibition[11]
Pyrazolo[3,4-b]pyridinesHepG2, MCF7, HeLa3.11 - 4.91DNA Binding/Apoptosis[6]
Pyrazole-benzoxazine hybridsMCF7, A549, HeLa, PC32.82 - 6.28EGFR Inhibition[6]

c) Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

The potent cytotoxic effects observed are mechanistically linked to the disruption of fundamental cellular processes.

  • Cell Cycle Arrest: By inhibiting kinases like Aurora B and CDK2, these compounds prevent cells from completing mitosis, leading to an accumulation of cells in the G2/M phase and the formation of polyploid cells (>8N), a hallmark of mitotic catastrophe.[9][12]

  • Apoptosis Induction: Following cell cycle arrest, many analogs trigger programmed cell death. This is often achieved through the intrinsic apoptotic pathway, marked by the upregulation of p53 and pro-apoptotic proteins like Bax and Bak, leading to the cleavage of caspase-3 and PARP.[9]

G inhibitor Pyrazole-4-carboxamide Analog (e.g., 6k) aurora Aurora Kinase A/B inhibitor->aurora Inhibits arrest G2/M Arrest & Polyploidy inhibitor->arrest Induces mitosis Normal Mitotic Progression aurora->mitosis Regulates g2m G2/M Checkpoint aurora->g2m Controls g2m->mitosis p53 p53 Upregulation arrest->p53 bax Bax/Bak Activation p53->bax caspase Caspase-3 Cleavage bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Inhibition of Aurora kinases by pyrazole analogs induces G2/M arrest and apoptosis.

Antimicrobial Activity: Combating Pathogenic Microbes

Beyond cancer, pyrazole carboxamides have emerged as promising antimicrobial agents. Their broad-spectrum activity makes them attractive candidates for addressing the challenge of drug-resistant infections.

Systematic screening has revealed that the nature and position of substituents on the pyrazole and phenyl rings are critical for antimicrobial potency. For instance, compounds with electron-donating groups have shown noticeable inhibition against both bacteria and fungi.[13]

Compound Series Gram-Positive Bacteria Gram-Negative Bacteria Fungal Strains Reference
Pyrazole-4-carboxamides (6a-j)B. subtilis, S. aureusE. coli, P. aeruginosaA. niger, C. albicans[14]
Pyrazole-1-carboxamides (3a-f)S. aureusE. coli, P. aeruginosaC. albicans[1][15]
NCEs (7a-j)S. aureus, S. pyogenesE. coli, P. aeruginosaC. albicans, A. niger[2]

Activity is generally reported as the zone of inhibition (in mm) or Minimum Inhibitory Concentration (MIC) in µg/mL.

Core Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. Here, we detail the methodologies for the key assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a cornerstone for preliminary cytotoxicity screening, measuring the metabolic activity of viable cells.

Causality: The assay relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical as it must be sufficient for the compounds to exert their cytotoxic effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to each well. Agitate the plate gently to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16][17]

G start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Pyrazole Analogs incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of a compound, we can pinpoint the precise concentration at which microbial growth is inhibited. This provides a quantitative measure of antimicrobial potency.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole analogs in the broth.

  • Inoculation: Add an equal volume of the standardized inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for a longer duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.[2]

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Analogs have demonstrated potent and often specific biological activities, particularly as anticancer and antimicrobial agents. The extensive data highlight clear structure-activity relationships, where modifications to the pyrazole core and its substituents can fine-tune potency and selectivity.

Future research should focus on optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the most potent lead compounds. Further exploration of their mechanisms of action, including the identification of novel cellular targets, will undoubtedly open new avenues for therapeutic intervention. The continued application of rational design, guided by the principles and data outlined in this guide, promises to yield next-generation drug candidates derived from this exceptional chemical scaffold.

References

  • El-Sawy, E. R., et al. (2013). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. International Journal of Organic Chemistry.
  • Scilit. (n.d.). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives.
  • Europe PMC. (n.d.). Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives.
  • BenchChem. (2025). Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide.
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Navigating Controls in Bioassays: A Guide to the Use of N-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrazole Carboxamide Scaffold: A Double-Edged Sword for Controls

The pyrazole carboxamide core is a privileged scaffold in medicinal chemistry, renowned for its diverse and potent biological activities. Derivatives of this structure have been extensively investigated and developed as antifungal agents, anticancer therapeutics, and kinase inhibitors. This inherent bioactivity presents a significant challenge when considering a minimally substituted member of this class, such as N-Methyl-1H-pyrazole-4-carboxamide, for use as a control.

A fundamental principle of a negative control is its inertness in the specific biological system under investigation. It should not elicit a response, thereby providing a true baseline. Given the well-documented activity of the pyrazole carboxamide scaffold across a multitude of targets, assuming that this compound is universally inactive is a precarious starting point for any experiment.

This compound: A Case-by-Case Evaluation

While not a universally applicable negative control, the utility of this compound must be assessed on a case-by-case basis. In an assay where extensive structure-activity relationship (SAR) studies have demonstrated that the N-methyl and 4-carboxamide substitutions render the molecule inactive against a specific target, it could potentially serve as a negative control. However, this requires rigorous validation.

Conversely, in assays where this compound demonstrates a consistent and measurable biological effect, it could be considered as a positive control, albeit likely a weak one compared to more complex and potent derivatives.

Recommendation: Due to the inherent biological activity of the pyrazole carboxamide scaffold, this compound should not be assumed to be a negative control. The most appropriate negative control in most experimental settings is the vehicle (e.g., DMSO, saline) in which the test compounds are dissolved. This accounts for any effects of the solvent on the biological system. If a molecular negative control is deemed essential, a structurally unrelated and thoroughly validated inactive compound is a more robust choice.

Comparative Analysis: Performance Against Standard Controls

To illustrate the bioactivity of the pyrazole carboxamide class and the importance of appropriate controls, the following tables summarize the performance of various derivatives in antifungal and anticancer assays, alongside commonly used positive controls.

Antifungal Activity Data
Compound/ControlFungal StrainEC50 (µg/mL)Reference
Positive Control: CarbendazolRhizoctonia solani1.00
Pyrazole Carboxamide Derivative 7aiRhizoctonia solani0.37
Pyrazole Carboxamide Derivative 7afAlternaria porri>50
Pyrazole Carboxamide Derivative 7bcMarssonina coronaria>50
Pyrazole-Thiazole Carboxamide 6dRhizoctonia cerealis5.11[1]
Pyrazole-Thiazole Carboxamide 6jRhizoctonia cerealis8.14[1]
Vehicle Control: AcetoneVariousNo Inhibition
Anticancer Activity Data
Compound/ControlCancer Cell LineIC50 (µM)Reference
Positive Control: DoxorubicinMGC-803Not specified as standard[2]
Positive Control: ColchicineA549, Hela, HepG2, MCF7Not specified as standard[3]
Pyrazole-5-carboxamide 8eMGC-8031.02[2]
Benzimidazole-pyrazole hybrid 7A5490.15[3]
Pyrazole-oxindole conjugate 6hJurkat4.36[4]
Vehicle Control: DMSOVariousNo significant cytotoxicity[5]

Experimental Protocols: Foundational Assays

For researchers investigating novel pyrazole carboxamide derivatives, the following are detailed protocols for foundational in vitro assays.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelium Growth Inhibition Assay)

This protocol is adapted from established methods for determining the antifungal efficacy of chemical compounds.[6]

Objective: To determine the concentration of a test compound that inhibits fungal mycelial growth by 50% (EC50).

Materials:

  • Fungal strain of interest (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Test compounds (including this compound if evaluating)

  • Positive control (e.g., Carbendazol)

  • Vehicle control (e.g., sterile acetone or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strain on PDA plates until the mycelium covers the surface.

  • Preparation of Treatment Plates:

    • Prepare stock solutions of the test compounds and positive control in the chosen vehicle.

    • Incorporate serial dilutions of the test compounds and the positive control into molten PDA to achieve the desired final concentrations.

    • Pour the amended PDA into sterile Petri dishes.

    • Prepare vehicle control plates containing only the vehicle at the same concentration used for the test compounds.

  • Inoculation:

    • Using a sterile cork borer, cut 5 mm discs of mycelial plugs from the edge of an actively growing fungal culture.

    • Place one mycelial disc in the center of each treatment and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal strain (typically 25-28°C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the vehicle control plates reaches the edge of the plate. .

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the vehicle control plates and dt is the average diameter of the fungal colony in the treatment plates.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mycelium_Growth_Inhibition_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_fungus Culture Fungal Strain prep_plates Prepare Treatment & Control Plates inoculate Inoculate Plates with Mycelial Plugs prep_plates->inoculate Start Assay incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Caption: Workflow for the Mycelium Growth Inhibition Assay.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[7][8][9]

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds (including this compound if evaluating)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition cluster_final_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds & Controls seed_cells->treat_cells incubate_compounds Incubate for Exposure Period treat_cells->incubate_compounds add_mtt Add MTT Reagent incubate_compounds->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Conclusion: A Call for Rigorous Validation

The decision to use any compound as a control, including this compound, should not be taken lightly. The extensive body of literature demonstrating the broad biological activities of the pyrazole carboxamide scaffold strongly argues against its use as a universal negative control. Researchers are urged to employ vehicle controls as the primary baseline and, if a molecular negative control is necessary, to select a compound that has been rigorously validated for its lack of activity in the specific assay system. For positive controls, well-characterized and commercially available compounds with known mechanisms of action are the most reliable choice. Ultimately, the validity of experimental findings rests on the foundation of well-chosen and properly validated controls.

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The Cross-Reactivity Profile of N-Methyl-1H-pyrazole-4-carboxamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The N-Methyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic tractability and ability to engage in various biological interactions have led to its incorporation into molecules targeting a wide array of proteins, from enzymes to structural proteins. However, this versatility also necessitates a thorough understanding of its potential for off-target interactions, a critical step in preclinical safety assessment and lead optimization.

This guide provides a comprehensive analysis of the cross-reactivity profile of this compound. As a core fragment, its off-target liabilities are best understood by examining the selectivity of its more complex derivatives that have undergone extensive pharmacological profiling. Here, we synthesize data from various derivatives to construct a representative cross-reactivity landscape, benchmarked against a standard preclinical safety panel. We also provide detailed, field-proven protocols for key experimental assays to empower researchers in their own investigations.

The Pyrazole Carboxamide Scaffold: A Double-Edged Sword of Promiscuity and Potency

The pyrazole ring system is a cornerstone in the development of therapeutics, with numerous approved drugs featuring this moiety.[1] The this compound core, in particular, has given rise to compounds with activities spanning from anticancer to antifungal and cardiovascular applications.[2][3][4] This broad bioactivity underscores the scaffold's ability to interact with a multitude of biological targets. While this can be advantageous for developing potent therapeutics, it also raises concerns about potential off-target effects that can lead to adverse drug reactions.

Understanding this cross-reactivity is paramount. Early identification of off-target interactions allows for the strategic modification of lead compounds to enhance selectivity and mitigate potential safety liabilities, ultimately streamlining the drug development process and reducing late-stage attrition.[5]

An Inferred Cross-Reactivity Profile Against a Standard Safety Panel

Table 1: Inferred Cross-Reactivity Profile of this compound Derivatives Against the Eurofins SafetyScreen44™ Panel

Target Class Target Inferred Interaction Potential Rationale and Supporting Evidence for Derivatives
Enzymes Kinases (e.g., Lck, FLT3, CDKs, Aurora, FGFR)High Numerous this compound derivatives are potent kinase inhibitors. For example, compound FN-1501 inhibits FLT3 and CDKs in the nanomolar range.[2][7] Other derivatives have shown potent inhibition of Aurora kinases and FGFR.[8][9] This suggests the scaffold can readily fit into ATP-binding sites.
COX-1 / COX-2Moderate Some pyrazole analogues are known to inhibit COX enzymes, with celecoxib being a prominent example. While not a direct this compound, the general pyrazole scaffold has a known propensity for this target class.[1]
Phosphodiesterases (e.g., PDE3A, PDE4D2)Low to Moderate Some pyrazole derivatives have been investigated as PDE inhibitors.[10] However, this is not as widely reported as kinase inhibition.
Monoamine Oxidase A (MAO-A)Low Limited evidence for direct inhibition by this specific scaffold, although some pyrazole derivatives have been explored as MAO inhibitors.
GPCRs Adrenergic, Dopamine, Serotonin, Muscarinic, Opioid ReceptorsLow While some pyrazole-containing compounds interact with GPCRs, there is limited evidence to suggest that the core this compound scaffold has a high propensity for broad GPCR interactions. Specific derivatives would need to be evaluated on a case-by-case basis.
Ion Channels hERG (Potassium Channel)Moderate to High hERG inhibition is a critical safety liability. While direct data on the core scaffold is lacking, the potential for interaction should be considered high until proven otherwise, as many small molecules can block this channel. A dedicated hERG assay is essential.
Sodium and Calcium ChannelsLow to Moderate Some pyrazole analogs have been shown to interact with ion channels, such as acid-sensing ion channels.[1] However, broad activity across voltage-gated sodium and calcium channels is not a well-established characteristic of this scaffold.
Transporters Dopamine, Norepinephrine, Serotonin TransportersLow There is limited evidence to suggest significant interaction of this scaffold with monoamine transporters.
Other Cardiac MyosinHigh (for specific derivatives) The approved drug aficamten is a selective cardiac myosin inhibitor containing the this compound core, demonstrating that with appropriate substitutions, high-affinity and selective interaction with this motor protein is achievable.[4][11]
Succinate Dehydrogenase (SDH)High (in fungi) Several this compound derivatives are potent inhibitors of fungal succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, and are used as fungicides.[12][13] The potential for interaction with mammalian mitochondrial complexes should be considered.

Disclaimer: This table represents an inferred profile based on the activities of various derivatives. The actual cross-reactivity of a novel compound containing the this compound scaffold will be highly dependent on its specific substitutions and overall physicochemical properties. Direct experimental evaluation is essential.

Comparative Analysis with Alternative Scaffolds

When considering the this compound core, it is useful to compare its potential cross-reactivity with other common heterocyclic scaffolds used in drug discovery.

  • Indazole: Another bicyclic heteroaromatic system, indazoles are also prevalent in kinase inhibitors. They share some of the same potential off-targets, particularly other kinases. The choice between a pyrazole and an indazole may come down to subtle differences in their ability to form key hydrogen bonds and the synthetic accessibility of desired substitution patterns.

  • Pyrrolopyrimidine: This scaffold is also a common hinge-binder in kinase inhibitors. Compared to the pyrazole carboxamide, it may offer different vectors for substitution, potentially enabling the avoidance of certain off-target interactions while maintaining on-target potency.

The key takeaway is that no scaffold is universally "clean." The selection of a core structure should be guided by the specific therapeutic target and a thorough understanding of the potential off-target liabilities associated with that chemical class.

Experimental Protocols for Cross-Reactivity Assessment

To experimentally validate the cross-reactivity profile of a novel this compound derivative, a tiered approach employing a series of in vitro assays is recommended. Below are detailed protocols for three critical assays.

Radioligand Binding Assay for GPCR Off-Target Screening

This assay is a robust method to determine the affinity of a test compound for a wide range of GPCRs by measuring its ability to displace a known radiolabeled ligand.

Principle: A fixed concentration of a high-affinity radioligand is incubated with a membrane preparation containing the receptor of interest, in the presence of varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target GPCR to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.[14]

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (typically a serial dilution) or vehicle control.

      • Radioligand at a concentration close to its Kd.

      • Membrane preparation.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation with Target Receptor Incubation Incubation to Reach Equilibrium Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50/Ki Determination) Scintillation_Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.
In Vitro Kinase Assay

Given the high potential for kinase cross-reactivity, a broad panel kinase screen is highly recommended. The following protocol describes a common method for assessing kinase inhibition.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. Inhibition of the kinase by a test compound results in a decrease in substrate phosphorylation. The amount of phosphorylated substrate can be quantified using various methods, including radioactivity, fluorescence, or luminescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare stock solutions of the kinase, substrate (peptide or protein), and ATP. The ATP concentration should be close to the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.

    • Prepare serial dilutions of the test compound.

  • Assay Setup:

    • In a suitable microplate (e.g., 384-well), add the following:

      • Kinase buffer.

      • Test compound at various concentrations or vehicle control.

      • Kinase enzyme.

      • Substrate.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Detection (Example using a luminescence-based assay like ADP-Glo™):

    • Stop the kinase reaction by adding an ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add a Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate the plate at room temperature to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Kinase Kinase Initiation Add ATP to Initiate Kinase->Initiation Substrate Substrate Substrate->Initiation Test_Compound Test Compound Test_Compound->Initiation Incubation Incubation (e.g., 30°C) Initiation->Incubation Termination Terminate Reaction & Deplete ATP Incubation->Termination Signal_Generation Generate Luminescent Signal from ADP Termination->Signal_Generation Measurement Measure Luminescence Signal_Generation->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Workflow for an in vitro kinase inhibition assay.
hERG Channel Assay (Automated Patch Clamp)

Assessing the potential for a compound to inhibit the hERG potassium channel is a regulatory requirement and critical for cardiovascular safety assessment.

Principle: This electrophysiological assay directly measures the flow of potassium ions through hERG channels expressed in a stable cell line. The whole-cell patch clamp technique is used to control the membrane potential of a single cell and record the resulting ion channel currents. Inhibition of the hERG current by a test compound is measured as a reduction in the current amplitude.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

    • Culture the cells under standard conditions until they reach the appropriate confluency for the assay.

  • Cell Preparation:

    • Harvest the cells and prepare a single-cell suspension in an extracellular solution.

  • Automated Patch Clamp Procedure (e.g., using a QPatch or SyncroPatch system):

    • The automated system aspirates cells into a multi-well plate containing the measurement electrodes.

    • A high-resistance "giga-seal" is formed between the cell membrane and the electrode.

    • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

  • Voltage Protocol and Current Measurement:

    • Apply a specific voltage-clamp protocol to the cell to elicit the characteristic hERG current. A typical protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step that elicits a large "tail current" as the channels recover from inactivation.[15]

    • Record the baseline hERG tail current in the presence of the vehicle control.

  • Compound Application:

    • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

    • Allow sufficient time for the compound to reach equilibrium and its effect on the hERG current to stabilize.

  • Data Acquisition and Analysis:

    • Measure the amplitude of the hERG tail current in the presence of each concentration of the test compound.

    • Calculate the percentage of inhibition of the hERG current relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

hERG_Assay Cell_Prep hERG-expressing Cell Suspension Patch_Clamp Automated Patch Clamp System Cell_Prep->Patch_Clamp Whole_Cell Achieve Whole-Cell Configuration Patch_Clamp->Whole_Cell Voltage_Protocol Apply Voltage Protocol Whole_Cell->Voltage_Protocol Baseline_Current Record Baseline hERG Current Voltage_Protocol->Baseline_Current Inhibited_Current Record Inhibited hERG Current Voltage_Protocol->Inhibited_Current Compound_Application Apply Test Compound Baseline_Current->Compound_Application Compound_Application->Voltage_Protocol Repeat for each concentration Analysis Calculate % Inhibition and IC50 Inhibited_Current->Analysis

Workflow for a hERG channel assay using automated patch clamp.

Conclusion and Future Perspectives

The this compound scaffold is a valuable asset in the medicinal chemist's toolbox. Its proven ability to form the basis of potent and selective drugs, such as the cardiac myosin inhibitor aficamten, highlights its therapeutic potential. However, the diverse biological activities of its derivatives, particularly as kinase inhibitors, warrant a cautious and thorough approach to preclinical safety assessment.

The inferred cross-reactivity profile presented in this guide serves as a starting point for researchers working with this scaffold. It highlights the high probability of interactions with kinases and the critical need to evaluate hERG channel inhibition. By employing the detailed experimental protocols provided, drug discovery teams can generate robust data to understand the selectivity of their compounds, make informed decisions about lead optimization, and ultimately develop safer and more effective medicines.

As our understanding of the "off-target" effects of drugs continues to evolve, so too will the strategies for mitigating these risks. The continued development of high-throughput screening technologies and in silico predictive models will further aid in the early identification of potential liabilities, ensuring that the therapeutic promise of scaffolds like this compound can be fully realized.

References

Structure-activity relationship (SAR) studies of N-Methyl-1H-pyrazole-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Methyl-1H-pyrazole-4-carboxamide Derivatives for Researchers and Drug Development Professionals

Foreword

The this compound scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous biologically active compounds.[1] Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, drawing on experimental data from recent studies. We will explore how structural modifications influence their efficacy as antifungal, anticancer, and herbicidal agents, offering insights for the rational design of new and improved therapeutic and agrochemical compounds.

Antifungal Activity: Targeting Succinate Dehydrogenase (SDH)

A significant class of this compound derivatives exhibits potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[2][3]

The Critical Role of the 3-Position Substituent

Research has shown that the substituent at the 3-position of the pyrazole ring is a primary determinant of antifungal potency.

  • Difluoromethyl Group: The introduction of a difluoromethyl (CHF2) group at the 3-position has been a particularly successful strategy. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent activity against a panel of seven phytopathogenic fungi.[4] Notably, compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) exhibited higher antifungal activity against all tested fungi than the commercial fungicide boscalid.[4][5] Molecular docking studies suggest that the carbonyl oxygen of this compound forms hydrogen bonds with TYR58 and TRP173 residues of SDH.[4][5]

  • Trifluoromethyl Group: Similarly, derivatives bearing a trifluoromethyl (CF3) group at the 3-position have shown promise.[3] These compounds also target SDH, and their efficacy is influenced by the nature of the substituent on the carboxamide nitrogen.

Influence of the N-Substituent on the Carboxamide

The moiety attached to the carboxamide nitrogen plays a crucial role in modulating the antifungal spectrum and potency.

  • Aromatic and Heterocyclic Moieties: In the 3-(difluoromethyl) series, compounds with an indazole group (like 9m and 9n ) displayed the highest antifungal activity.[4] In contrast, derivatives containing imidazole or triazole rings showed diminished activity.[4]

Table 1: Comparison of Antifungal Activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives

CompoundN-SubstituentActivity vs. Pythium aphanidermatum (EC50, µg/mL)Activity vs. Rhizoctonia solani (EC50, µg/mL)
9m 2-(5-bromo-1H-indazol-1-yl)phenyl> Boscalid> Boscalid
9h Imidazole-containingLowHigh
9d Triazole-containingLowLow
Boscalid (commercial standard)--

Data synthesized from Molecules 2015, 20, 8390-8406.[4]

Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides

A general synthetic route is outlined below:[4][5]

  • Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This key intermediate is prepared from commercially available starting materials.

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to its corresponding acid chloride, typically using oxalyl chloride or thionyl chloride.

  • Amide Coupling: The activated acid chloride is then reacted with the desired substituted aniline in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or THF) to yield the final N-substituted pyrazole-4-carboxamide derivative.

G start 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid acid_chloride Acid Chloride Formation (e.g., Oxalyl Chloride) start->acid_chloride coupling Amide Coupling with Substituted Aniline acid_chloride->coupling product N-Aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide coupling->product

Caption: Synthetic workflow for N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides.

Anticancer Activity: Targeting Protein Kinases

The this compound scaffold has proven to be a fertile ground for the development of potent and selective protein kinase inhibitors for cancer therapy.[6]

Aurora Kinase Inhibitors

A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been investigated as inhibitors of Aurora-A kinase, a key regulator of mitosis.[7][8]

  • Substitution on the N-phenyl Ring: The electronic and steric properties of substituents on the N-phenyl ring significantly impact activity. Compound 10e , with a 4-fluoro substituent, emerged as the most potent derivative against HCT116 and MCF-7 cancer cell lines, with IC50 values of 0.39 µM and 0.46 µM, respectively.[7] Its Aurora-A kinase inhibitory activity was also significant (IC50 = 0.16 µM).[7]

  • Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR studies have indicated that bulky, electron-withdrawing substituents at the R1 and R2 positions of the phenyl rings are favorable for inhibitory activity.[8]

RET Kinase Inhibitors

Derivatives of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide have been designed as inhibitors of the REarranged during Transfection (RET) kinase, a target in certain types of thyroid and lung cancers.[9]

  • Overcoming Resistance: A key challenge in RET inhibitor therapy is acquired resistance due to mutations in the solvent-front region of the kinase. The designed compounds have shown the ability to suppress resistant mutants like G810C/S/R.[9] Compound 8q potently inhibited wild-type RET (IC50 = 13.7 nM) and maintained strong activity against various RET fusion proteins with solvent-front mutations.[9]

Cyclin-Dependent Kinase (CDK) Inhibitors

Pyrazole derivatives linked to an indole moiety have shown inhibitory activity against CDK2.[10] Compounds 33 and 34 from this series displayed potent cancer cell inhibition, surpassing the standard drug doxorubicin in some cases, and exhibited significant CDK2 inhibition with IC50 values of 0.074 µM and 0.095 µM, respectively.[10]

Table 2: Comparison of Anticancer Activity of this compound Derivatives

CompoundTarget KinaseCancer Cell LineIC50 (µM)
10e Aurora-AHCT1160.39
10e Aurora-AMCF-70.46
8q RET (wild-type)-0.0137
33 CDK2-0.074
34 CDK2-0.095

Data synthesized from multiple sources.[7][9][10]

G cluster_sar SAR of Pyrazole-4-carboxamide Kinase Inhibitors N-phenyl_substituents N-phenyl Substituents (e.g., 4-fluoro in 10e) Kinase_Potency Kinase Inhibitory Potency (e.g., Aurora, RET, CDK) N-phenyl_substituents->Kinase_Potency Pyrazole_substituents Substituents on Pyrazole Ring (e.g., triphenyl scaffold) Pyrazole_substituents->Kinase_Potency Amide_linker Carboxamide Linker Amide_linker->Kinase_Potency maintains core structure

References

A Comparative Analysis of Aficamten and Standard-of-Care Therapies for Obstructive Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, evidence-based comparison of Aficamten (MYQORZO™), a novel cardiac myosin inhibitor, against established standard-of-care treatments for symptomatic obstructive hypertrophic cardiomyopathy (oHCM). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer a comprehensive understanding of the therapeutic landscape for this genetic heart condition.

Introduction: The Challenge of Obstructive Hypertrophic Cardiomyopathy

Obstructive hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can impede blood flow out of the left ventricle.[1][2][3] The underlying pathophysiology involves an excess of actin-myosin cross-bridges within the heart's muscle cells, leading to hypercontractility, or excessive squeezing of the heart muscle.[4] This hypercontractility is a primary driver of the left ventricular outflow tract (LVOT) obstruction, which in turn causes symptoms such as shortness of breath, chest pain, and fatigue, and increases the risk for serious complications like heart failure and sudden cardiac death.[1][4]

For decades, the management of oHCM has relied on therapies that indirectly address the symptoms, primarily by reducing heart rate and the force of contraction.[4][5] These include beta-blockers, non-dihydropyridine calcium channel blockers, and disopyramide.[4][5] While beneficial, these treatments do not target the fundamental cause of the disease—the hyperactive sarcomere.[6] The advent of cardiac myosin inhibitors, such as Aficamten and its predecessor Mavacamten, represents a paradigm shift, offering a targeted approach to treating oHCM.[7][8][9]

Mechanisms of Action: A Tale of Two Approaches

The therapeutic strategies for oHCM can be broadly categorized into two groups: those that modulate cardiac function indirectly and those that directly target the sarcomere.

Standard-of-Care: Indirect Modulation of Cardiac Contractility
  • Beta-Blockers (e.g., Metoprolol): These agents block the effects of adrenaline on the heart, leading to a decreased heart rate and reduced force of contraction.[5][10][11] This provides more time for the left ventricle to fill with blood and can lessen the LVOT obstruction, thereby alleviating symptoms.[10][11]

  • Calcium Channel Blockers (e.g., Verapamil): These drugs also reduce the force of the heart's contractions and can improve the relaxation of the heart muscle, aiding in ventricular filling.[6][12]

  • Disopyramide: This antiarrhythmic drug has strong negative inotropic effects (reduces the force of contraction) and is often used in conjunction with beta-blockers or calcium channel blockers.[5]

While effective in symptom management for many patients, these drugs are not universally efficacious and can be limited by side effects.[4][6]

Cardiac Myosin Inhibitors: Direct Targeting of the Sarcomere

Aficamten and Mavacamten belong to a newer class of drugs that directly address the root cause of hypercontractility in oHCM.[1][8]

  • Aficamten: This second-generation, selective, allosteric cardiac myosin inhibitor binds directly to cardiac myosin.[1][3][4] By doing so, it reduces the activity of myosin ATPase and decreases the number of active actin-myosin cross-bridges during the cardiac cycle.[4][9] This action directly counteracts the hypercontractility, leading to a reduction in LVOT obstruction and an improvement in diastolic function.[4] Aficamten was designed to have optimized pharmacokinetic properties, including a shorter half-life compared to Mavacamten, potentially allowing for more rapid dose adjustments and a lower risk of prolonged side effects.[1][9]

  • Mavacamten: As the first-in-class cardiac myosin inhibitor, Mavacamten also works by reducing the number of myosin heads that can bind to actin, thereby normalizing cardiac contractility.[7][8][13]

The direct mechanism of action of cardiac myosin inhibitors offers a more targeted approach to treating oHCM compared to the broader effects of traditional therapies.

cluster_SoC Standard-of-Care cluster_CMI Cardiac Myosin Inhibitors Beta-Blockers Beta-Blockers SoC_Effect Reduced Heart Rate & Force of Contraction Beta-Blockers->SoC_Effect CCBs Calcium Channel Blockers CCBs->SoC_Effect LVOT_Reduction_SoC LVOT Obstruction Reduction SoC_Effect->LVOT_Reduction_SoC Symptom_Relief_SoC Symptom Relief LVOT_Reduction_SoC->Symptom_Relief_SoC Aficamten Aficamten Myosin_Inhibition Inhibition of Myosin ATPase & Actin-Myosin Cross-bridges Aficamten->Myosin_Inhibition Hypercontractility_Reduction Reduced Hypercontractility Myosin_Inhibition->Hypercontractility_Reduction LVOT_Reduction_CMI LVOT Obstruction Reduction Hypercontractility_Reduction->LVOT_Reduction_CMI Symptom_Relief_CMI Symptom Relief LVOT_Reduction_CMI->Symptom_Relief_CMI oHCM oHCM cluster_SoC cluster_SoC oHCM->cluster_SoC cluster_CMI cluster_CMI oHCM->cluster_CMI

Caption: Mechanisms of Action for oHCM Therapies.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of Aficamten has been evaluated in several clinical trials, most notably the Phase 3 SEQUOIA-HCM and MAPLE-HCM trials.[2][14][15] These studies provide robust data for comparison against standard-of-care therapies and the first-generation cardiac myosin inhibitor, Mavacamten.

Key Efficacy Endpoints

Clinical trials in oHCM focus on several key endpoints to assess treatment efficacy:[14][16]

  • Change in Peak Oxygen Uptake (pVO₂): Measured via cardiopulmonary exercise testing (CPET), this is a primary indicator of a patient's exercise capacity.[14][17]

  • Change in Left Ventricular Outflow Tract (LVOT) Gradient: This measures the degree of obstruction to blood flow from the left ventricle, both at rest and during a Valsalva maneuver.[17][18]

  • Improvement in New York Heart Association (NYHA) Functional Class: This is a physician-assessed measure of a patient's symptoms and functional limitations.[14][18]

  • Kansas City Cardiomyopathy Questionnaire (KCCQ) Score: This is a patient-reported outcome measure that assesses symptoms, physical and social limitations, and quality of life.[7][14]

Head-to-Head and Placebo-Controlled Data

The following tables summarize the comparative efficacy data from key clinical trials.

Table 1: Change in Peak Oxygen Uptake (pVO₂) at 24 Weeks

TreatmentTrialMean Change from Baseline (mL/kg/min)Placebo-Corrected Difference (mL/kg/min)Reference
Aficamten SEQUOIA-HCM+1.8+1.74[2][15][19]
Mavacamten EXPLORER-HCM+1.4+1.4[8][20]
Metoprolol TEMPONo significant change-[18][21]

Table 2: Change in Post-Valsalva LVOT Gradient

TreatmentTrialMean Change from Baseline (mmHg)Placebo-Corrected Difference (mmHg)Reference
Aficamten SEQUOIA-HCM-47.2-47.2[22]
Mavacamten EXPLORER-HCM-36-47[8][23]
Metoprolol TEMPO-70-70[18]

Table 3: Improvement in NYHA Functional Class (≥1 Class Improvement)

TreatmentTrialPercentage of PatientsPlacebo-Corrected DifferenceReference
Aficamten SEQUOIA-HCM68%34%[14][22]
Mavacamten EXPLORER-HCM65%34%[8]
Metoprolol TEMPO24% (Reduction in Class III/IV)-[10][18]

Safety and Tolerability Profile

A critical aspect of any therapeutic comparison is the safety profile of the drugs.

  • Aficamten: In the SEQUOIA-HCM trial, Aficamten was well-tolerated.[2] The most notable adverse event associated with cardiac myosin inhibitors is a reduction in left ventricular ejection fraction (LVEF). In the trial, reversible reductions in LVEF to <50% were observed in a small percentage of patients (3.5%) on Aficamten compared to placebo (0.7%).[2] Importantly, there were no instances of worsening heart failure or treatment interruptions due to low LVEF.[2]

  • Mavacamten: Mavacamten also carries a risk of reducing LVEF.[8] Due to this risk, there is a Risk Evaluation and Mitigation Strategy (REMS) program for Mavacamten.[24]

  • Beta-Blockers and Calcium Channel Blockers: These drugs are generally well-tolerated but can cause side effects such as fatigue, dizziness, and bradycardia (slow heart rate).[10][12]

Experimental Protocols and Methodologies

The evaluation of these therapies relies on standardized and rigorous experimental protocols.

In Vitro Assessment of Cardiac Myosin Inhibition

The direct activity of cardiac myosin inhibitors is quantified using in vitro assays that measure the inhibition of myosin ATPase activity.

Protocol: Myosin ATPase Activity Assay

  • Protein Purification: Recombinant human β-cardiac myosin is purified.

  • Assay Setup: The assay is performed in a 384-well plate. Each well contains a reaction buffer with purified myosin, actin, and ATP.

  • Compound Addition: The test compound (e.g., Aficamten) is added at varying concentrations.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by detecting the release of inorganic phosphate, often using a malachite green-based colorimetric method.

  • Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is calculated from the dose-response curve.

Start Start Purify_Myosin Purify Recombinant Human β-Cardiac Myosin Start->Purify_Myosin Prepare_Plate Prepare 384-well Plate with Myosin, Actin, ATP Purify_Myosin->Prepare_Plate Add_Compound Add Aficamten at Varying Concentrations Prepare_Plate->Add_Compound Initiate_Reaction Initiate Reaction with ATP Add_Compound->Initiate_Reaction Measure_Phosphate Measure Inorganic Phosphate Release Initiate_Reaction->Measure_Phosphate Calculate_IC50 Calculate IC₅₀ from Dose-Response Curve Measure_Phosphate->Calculate_IC50 End End Calculate_IC50->End

Caption: In Vitro Myosin ATPase Inhibition Assay Workflow.

Preclinical Evaluation in Animal Models

Animal models of HCM, often genetically engineered mice or rats with sarcomere protein mutations, are crucial for in vivo evaluation of drug efficacy and safety before human trials.[25][26]

Protocol: Echocardiographic Assessment in a Murine HCM Model

  • Model Selection: Utilize a transgenic mouse model with a known HCM-causing mutation.

  • Treatment Administration: Administer the test compound (e.g., Aficamten) or vehicle control to the mice daily for a specified period (e.g., 8-12 weeks).

  • Echocardiography: Perform serial echocardiograms at baseline and throughout the treatment period to measure parameters such as LV wall thickness, LVEF, and LVOT gradient (using Doppler).

  • Data Analysis: Compare the changes in echocardiographic parameters between the treated and control groups to assess the drug's effect on cardiac structure and function.

Clinical Trial Methodology

The SEQUOIA-HCM trial serves as a representative example of the clinical evaluation of Aficamten.[17][19]

Protocol: Phase 3 Clinical Trial Design (SEQUOIA-HCM)

  • Patient Population: Enroll adult patients with symptomatic oHCM who are on stable background medical therapy.[17]

  • Randomization: Randomly assign patients in a 1:1 ratio to receive either Aficamten or a matching placebo.[17]

  • Dose Titration: The starting dose of Aficamten is 5 mg, with potential up-titration to a maximum of 20 mg based on echocardiographic monitoring of LVEF and LVOT gradient.[17][19] Doses are adjusted to maintain LVEF ≥50%.[17]

  • Primary Endpoint Assessment: The primary endpoint, change in pVO₂, is measured at baseline and at the end of the 24-week treatment period using CPET.[14][17]

  • Secondary and Safety Endpoint Monitoring: Secondary endpoints (KCCQ, NYHA class, LVOT gradient) and safety parameters (LVEF, adverse events) are assessed at regular intervals throughout the trial.[14][17]

  • Statistical Analysis: The treatment effect is determined by comparing the change in the primary endpoint between the Aficamten and placebo groups.[19]

Conclusion and Future Directions

Aficamten has demonstrated significant efficacy in improving exercise capacity, reducing LVOT obstruction, and alleviating symptoms in patients with symptomatic oHCM.[2][9][19] Its performance in clinical trials is comparable to the first-in-class cardiac myosin inhibitor, Mavacamten, with a potentially favorable pharmacokinetic profile.[1][27][28] When benchmarked against traditional standard-of-care therapies like beta-blockers, Aficamten offers a targeted approach that addresses the underlying pathophysiology of the disease, leading to more substantial improvements in key clinical endpoints such as pVO₂.[15][21]

The emergence of cardiac myosin inhibitors marks a significant advancement in the management of oHCM.[27] Future research will likely focus on long-term safety and efficacy, direct head-to-head comparisons with Mavacamten, and the potential role of these agents in non-obstructive HCM.[2][3] The continued development of targeted therapies like Aficamten holds great promise for improving the lives of patients with this challenging genetic heart condition.

References

Comparative In Vivo Efficacy of N-Methyl-1H-pyrazole-4-carboxamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1][2][3] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a core component in numerous FDA-approved drugs, demonstrating its therapeutic relevance across a spectrum of diseases, including cancer and inflammatory conditions.[3] Within this broad class, N-Methyl-1H-pyrazole-4-carboxamide derivatives have emerged as a particularly promising area of research. The strategic placement of the carboxamide group at the 4-position and the N-methylation provide a framework for extensive chemical modification, enabling the fine-tuning of pharmacokinetic properties and target-specific efficacy.

This guide provides a comparative analysis of the in vivo efficacy of various this compound and related pyrazole carboxamide derivatives. We will dissect the performance of these compounds in preclinical models, elucidate the experimental designs that validate their activity, and explore the underlying mechanisms that drive their therapeutic potential.

I. Comparative Efficacy in Anti-Inflammatory Models

A significant application of pyrazole derivatives lies in their anti-inflammatory properties, with some compounds acting as potent cyclooxygenase-2 (COX-2) inhibitors.[4] The carrageenan-induced rat paw edema model is a standard and robust assay for evaluating acute inflammation, making it an ideal platform for comparing the in vivo efficacy of novel anti-inflammatory agents.

Several studies have synthesized and evaluated pyrazole carboxamide derivatives in this model, demonstrating significant reductions in inflammation compared to established drugs. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl) propyl]-1H-pyrazole-5-carboxamide derivatives showed potent anti-inflammatory effects.[5] Similarly, other trisubstituted pyrazole derivatives have exhibited efficacy comparable to the standard drug diclofenac.[5]

Table 1: In Vivo Anti-Inflammatory Activity of Pyrazole Carboxamide Derivatives

Compound Series/DerivativeIn Vivo ModelStandard DrugKey FindingReference
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamidesCarrageenan-induced rat paw edemaIbuprofenDerivatives 10a, 10e, 10f, and 10g showed 70-78% inhibition at 3 hours.[5]
1,3,4-trisubstituted pyrazolesCarrageenan-induced paw edemaDiclofenacCompound 5a demonstrated ≥84.2% inhibition, comparable to diclofenac's 86.72%.[5]
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesCarrageenan-induced paw edemaDiclofenac SodiumDerivatives 4g, 4i, and 4k exhibited maximum activity comparable to the standard.[5]

The consistent use of the carrageenan-induced edema model across different studies provides a reliable, albeit indirect, basis for comparison. The choice of this model is predicated on its well-characterized biphasic inflammatory response, allowing researchers to assess a compound's ability to interfere with the release of inflammatory mediators like histamine, serotonin, and prostaglandins.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The protocol for this assay is critical for ensuring reproducible and valid data. The workflow is designed to induce a localized, acute inflammatory response that can be quantitatively measured.

G cluster_pre Pre-Treatment cluster_treat Treatment & Induction cluster_post Data Acquisition A Animal Acclimatization (e.g., Wistar rats, 180-200g) B Fasting (Overnight with water ad libitum) A->B C Baseline Paw Volume Measurement (Plebthysmometer) B->C D Compound Administration (Test derivatives, vehicle, standard drug) C->D E Induction of Inflammation (Subplantar injection of 1% carrageenan) D->E F Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) E->F G Calculate Percent Inhibition of Edema F->G H Comparative Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

II. Comparative Efficacy in Oncology Models

The pyrazole carboxamide scaffold is a cornerstone of many modern kinase inhibitors used in oncology.[3] These derivatives often target protein kinases like Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), and Fms-like receptor tyrosine kinase 3 (FLT3), which are critical drivers of tumor cell proliferation and survival.[6][7][8]

Targeting Aurora Kinase A

A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were developed as inhibitors of Aurora-A kinase, a key regulator of mitosis.[7] The in vitro potency of these compounds was evaluated against cancer cell lines, with the most promising candidates advancing to further study. Compound 10e from this series demonstrated potent activity against HCT116 and MCF-7 cell lines with IC₅₀ values of 0.39 µM and 0.46 µM, respectively, and an Aurora-A kinase inhibitory IC₅₀ of 0.16 µM.[7] This highlights the direct link between target inhibition and antiproliferative effects. While this specific study focused on in vitro and molecular docking, it lays the groundwork for future in vivo xenograft studies to confirm efficacy.

Targeting FGFR and FLT3

The development of resistance to kinase inhibitors, often through gatekeeper mutations, is a major clinical challenge.[6] To address this, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent pan-FGFR inhibitors. The lead compound, 10h , showed nanomolar activity against FGFR1/2/3 and the V564F gatekeeper mutant.[6] Crucially, it strongly suppressed the proliferation of various cancer cell lines, indicating its potential for in vivo translation.[6]

In the context of Acute Myeloid Leukemia (AML), FLT3 is a key therapeutic target.[8] A series of 1H-pyrazole-3-carboxamide derivatives were optimized from a known FLT3 inhibitor. Compound 8t emerged as a highly potent inhibitor of both FLT3 and cyclin-dependent kinases (CDKs), with an FLT3 IC₅₀ of just 0.089 nM.[8][9] Its potent anti-proliferative effect on the MV4-11 AML cell line (IC₅₀: 1.22 nM) strongly supports its candidacy for in vivo evaluation in AML xenograft models.[8][9]

Table 2: In Vitro Performance of Pyrazole Carboxamide Derivatives as Anticancer Agents

DerivativeTarget Kinase(s)Key In Vitro ResultCell Line(s)Reference
10e (N,1,3-triphenyl)Aurora-AIC₅₀ = 0.16 µM (kinase)HCT116, MCF-7[7]
10h (5-amino)Pan-FGFRIC₅₀ = 41-99 nM (kinases)NCI-H520, SNU-16[6]
8t (4-amino)FLT3, CDK2/4IC₅₀ = 0.089 nM (FLT3)MV4-11[8][9]
Mechanism of Action: Kinase Inhibition

The primary mechanism for the anticancer activity of these derivatives is the inhibition of specific protein kinases that are overactive in cancer cells. By binding to the ATP-binding pocket of the kinase, these small molecules prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cell growth, proliferation, and survival.

G cluster_pathway Oncogenic Kinase Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3, FGFR) GF->Receptor Kinase Kinase Domain Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate ATP -> ADP Pathway Signaling Cascade (e.g., MAPK, PI3K) Substrate->Pathway Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Inhibitor Pyrazole Carboxamide Derivative Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of action for pyrazole carboxamide kinase inhibitors.

III. Efficacy in Other In Vivo Models

The versatility of the pyrazole carboxamide scaffold extends beyond inflammation and cancer. Studies have demonstrated efficacy in models of parasitic infections and neurological conditions.

  • Nematocidal Activity: A series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were evaluated for their activity against the root-knot nematode M. incognita. While showing weak fungicidal activity, several compounds exhibited good nematocidal effects, indicating their potential as agrochemical agents.[10][11]

  • Antifeedant Activity: In a fasting-induced feeding model in rats, a pyrazole carboxamide derivative (Compound 31 ) designed as a neuropeptide Y5 receptor antagonist was shown to inhibit cumulative food consumption by 43.2% after intraperitoneal dosing.[12] This demonstrates the potential of these derivatives in metabolic research.

IV. Conclusion and Future Directions

The this compound scaffold and its close relatives represent a highly adaptable and pharmacologically privileged structure. The in vivo data clearly demonstrate their potential across multiple therapeutic areas, from anti-inflammatory and anticancer agents to modulators of metabolic pathways.

The comparative success of different derivatives underscores the importance of structure-activity relationship (SAR) studies. Minor chemical modifications to the core pyrazole ring can lead to significant changes in target selectivity, potency, and pharmacokinetic properties. Future research should focus on:

  • Head-to-Head In Vivo Studies: Conducting direct comparative efficacy and toxicology studies of lead candidates from different series within the same animal models.

  • Pharmacokinetic Profiling: Thoroughly characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to optimize dosing regimens and ensure adequate target exposure in vivo.

  • Biomarker Development: Identifying and validating biomarkers to monitor target engagement and therapeutic response in preclinical and clinical settings.

By systematically building upon the existing foundation of knowledge, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Vertex AI Search. (1998). Synthesis and immunosuppressant activity of pyrazole carboxamides. PubMed.
  • National Institutes of Health (NIH). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities.
  • PubMed. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction.
  • Journal of Organic and Pharmaceutical Chemistry (JOCPR). (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
  • Chahal, P. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • American Chemical Society. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • American Chemical Society. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • PubMed. (2001). Pyrazolecarboxamide human neuropeptide Y5 receptor ligands with in vivo antifeedant activity.
  • Sigma-Aldrich. (n.d.). This compound.
  • Hep Journals. (n.d.). Synthesis and in vivo nematocidal evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives.
  • Bentham Science Publisher. (n.d.). Design, Synthesis and Biological Evaluation of 5-Amino-1H-pyrazole-4- carboxamide Derivatives as Potential Antitumor Agents.
  • ResearchGate. (2025). Synthesis and in vivo nematocidal evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives | Request PDF.
  • Taylor & Francis Online. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors.
  • PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents.
  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • Semantic Scholar. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

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A Head-to-Head Comparison of N-Methyl-1H-pyrazole-4-carboxamide and Its Structural Isomers as Versatile Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, from antifungal to anticancer agents.[1][2] This guide provides a detailed, head-to-head comparison of N-Methyl-1H-pyrazole-4-carboxamide and its key structural isomers: N-Methyl-1H-pyrazole-3-carboxamide and N-Methyl-1H-pyrazole-5-carboxamide.

Rather than focusing on a single biological endpoint, for which the parent this compound is not extensively characterized, we will compare these molecules from the perspective of a drug development professional: as foundational building blocks. The analysis will focus on their synthetic accessibility, physicochemical properties, and strategic application in the synthesis of complex, biologically active molecules.

Comparative Analysis of Physicochemical Properties

The seemingly minor shift of the carboxamide group around the pyrazole ring introduces significant changes in the molecule's physical and chemical properties. These differences, summarized in the table below, have profound implications for reaction kinetics, solubility, and biological interactions.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogPKey Features & Distinctions
This compound this compoundC₅H₇N₃O125.13-0.6Symmetrical substitution pattern may influence crystal packing. The 4-position is electronically distinct from the 3 and 5 positions.
N-Methyl-1H-pyrazole-3-carboxamide N-Methyl-1H-pyrazole-3-carboxamideC₅H₇N₃O125.13-0.4The carboxamide at the 3-position is adjacent to the methylated nitrogen, potentially leading to steric hindrance and unique electronic effects.
N-Methyl-1H-pyrazole-5-carboxamide N-Methyl-1H-pyrazole-5-carboxamideC₅H₇N₃O125.13-0.4The carboxamide at the 5-position is adjacent to the unsubstituted ring nitrogen, offering a distinct site for hydrogen bonding and further reactions.

Note: Physicochemical data is compiled from various sources and computational models. Exact experimental values may vary.

Synthesis and Strategic Functionalization

The utility of a scaffold is directly tied to its ease of synthesis and the predictability of its subsequent reactions. The pyrazole-carboxamide isomers, while structurally similar, originate from different synthetic pathways, which dictates their cost-effectiveness and scalability.

Workflow: General Synthetic Strategies

Synthetic_Pathways General Synthetic Routes to Pyrazole Carboxamide Isomers cluster_4 4-Carboxamide Synthesis cluster_3_5 3/5-Carboxamide Synthesis (Regioisomeric Mixture) Start4 Formylacetic Ester Derivative Mid4 Reaction with Methylhydrazine Start4->Mid4 End4 N-Methyl-1H-pyrazole-4-carboxylate Mid4->End4 Final4 Amidation End4->Final4 Product4 This compound Final4->Product4 Start35 Alkynoate Ester Mid35 Cycloaddition with Diazoalkane Start35->Mid35 End35 Pyrazole-3/5-carboxylate Mixture Mid35->End35 Final35 Separation & Amidation End35->Final35 Product3 N-Methyl-1H-pyrazole-3-carboxamide Final35->Product3 Product5 N-Methyl-1H-pyrazole-5-carboxamide Final35->Product5

Caption: Comparative synthetic workflows for pyrazole isomers.

The synthesis of the 4-carboxamide isomer is often more straightforward and regioselective. A common route involves the condensation of a β-ketoester equivalent with methylhydrazine, followed by amidation.[3][4] In contrast, cycloaddition strategies used for the 3- and 5-carboxamide isomers can yield regioisomeric mixtures, requiring additional separation steps that can complicate scale-up and increase costs. This makes the this compound scaffold an attractive starting point from a process chemistry perspective.

Applications in Drug Discovery: A Comparative Overview

The choice of isomer is a critical decision in a drug discovery campaign, as the vector of the carboxamide group dictates how the molecule can interact with a biological target and which positions are available for further modification to optimize properties.

  • This compound Derivatives: This scaffold is frequently employed in the development of fungicides and agrochemicals.[5][6] The central position of the carboxamide allows for derivatization at the 3 and 5 positions of the pyrazole ring, enabling the exploration of structure-activity relationships (SAR) in two directions. This is exemplified in succinate dehydrogenase inhibitors (SDHIs), where modifications at these positions are crucial for potency and spectrum of activity.[2]

  • N-Methyl-1H-pyrazole-3-carboxamide Derivatives: This isomer is a key component in several kinase inhibitors. The arrangement of the N-methyl group and the adjacent carboxamide can form a bidentate chelation motif with key residues in an enzyme's active site. For instance, derivatives of pyrazole-3-carboxamide have been explored as potent inhibitors for kinases like FLT3 and CDKs, which are crucial targets in acute myeloid leukemia.[7]

  • N-Methyl-1H-pyrazole-5-carboxamide Derivatives: The 5-carboxamide isomer is notably used as a crucial intermediate in the industrial synthesis of Sildenafil, a phosphodiesterase 5 (PDE5) inhibitor.[8][9] In this context, the 4-position is functionalized with an amino group, and the N1-methyl group provides a key interaction point. The positioning of the carboxamide at C5 allows for the correct orientation of the larger appended groups necessary for potent and selective inhibition.

Logic Diagram: Isomer Selection in Medicinal Chemistry

Isomer_Selection Strategic Choice of Pyrazole Isomer in Drug Design cluster_isomers Available Scaffolds Target Target Protein Pocket Decision Optimal Isomer Selection Target->Decision Analyze H-bond donors/acceptors and hydrophobic pockets Pz4 This compound (Symmetrical SAR Exploration) Pz4->Decision Pz3 N-Methyl-1H-pyrazole-3-carboxamide (Kinase Hinge Binding Motif) Pz3->Decision Pz5 N-Methyl-1H-pyrazole-5-carboxamide (Scaffold for Further Substitution) Pz5->Decision Outcome Lead Compound Decision->Outcome Synthesize & Test Analogs

Caption: Decision-making flow for selecting the optimal pyrazole isomer.

Experimental Protocol: Representative Amidation of a Pyrazole Carboxylic Acid

To provide a practical context, the following is a representative protocol for the final amidation step, which is common to the synthesis of all three isomers. This protocol is based on standard laboratory procedures for amide bond formation.

Objective: To convert N-Methyl-1H-pyrazole-4-carboxylic acid to this compound.

Materials:

  • N-Methyl-1H-pyrazole-4-carboxylic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (0.5 M in dioxane or aqueous ammonium hydroxide)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator, magnetic stirrer, ice bath, standard glassware

Procedure:

  • Acid Chloride Formation:

    • Suspend N-Methyl-1H-pyrazole-4-carboxylic acid (1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Slowly add thionyl chloride (1.2 eq.) to the suspension at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution. Monitor by TLC.

    • Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess thionyl chloride and solvent. The resulting crude acid chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of ammonia (e.g., 0.5 M in dioxane, ~2.5 eq.) dropwise with vigorous stirring. A white precipitate will form.

    • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography to yield the pure this compound.

Self-Validation: The success of the synthesis is validated at each stage. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid chloride at a higher wavenumber). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to literature values.

Conclusion

While this compound and its 3- and 5-carboxamide isomers are simple molecules, the choice between them is a nuanced and critical decision in drug discovery and development.

  • This compound offers advantages in synthetic accessibility and allows for symmetrical exploration of SAR, making it a robust starting point, particularly in agrochemical research.

  • N-Methyl-1H-pyrazole-3-carboxamide provides a specific structural motif that is highly effective for targeting kinase enzymes.

  • N-Methyl-1H-pyrazole-5-carboxamide serves as a versatile platform where other positions on the ring (C3 and C4) can be strategically functionalized to achieve high-potency drugs like Sildenafil.

The optimal choice is not based on the inherent "performance" of the isolated isomer but on a strategic alignment of its synthetic, physicochemical, and structural properties with the specific requirements of the biological target and the overall goals of the development program.

References

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  • National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

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  • PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]

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  • ResearchGate. (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [Link]

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  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methyl-1H-pyrazole-4-carboxamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat N-Methyl-1H-pyrazole-4-carboxamide as a hazardous chemical waste, a precautionary measure that ensures the highest level of safety for laboratory personnel and the environment.[1][2] Improper disposal, such as discarding it in regular trash or pouring it down the drain, can lead to environmental contamination and potential harm to aquatic life.[1][3]

Hazard Profile and Risk Assessment: A Data-Driven Approach

To establish a sound disposal protocol, it is crucial to first understand the potential hazards associated with this compound. By examining the safety data of analogous compounds, we can infer a likely hazard profile.

Compound Class/Analog Potential Hazards Key Disposal Considerations
Pyrazole Derivatives Harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]Treat as hazardous waste. Do not empty into drains.[1][3] Consult local, regional, and national hazardous waste regulations.[1][3]
Carboxamide Compounds Can exhibit a wide range of biological activities and toxicities.Requires careful handling and disposal as chemical waste.
1-Methyl-1H-pyrazole-4-carboxylic acid Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]Dispose of contents/container to an approved waste disposal plant.[5]
1-Methyl-1H-pyrazole-4-carboxaldehyde May cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[6]Dispose of contents/container to an approved waste disposal plant.[6]

This data underscores the necessity of handling this compound with appropriate personal protective equipment and ensuring its disposal as regulated hazardous waste.

Regulatory Framework: Adherence to National Standards

The disposal of chemical waste in laboratories is governed by stringent regulations set forth by national and local authorities. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

  • The EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for the "cradle-to-grave" management of hazardous waste, from its generation to its final disposal.[9][10]

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) , often referred to as the "Laboratory Standard," mandates the development of a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[11][12][13]

It is imperative that all laboratory personnel are familiar with their institution's specific Chemical Hygiene Plan and the relevant federal, state, and local regulations.[7][12]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the safe disposal of this compound and materials contaminated with it.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is essential to wear appropriate PPE to minimize the risk of exposure.[1] This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1]

Waste Identification and Segregation

Proper segregation of chemical waste is a critical step in ensuring safe disposal.[10][14]

  • Solid Waste: Unused or expired this compound, as well as any solid materials contaminated with it (e.g., weighing papers, gloves, bench paper), should be collected as solid hazardous waste.[15]

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15]

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with the compound should be disposed of in a designated, puncture-proof sharps container.[14]

Containerization and Labeling

The integrity and proper labeling of waste containers are crucial for safe storage and transport.[14][16]

  • Container Selection: Use a designated, chemically compatible, and sealable container for collecting the waste.[1][15] The container should be in good condition and have a secure, tight-fitting lid.[2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] Also, indicate the primary hazards (e.g., "Irritant," "Harmful").[15]

Waste Storage

Designated storage areas for hazardous waste are essential to prevent accidents and ensure regulatory compliance.

  • Store the sealed waste container in a designated hazardous waste accumulation area.[1][15]

  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1]

  • Ensure that the storage area has secondary containment to capture any potential leaks.[2]

Professional Disposal

The final disposal of this compound must be handled by a licensed professional waste disposal company.[15]

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[15]

  • Provide the EHS department with the full chemical name and any available safety information to ensure proper handling and disposal.[1]

  • The most common and recommended method for the disposal of such organic compounds is high-temperature incineration.[15]

Managing Spills of this compound

In the event of a small spill, follow your laboratory's established spill response procedure. Generally, this involves:

  • Evacuating the immediate area.

  • Wearing appropriate PPE.

  • Containing the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collecting the absorbed material into a sealed container.

  • Labeling the container as hazardous waste and disposing of it according to the protocol outlined above.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Sharps) segregate Segregate Waste identify->segregate ppe->identify solid_container Collect in Labeled Solid Waste Container segregate->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container segregate->liquid_container Liquid sharps_container Collect in Labeled Sharps Container segregate->sharps_container Sharps storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Request EHS Waste Pickup storage->pickup disposal Professional Disposal (e.g., Incineration) pickup->disposal

Caption: Disposal workflow for this compound.

By adhering to these scientifically sound and regulation-aligned procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
  • Fisher Scientific. (2021). 1H-Pyrazole Safety Data Sheet.
  • OSHA. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • EPA. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific. (2011). 1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2024). 1-Methyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheet.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Biosynth. (2021). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
  • Wikipedia. (n.d.). Chemical waste.
  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Synquest Labs. (2020). 1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.

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Personal protective equipment for handling N-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for N-Methyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for handling this compound. As your dedicated partner in laboratory safety, this document moves beyond mere product support to deliver actionable, field-proven insights designed to ensure your safety and the integrity of your research. The following protocols are based on established best practices for handling pyrazole derivatives and should be implemented as a self-validating system of safety.

Hazard Assessment: A Proactive Approach to Safety

  • Skin Irritation: Similar pyrazole derivatives are known to cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3][5]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1][6][7]

Due to these potential hazards, strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. All PPE should be of safe design, well-maintained, and comfortable to encourage consistent use.[8]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 or EN166 standards.[6][9][10]Protects against accidental splashes and airborne particles entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).[9]Prevents skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling the compound.[6][9]
Body Protection A laboratory coat should be worn at all times.Protects skin and personal clothing from contamination.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[9][11] If significant dust is generated, a NIOSH-approved respirator may be necessary.[5]Minimizes the risk of inhaling airborne particles of the compound.

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that the chemical fume hood is operational and the workspace is clear of unnecessary items. Have all necessary equipment, including a designated waste container, readily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing and Aliquoting: Conduct all weighing and preparation of solutions within a chemical fume hood to contain any dust or aerosols.[9][11]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Spill Management: In the event of a spill, contain the material with an inert absorbent, and collect it into a sealed container for disposal as hazardous waste.[11]

  • Post-Handling: After handling, thoroughly wash your hands with soap and water.[9] Decontaminate the work surface.

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Workspace in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve dispose_waste Dispose of Waste in Labeled Container dissolve->dispose_waste After Experiment decontaminate Decontaminate Work Area dispose_waste->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Decontamination and Waste Disposal Plan

Proper disposal is a critical aspect of the chemical handling lifecycle to ensure environmental and personnel safety.

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.[11][12]

  • Waste Segregation:

    • Solid Waste: Unused solid compound and contaminated items (e.g., weigh boats, pipette tips) should be collected in a clearly labeled, sealed container for solid chemical waste.[13]

    • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[13] Do not mix with incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]

  • Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[13]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[13] Never dispose of this compound down the drain.[11][13]

Disposal Decision Pathway

G Disposal Pathway for this compound start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No store Store in Designated Waste Area solid_waste->store liquid_waste->store contact_ehs Contact EHS for Disposal store->contact_ehs

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Methyl-1H-pyrazole-4-carboxamide
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N-Methyl-1H-pyrazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.